molecular formula C2H2Cl4<br>CHCl2CHCl2<br>C2H2Cl4 B165197 1,1,2,2-Tetrachloroethane CAS No. 79-34-5

1,1,2,2-Tetrachloroethane

Cat. No.: B165197
CAS No.: 79-34-5
M. Wt: 167.8 g/mol
InChI Key: QPFMBZIOSGYJDE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrachloroethane (TeCA) is a chlorine containing hydrocarbon solvent useful for dissolution of cellulose acetate, fat, waxes, greases, rubber and sulfur. It is widely used in the manufacturing of polymers. Among the chlorinated hydrocarbons, it has the highest solvent power.>This compound is a manufactured, colorless, dense liquid that does not burn easily. It is volatile and has a sweet odor. In the past, it was used in large amounts to produce other chemicals, as an industrial solvent to clean and degrease metals, and as an ingredient in paints and pesticides. Commercial production of this compound for these uses has stopped in the United States. It presently is used only as a chemical intermediate in the production of other chemicals.>This compound is a colorless to pale yellow liquid with a sweet odor. Sinks in water. (USCG, 1999)>This compound is a member of the class of chloroethanes that is ethane substituted by chloro groups at positions 1, 1, 2 and 2.

Properties

IUPAC Name

1,1,2,2-tetrachloroethane
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InChI

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H
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InChI Key

QPFMBZIOSGYJDE-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)Cl)(Cl)Cl
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Molecular Formula

C2H2Cl4, Array
Record name 1,1,2,2-TETRACHLOROETHANE
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DSSTOX Substance ID

DTXSID7021318
Record name 1,1,2,2-Tetrachloroethane
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Molecular Weight

167.8 g/mol
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Physical Description

1,1,2,2-tetrachloroethane is a colorless to pale yellow liquid with a sweet odor. Sinks in water. (USCG, 1999), Liquid, Colorless to pale-yellow liquid with a pungent, chloroform-like odor; [NIOSH] Heavy liquid with a sweetish suffocating odor like chloroform; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale yellow liquid with a sweet odor., Colorless to pale-yellow liquid with a pungent, chloroform-like odor.
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Boiling Point

295 °F at 760 mmHg (NTP, 1992), 146.0 °C, 146 °C, 295 °F, 296 °F
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), For more Solubility (Complete) data for 1,1,2,2-TETRACHLOROETHANE (9 total), please visit the HSDB record page., In water, 2,830 mg/L at 25 °C, In water, 2,900 mg/L at 20 °C., One gram dissolves in 350 mL of water at 25 °C, Soluble in acetone; miscible in ether and ethanol, Miscible with methanol, benzene, petroleum ether, carbon tetrachloride, chloroform, carbon disulfide, dimethylformamide and oils, Solubility in water, g/100ml at 20 °C: 0.29, 0.3%
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Density

1.595 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5953 g/cu cm at 20 °C, Bulk density 13.25 lb/gal at 25 °C, Relative density (water = 1): 1.59, 1.595, (77 °F): 1.59
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Vapor Density

5.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.79 (Air = 1), Relative vapor density (air = 1): 5.8, 5.79
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Vapor Pressure

5 mmHg at 70 °F ; 6 mmHg at 77 °F (NTP, 1992), 5.74 [mmHg], 5.74 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 647, 5 mmHg
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Impurities

/SRP/: 1,1,1,2-Tetrachloroethane is an impurity found in technical grade 1,1,2,2-tetrachloroethane.
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Color/Form

Colorless liquid, Colorless to pale-yellow liquid, Clear liquid, Heavy, mobile liquid

CAS No.

79-34-5
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Melting Point

-33 °F (NTP, 1992), -42.3 °C, Liquid molar volume = 0.105754 cu m/kmol; Heat of fusion at melting point = 9.172X10+06 J/kmol, -42,5 °C, -33 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrachloroethane, also known as acetylene tetrachloride, is a dense, colorless, non-flammable liquid with a sweet, chloroform-like odor.[1][2] Historically, it was utilized as a solvent for fats, oils, waxes, and in the manufacturing of other chlorinated hydrocarbons such as trichloroethylene and tetrachloroethylene.[1][3][4] However, due to its toxicity, its use has been significantly curtailed, and it is now primarily encountered as a chemical intermediate in closed systems.[3][5] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for a technical audience.

Chemical Structure and Identification

This compound is a halogenated hydrocarbon with the chemical formula C₂H₂Cl₄. Its structure consists of a two-carbon ethane backbone where two chlorine atoms are attached to each carbon atom.

Molecular Structure:

G C1 C C2 C C1->C2 H1 H C1->H1 Cl1 Cl C1->Cl1 Cl2 Cl C1->Cl2 H2 H C2->H2 Cl3 Cl C2->Cl3 Cl4 Cl C2->Cl4

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below.

General and Physical Properties
PropertyValueReference
Molecular Formula C₂H₂Cl₄[2]
Molecular Weight 167.85 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2]
Odor Sweetish, chloroform-like[1][2]
Melting Point -42.5 °C[2]
Boiling Point 146.3 °C[2]
Density 1.586 g/mL at 25 °C
Vapor Density 5.8 (vs air)
Vapor Pressure 8 mmHg at 20 °C
Solubility in Water 2.9 g/L at 20 °C[6]
Solubility in Organic Solvents Miscible with ethanol, ether, chloroform[2]
Refractive Index (n20/D) 1.494
Spectroscopic Data
Spectroscopic TechniqueKey Features
¹H NMR Single peak (singlet) around 5.9-6.0 ppm, indicative of the two equivalent protons.
¹³C NMR Single peak around 75 ppm, corresponding to the two equivalent carbon atoms.
FTIR Characteristic C-H and C-Cl stretching and bending vibrations.
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern due to the loss of chlorine and HCl.

Reactivity and Decomposition

This compound is relatively stable under normal conditions but can undergo decomposition and various chemical reactions.

  • Thermal Decomposition: When heated, it decomposes to form trichloroethylene and hydrogen chloride.[2] At higher temperatures (above 600°C), more extensive pyrolysis occurs.[7]

  • Reaction with Bases: In the presence of a strong base, it can generate the highly explosive dichloroacetylene.[2]

  • Hydrolysis: It undergoes slow hydrolysis in water, a process that is faster under neutral to basic conditions, yielding trichloroethylene.[6]

  • Reaction with Metals: In the presence of metals like iron, aluminum, or zinc and boiling water or steam, it can be reduced to 1,2-dichloroethylene.[2]

Experimental Protocols

Determination of Melting Point (ASTM E324)

This method determines the melting range of organic chemicals.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube. For this compound, this would involve freezing a sample.

  • Apparatus: A melting point apparatus with a heated block and a thermometer or a digital temperature sensor is used.

  • Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate.

  • Data Collection: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the last crystal melts (final melting point) are recorded to define the melting range.[8][9][10][11][12]

Determination of Boiling Point (ASTM D1120)

This method is used to determine the equilibrium boiling point of liquid chemicals.

Methodology:

  • Apparatus: A round-bottom flask, a condenser, a thermometer or thermocouple, and a heating source are assembled.[13][14][15][16]

  • Procedure: A measured volume of the liquid (e.g., 60 mL) and a few boiling chips are placed in the flask.[16] The liquid is heated to its boiling point, and the vapor is condensed and returned to the flask.

  • Data Collection: The temperature of the boiling liquid is recorded when it remains constant. This temperature is then corrected for atmospheric pressure to obtain the normal boiling point.[14]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.[2][17][18][19]

Methodology:

  • Measurement of Pycnometer Mass: The mass of the clean, dry pycnometer is accurately determined.

  • Measurement with a Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its mass is measured. This allows for the precise determination of the pycnometer's volume.

  • Measurement with the Sample: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is then measured.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.[17][18]

Determination of Water Solubility

Methodology:

  • Sample Preparation: A known volume of distilled water is placed in a container at a constant temperature.

  • Procedure: A known mass or volume of this compound is added to the water. The mixture is agitated vigorously for a prolonged period to ensure equilibrium is reached.[20][21][22][23][24]

  • Separation: The mixture is allowed to stand, and the aqueous phase is carefully separated from any undissolved organic phase.

  • Analysis: The concentration of this compound in the aqueous phase is determined using an analytical technique such as gas chromatography.[22]

Synthesis of this compound

The primary industrial synthesis involves the addition of chlorine to acetylene.[3][4][6][25][26]

Experimental Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions Acetylene Acetylene (C₂H₂) Catalyst Catalyst (e.g., Ferric Chloride) Acetylene->Catalyst Chlorine Chlorine (Cl₂) Chlorine->Catalyst Product This compound (C₂H₂Cl₄) Catalyst->Product Addition Reaction Solvent Solvent (this compound) Solvent->Product Reaction Medium Temperature Controlled Temperature Temperature->Product Process Control

Caption: Synthesis of this compound from Acetylene and Chlorine.

Methodology:

  • Reactor Setup: A reaction vessel equipped with a stirrer, gas inlet, and reflux condenser is charged with a catalyst, such as ferric chloride, and this compound as the solvent.[6]

  • Reactant Introduction: Dry acetylene and chlorine gases are introduced into the reactor at a controlled rate. The reaction is exothermic, and the temperature is maintained by the refluxing solvent.

  • Reaction: The addition reaction proceeds to form this compound.

  • Purification: The product is purified by distillation.

Thermal Decomposition Experimental Workflow

G cluster_conditions Decomposition Conditions cluster_products Decomposition Products Tetrachloroethane This compound (C₂H₂Cl₄) Heating Heating (e.g., >300°C in a flow reactor) Tetrachloroethane->Heating Trichloroethylene Trichloroethylene (C₂HCl₃) Heating->Trichloroethylene Dehydrochlorination HCl Hydrogen Chloride (HCl) Heating->HCl

Caption: Thermal Decomposition of this compound.

Methodology:

  • Apparatus: A flow reactor system consisting of a vaporizer, a tube furnace, and a product collection/analysis system (e.g., gas chromatograph-mass spectrometer) is used.[27]

  • Procedure: A carrier gas (e.g., nitrogen) is passed through the vaporizer containing liquid this compound. The resulting gas mixture is then passed through the heated tube furnace.

  • Analysis: The products exiting the furnace are analyzed to identify and quantify the decomposition products at various temperatures.[7][27][28]

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[29][30][31][32][33] The solution should be free of solid particles.[33]

    • Data Acquisition: The NMR spectrum is acquired on a spectrometer, with the instrument locking on the deuterium signal of the solvent.[30]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[1][5][34][35][36] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[5][34]

    • Data Acquisition: A background spectrum of the empty cell or clean ATR crystal is recorded, followed by the spectrum of the sample.[1][35]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: A dilute solution of this compound in a volatile solvent is prepared. For trace analysis in matrices like water, purge and trap or solid-phase microextraction (SPME) techniques can be used to concentrate the analyte.[37][38][39][40][41][42]

    • GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from other components on a capillary column.

    • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.[38]

References

A Legacy Solvent: An In-depth Technical Guide to the Historical Uses of 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical applications of 1,1,2,2-tetrachloroethane as a solvent. Esteemed for its powerful solvency, this chlorinated hydrocarbon played a significant role in various industrial processes throughout the 20th century. However, its use has been largely curtailed due to its significant toxicity. This document delves into its physical and chemical properties, historical industrial applications with detailed experimental protocols, and the timeline of its rise and fall.

Physical and Chemical Properties of this compound

This compound is a dense, colorless, non-flammable liquid with a sweet, chloroform-like odor.[1][2] Its high solvent power for a wide range of organic compounds made it a versatile choice for numerous industrial applications.[3][4] Key physical and chemical properties are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C₂H₂Cl₄[3]
Molecular Weight 167.85 g/mol [5]
Appearance Colorless to pale-yellow liquid[6]
Odor Sweetish, chloroform-like[5]
Boiling Point 146.5 °C (295.7 °F; 419.6 K)[7]
Melting Point -44 °C (-47 °F; 229 K)[7]
Density 1.59 g/cm³ at 20 °C[7]
Vapor Pressure 5 mmHg at 20 °C[7]
Solubility in Water 1 g/350 mL (approximately 2.83 g/L at 25 °C)[5][7]
Solubility in Organics Miscible with acetone, benzene, chloroform, methanol, ethanol, diethyl ether, petroleum ether, carbon tetrachloride, and carbon disulfide.[8][9]

Historical Applications as a Solvent

The primary historical applications of this compound as a solvent spanned several key industries, largely due to its ability to dissolve a wide array of organic materials.

Chemical Intermediate in Synthesis

One of the most significant historical uses of this compound was as a key intermediate in the production of other chlorinated hydrocarbons, most notably trichloroethylene (TCE), tetrachloroethylene (PCE), and 1,2-dichloroethylene.[1][10]

The synthesis of trichloroethylene from this compound was a cornerstone of industrial organochlorine chemistry. The process involves the dehydrochlorination of this compound.

Objective: To produce trichloroethylene via the dehydrochlorination of this compound.

Materials:

  • This compound

  • Aqueous solution of calcium hydroxide (slaked lime) or a solid catalyst such as barium chloride or calcium chloride.

  • Reaction vessel equipped with heating and distillation apparatus.

Procedure:

Method 1: Dehydrochlorination with Calcium Hydroxide

  • Charge a reaction vessel with this compound.

  • Prepare an aqueous solution of calcium hydroxide.

  • Slowly add the calcium hydroxide solution to the this compound with constant agitation.

  • The reaction proceeds according to the following equation: 2 Cl₂CHCHCl₂ + Ca(OH)₂ → 2 ClCH=CCl₂ + CaCl₂ + 2 H₂O[11]

  • The trichloroethylene formed is then separated from the reaction mixture by distillation.

Method 2: Vapor-Phase Catalytic Dehydrochlorination

  • Vaporize this compound.

  • Pass the vapor over a heated catalyst bed of barium chloride or calcium chloride.

  • Maintain the reaction temperature between 300–500 °C.

  • The dehydrochlorination reaction occurs as follows: Cl₂CHCHCl₂ → ClCH=CCl₂ + HCl

  • The resulting trichloroethylene is condensed and collected.

G cluster_synthesis Synthesis of Trichloroethylene TCE This compound Method1 Method 1: Dehydrochlorination with Ca(OH)₂ TCE->Method1 Method2 Method 2: Vapor-Phase Catalytic Dehydrochlorination TCE->Method2 Distillation Distillation Method1->Distillation Condensation Condensation Method2->Condensation Product Trichloroethylene Distillation->Product Condensation->Product

Fig 1. Experimental workflow for the synthesis of trichloroethylene.
Industrial Cleaning and Degreasing

This compound was a powerful solvent for fats, oils, waxes, and greases, leading to its widespread use as a metal degreaser and in cleaning formulations.[1][8] A common industrial method was vapor degreasing.

Vapor degreasing is a process where a solvent in its vapor state is used to clean and degrease parts.

Objective: To clean metal parts by removing oils, greases, and other soluble contaminants using this compound vapor.

Apparatus:

  • Vapor degreaser unit, typically consisting of a sump for boiling the solvent, a vapor zone, and cooling coils.

Procedure:

  • The this compound in the sump of the degreaser is heated to its boiling point (146.5 °C).

  • A dense vapor of the solvent fills the area above the boiling liquid, up to the level of the cooling coils.

  • The metal parts to be cleaned, which are at a lower temperature, are lowered into the vapor zone.

  • The hot solvent vapor condenses on the cooler surface of the parts, dissolving the oils, greases, and other contaminants.

  • The condensed solvent, now laden with the dissolved soils, drips off the parts and returns to the boiling sump.

  • This process continues until the parts reach the temperature of the vapor, at which point condensation ceases.

  • The clean, dry parts are then slowly removed from the degreaser.

G cluster_degreasing Vapor Degreasing Process Start Dirty Metal Parts Lower Lower Parts into Vapor Zone Start->Lower Condensation Solvent Vapor Condenses on Parts, Dissolving Contaminants Lower->Condensation Drip Contaminated Solvent Drips Back to Sump Condensation->Drip Heat Parts Heat to Vapor Temperature Drip->Heat Continuous Cycle Remove Remove Clean, Dry Parts Heat->Remove End Clean Metal Parts Remove->End

Fig 2. Process of vapor degreasing.
Paint and Varnish Removers

Due to its ability to dissolve a wide range of resins and binders, this compound was a common component in historical paint and varnish remover formulations.[10]

A typical historical paint remover formulation might have included:

  • Primary Solvent: this compound

  • Co-solvents: Alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), or aromatic hydrocarbons to enhance the stripping of specific paint types.

  • Activators: Acids (e.g., formic acid, acetic acid) were sometimes added to improve the stripping power.

  • Thickeners: A substance like cellulose nitrate to create a gel-like consistency, allowing the remover to adhere to vertical surfaces.

  • Evaporation Retardant: Paraffin wax to form a surface film that slows the evaporation of the volatile solvents.

Solvent for Natural and Synthetic Polymers

This compound was recognized for its exceptional ability to dissolve various natural and synthetic polymers.

  • Cellulose Derivatives: It was a widely used solvent for cellulose acetate, particularly in the production of early plastics and photographic films.[7] It was also capable of dissolving cellulose nitrate.[3]

  • Resins, Waxes, and Rubber: It found application as a solvent for a variety of natural resins, waxes, and both natural and chlorinated rubber.[3][12]

Timeline of Use and Decline

The use of this compound as a solvent saw a significant rise in the early to mid-20th century, followed by a sharp decline due to the growing awareness of its severe health risks.

G cluster_timeline Timeline of this compound Use as a Solvent Discovery 1836 Discovery EarlyUse Early 20th Century Introduction as an industrial solvent Discovery->EarlyUse PeakUse Mid-20th Century Widespread use in various industries EarlyUse->PeakUse Toxicity 1960s-1970s Growing awareness of hepatotoxicity and other health risks PeakUse->Toxicity Decline 1980s onwards Sharp decline in use and production for solvent applications; Replaced by less toxic alternatives Toxicity->Decline Intermediate Present Limited use as a chemical intermediate under controlled conditions Decline->Intermediate

Fig 3. Historical timeline of this compound as a solvent.

Safety and Toxicology

The decline in the use of this compound is primarily attributed to its high toxicity. It is a potent hepatotoxin, causing liver damage upon acute and chronic exposure.[7] It is also recognized as a potential human carcinogen.[2] Due to these health risks, its use as a solvent in open systems has been largely discontinued and is now primarily restricted to closed-loop systems for chemical synthesis.

Conclusion

This compound was historically a powerful and versatile solvent, integral to many industrial processes. Its excellent solvency for a wide range of materials, from fats and oils to complex polymers, made it an invaluable tool in manufacturing and chemical synthesis. However, its significant health hazards necessitated its replacement with safer alternatives. This guide serves as a technical resource for understanding the historical context of this once-prominent solvent, providing insight into its properties, applications, and the reasons for its eventual decline in use.

References

Physical and chemical properties of sym-tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of symmetrical (sym-)tetrachloroethane, also known as 1,1,2,2-tetrachloroethane. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a legacy solvent or as a reference compound.

Physical Properties

sym-Tetrachloroethane is a dense, colorless to pale-yellow liquid with a pungent, chloroform-like odor.[1][2] It is non-flammable and possesses strong solvent capabilities for a wide range of organic compounds.[3]

Quantitative Physical Properties of sym-Tetrachloroethane
PropertyValueUnitsConditions
Molecular FormulaC₂H₂Cl₄--
Molecular Weight167.85 g/mol -
Boiling Point146.5°Cat 101.325 kPa
Melting Point-44°C-
Density1.59g/cm³at 20°C
Vapor Pressure0.67kPaat 20°C
Water Solubility2.9g/Lat 20°C
log Kₒw (Octanol-Water Partition Coefficient)2.39--
Refractive Index1.494-at 20°C

Chemical Properties and Reactivity

sym-Tetrachloroethane is relatively stable under normal conditions but can undergo decomposition under specific environmental influences.

Decomposition: It is susceptible to slow decomposition when exposed to air, heat, moisture, and ultraviolet (UV) light.[3] This degradation can lead to the formation of hazardous substances such as trichloroethylene, hydrogen chloride, and phosgene.[3]

Reactivity with Metals: The compound reacts violently with alkali metals like sodium and potassium.[3]

Hydrolysis: In the presence of water, particularly under neutral to basic conditions, sym-tetrachloroethane undergoes hydrolysis. The primary product of this reaction is trichloroethylene.[4] The half-life for hydrolysis at a neutral pH is reported to be in the range of 29 to 102 days.[4]

Photodegradation: In the atmosphere, sym-tetrachloroethane is degraded by reacting with photochemically produced hydroxyl radicals.[5] The estimated half-life for this atmospheric reaction is approximately 54 days.[5]

Chemical Decomposition Pathways of sym-Tetrachloroethane

The following diagram illustrates the primary chemical degradation pathways of sym-tetrachloroethane.

sym-Tetrachloroethane sym-Tetrachloroethane Trichloroethylene Trichloroethylene sym-Tetrachloroethane->Trichloroethylene Hydrolysis / Heat Hydrogen Chloride Hydrogen Chloride sym-Tetrachloroethane->Hydrogen Chloride Decomposition Phosgene Phosgene sym-Tetrachloroethane->Phosgene Decomposition 1,1,2-Trichloroethane 1,1,2-Trichloroethane sym-Tetrachloroethane->1,1,2-Trichloroethane Anaerobic Biodegradation 1,2-Dichloroethene 1,2-Dichloroethene 1,1,2-Trichloroethane->1,2-Dichloroethene Anaerobic Biodegradation Vinyl Chloride Vinyl Chloride 1,2-Dichloroethene->Vinyl Chloride Anaerobic Biodegradation

Chemical decomposition pathways of sym-tetrachloroethane.

Toxicological Profile

sym-Tetrachloroethane is recognized as a toxic compound with significant health risks upon exposure through inhalation, ingestion, or skin contact. It is primarily metabolized in the liver by cytochrome P450 enzymes.[6][7] The metabolic process involves both oxidative and reductive pathways, leading to the formation of various metabolites, including dichloroacetic acid, trichloroethanol, and trichloroacetic acid.[8] It is important to note that sym-tetrachloroethane is not known to be involved in any biological signaling pathways in the conventional sense.

Metabolic Pathway of sym-Tetrachloroethane

The diagram below outlines the major metabolic pathway of sym-tetrachloroethane in the body.

sym-Tetrachloroethane sym-Tetrachloroethane Cytochrome P450 Cytochrome P450 sym-Tetrachloroethane->Cytochrome P450 Dichloroacetyl chloride Dichloroacetyl chloride Cytochrome P450->Dichloroacetyl chloride Oxidation Trichloroethylene Trichloroethylene Cytochrome P450->Trichloroethylene Reductive Biotransformation Dichloroacetic acid Dichloroacetic acid Dichloroacetyl chloride->Dichloroacetic acid Hydrolysis Chloral hydrate Chloral hydrate Trichloroethylene->Chloral hydrate Oxidation Trichloroethanol Trichloroethanol Chloral hydrate->Trichloroethanol Reduction Trichloroacetic acid Trichloroacetic acid Chloral hydrate->Trichloroacetic acid Oxidation

Metabolic pathway of sym-tetrachloroethane.

Experimental Protocols

The determination of the physical and chemical properties of sym-tetrachloroethane is conducted following standardized methodologies to ensure accuracy and reproducibility. The following are detailed overviews of the experimental protocols for key properties.

Boiling Point Determination (Adapted from OECD Guideline 103 and ASTM D1078)

The boiling point of sym-tetrachloroethane is determined using the distillation method.

Apparatus:

  • A distillation flask with a side arm.

  • A condenser.[9]

  • A calibrated thermometer or thermocouple.

  • A heating source (e.g., heating mantle).

  • A receiving graduated cylinder.[9]

Procedure:

  • A measured volume of sym-tetrachloroethane is placed in the distillation flask.

  • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

  • The flask is heated gently, and the temperature is recorded when the first drop of distillate falls from the condenser.

  • Heating is continued at a steady rate, and the temperature range over which the liquid distills is recorded.

  • The observed boiling point is corrected to standard atmospheric pressure.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point is determined using the capillary tube method.

Apparatus:

  • A melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

  • Glass capillary tubes, sealed at one end.

Procedure:

  • A small amount of solidified sym-tetrachloroethane is introduced into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Density Determination

The density of liquid sym-tetrachloroethane is determined using a pycnometer or a digital density meter.

Apparatus:

  • A calibrated pycnometer of a known volume or a digital density meter.

  • A thermostatically controlled water bath.

  • An analytical balance.

Procedure (Pycnometer Method):

  • The empty pycnometer is weighed.

  • The pycnometer is filled with sym-tetrachloroethane and placed in the water bath at a constant temperature (e.g., 20°C) until thermal equilibrium is reached.

  • The pycnometer is removed from the bath, dried, and weighed.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Vapor Pressure Determination (Adapted from OECD Guideline 104)

The vapor pressure can be determined using the static method.

Apparatus:

  • A vacuum-tight apparatus consisting of a sample container, a pressure measuring device (manometer), and a thermostat.

Procedure:

  • A small amount of sym-tetrachloroethane is introduced into the sample container.

  • The apparatus is evacuated to remove air.

  • The sample is brought to the desired temperature in the thermostat.

  • The pressure exerted by the vapor in equilibrium with the liquid is measured by the manometer.

Water Solubility Determination (Adapted from OECD Guideline 105 - Flask Method)

The flask method is suitable for determining the water solubility of sym-tetrachloroethane.

Apparatus:

  • A flask with a stirrer.

  • A thermostatically controlled water bath or shaker.

  • A method for separating the aqueous phase from any undissolved substance (e.g., centrifugation).

  • An analytical method to determine the concentration of the substance in the aqueous phase (e.g., gas chromatography).

Procedure:

  • An excess amount of sym-tetrachloroethane is added to a known volume of water in the flask.

  • The mixture is agitated in the thermostat at a constant temperature for a sufficient time to reach equilibrium.

  • The mixture is allowed to stand to separate the phases, or centrifugation is used.

  • A sample of the aqueous phase is carefully taken and its concentration is determined by a suitable analytical method.

Octanol-Water Partition Coefficient (Kₒw) Determination (Adapted from OECD Guideline 107 - Shake Flask Method)

The shake flask method is used to determine the octanol-water partition coefficient.[10]

Apparatus:

  • Separatory funnels with stoppers.

  • A mechanical shaker.

  • A centrifuge.

  • Analytical instrumentation to determine the concentration of the substance in both phases (e.g., gas chromatography).

Procedure:

  • n-Octanol and water are mutually saturated before the experiment.

  • A known amount of sym-tetrachloroethane is dissolved in either water-saturated n-octanol or octanol-saturated water.

  • The solution is placed in a separatory funnel with the other phase.

  • The funnel is shaken until equilibrium is reached.[10]

  • The phases are separated by centrifugation.[10]

  • The concentration of sym-tetrachloroethane in each phase is determined analytically.

  • The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

Experimental Workflow for Property Determination

The following diagram provides a logical workflow for the experimental determination of the key physical and chemical properties of sym-tetrachloroethane.

cluster_physical Physical Property Determination cluster_chemical Chemical Property Determination Boiling Point (OECD 103/ASTM D1078) Boiling Point (OECD 103/ASTM D1078) Melting Point (OECD 102) Melting Point (OECD 102) Density Density Vapor Pressure (OECD 104) Vapor Pressure (OECD 104) Water Solubility (OECD 105) Water Solubility (OECD 105) Octanol-Water Partition Coefficient (OECD 107) Octanol-Water Partition Coefficient (OECD 107) Sample Preparation Sample Preparation Sample Preparation->Boiling Point (OECD 103/ASTM D1078) Sample Preparation->Melting Point (OECD 102) Sample Preparation->Density Sample Preparation->Vapor Pressure (OECD 104) Sample Preparation->Water Solubility (OECD 105) Sample Preparation->Octanol-Water Partition Coefficient (OECD 107)

Workflow for property determination.

References

An In-Depth Technical Guide to 1,1,2,2-Tetrachloroethane (CAS Number 79-34-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,2,2-tetrachloroethane, a halogenated hydrocarbon of significant toxicological interest. This document details its chemical and physical properties, historical and current industrial relevance, metabolic fate, mechanisms of toxicity, and established analytical and experimental protocols.

Physicochemical and General Information

This compound is a dense, colorless to pale yellow liquid with a sweet, chloroform-like odor.[1][2] Historically, it was used extensively as a solvent for fats, oils, waxes, and resins, and as an intermediate in the chemical synthesis of other chlorinated hydrocarbons like trichloroethylene and tetrachloroethylene.[1][3][4] However, due to its recognized high toxicity, its use as an end-product has been significantly curtailed.[1] It is primarily encountered today as a chemical intermediate in closed systems and as a byproduct in some manufacturing processes.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 79-34-5[1]
Molecular Formula C₂H₂Cl₄[4]
Molecular Weight 167.85 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, chloroform-like[1][4]
Odor Threshold 1.5 ppm[4]
Density 1.59 g/cm³[1]
Boiling Point 146.5 °C[1]
Melting Point -44 °C[1]
Vapor Pressure 5.95 mmHg at 25 °C[4]
Solubility in Water 1 g / 350 mL (approx. 2.87 g/L at 20°C)[1][5]
Log Octanol/Water Partition Coefficient (log Kow) 2.39[4]
Half-life in Air ~60 days[4]

Synthesis and Industrial Relevance

The primary method for the synthesis of this compound is the chlorination of ethylene.[3] It can also be produced through the catalytic chlorination of ethane or the chlorination of 1,2-dichloroethane.[3] A high-purity product can be obtained via the chlorination of acetylene.[3] These processes are typically conducted in closed systems to maximize yield and minimize environmental release.[1]

While its use as a solvent, metal degreaser, and in paint removers has largely ceased due to its toxicity, it remains a key intermediate in the production of trichloroethylene, tetrachloroethylene, and 1,2-dichloroethylene.[1][3][4]

Metabolism and Toxicokinetics

This compound is readily absorbed following inhalation, oral, and dermal exposure.[1][3] It is extensively metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes.[1][5] The metabolic pathways involve both oxidative and reductive processes, leading to the formation of several toxic metabolites.[6]

The major metabolic pathway is believed to be the oxidation of this compound by CYP enzymes to form dichloroacetyl chloride, an unstable intermediate.[3] Dichloroacetyl chloride can then be hydrolyzed to dichloroacetic acid (DCA), a major urinary metabolite.[3] Alternatively, it can covalently bind to cellular macromolecules such as proteins and DNA, contributing to its toxicity.[3]

A minor pathway involves the reductive metabolism of this compound, which can lead to the formation of trichloroethylene and tetrachloroethylene.[3] Further metabolism of these intermediates can produce trichloroacetic acid (TCA) and trichloroethanol, which are also excreted in the urine.[7] A significant portion of the metabolized compound is ultimately exhaled as carbon dioxide.[3]

Metabolic Pathway of this compound Metabolic Pathway of this compound cluster_oxidative Oxidative Pathway (Major) cluster_reductive Reductive Pathway (Minor) T4CE This compound DCACl Dichloroacetyl Chloride T4CE->DCACl CYP450 TCE Trichloroethylene T4CE->TCE PCE Tetrachloroethylene T4CE->PCE DCA Dichloroacetic Acid (DCA) (Urinary Metabolite) DCACl->DCA Hydrolysis Macromolecules Covalent Binding to Macromolecules (DNA, Protein) DCACl->Macromolecules CO2 CO₂ (Expired Air) DCA->CO2 Further Metabolism TCA Trichloroacetic Acid (TCA) (Urinary Metabolite) TCE->TCA TCEth Trichloroethanol (Urinary Metabolite) TCE->TCEth

Caption: Metabolic pathways of this compound.

Toxicity

The toxicity of this compound is well-documented, with the liver and central nervous system being the primary target organs.[3][4] Acute exposure to high concentrations can cause headaches, dizziness, nausea, and in severe cases, unconsciousness and death.[4] Chronic exposure is associated with jaundice, an enlarged liver, and neurological symptoms such as tremors and numbness.[4]

Table 2: Toxicity Data for this compound

EndpointSpeciesRouteValueReference
LC₅₀ (4 hours) RatInhalation1000 ppm[1]
LD₅₀ RatOral250 - 800 mg/kg[8]
LD₅₀ MouseOral~1350 mg/kg (lethal dose over 3 days)[8]

Table 3: Occupational Exposure Limits for this compound

OrganizationLimitValueNotesReference
OSHA PEL (8-hr TWA)5 ppmSkin[2]
NIOSH REL (10-hr TWA)1 ppmSkin[2]
ACGIH TLV (8-hr TWA)1 ppmSkin[2]
Mechanism of Hepatotoxicity

The hepatotoxicity of this compound is linked to its metabolic activation. The formation of reactive intermediates, such as dichloroacetyl chloride and free radicals, is thought to be a key initiating event.[3] These reactive species can covalently bind to cellular macromolecules, leading to cellular dysfunction and death.[3] Additionally, lipid peroxidation, initiated by free radical intermediates, can damage cellular membranes and contribute to liver injury.[9]

Mechanism of Hepatotoxicity Mechanism of this compound Hepatotoxicity cluster_cellular_damage Cellular Damage T4CE This compound MetabolicActivation Metabolic Activation (CYP450) T4CE->MetabolicActivation ReactiveIntermediates Reactive Intermediates (Dichloroacetyl Chloride, Free Radicals) MetabolicActivation->ReactiveIntermediates CovalentBinding Covalent Binding to Macromolecules ReactiveIntermediates->CovalentBinding LipidPeroxidation Lipid Peroxidation ReactiveIntermediates->LipidPeroxidation CellularDysfunction Cellular Dysfunction CovalentBinding->CellularDysfunction LipidPeroxidation->CellularDysfunction CellDeath Cell Death (Necrosis/Apoptosis) CellularDysfunction->CellDeath Hepatotoxicity Hepatotoxicity CellDeath->Hepatotoxicity

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Carcinogenicity

Animal studies have shown that this compound is a liver carcinogen in mice.[4] The U.S. Environmental Protection Agency (EPA) has classified it as a Group C, possible human carcinogen.[4] The genotoxic effects of this compound are considered weak, but it has been shown to bind to DNA, suggesting a potential mechanism for its carcinogenicity.[3]

Experimental Protocols

In Vivo Metabolism Study in Rodents (Adapted from Mitoma et al., 1985)
  • Objective: To determine the metabolic fate of this compound in rats and mice.

  • Animals: Male Osborne-Mendel rats and B6C3F₁ mice.

  • Acclimation: Animals are acclimated for at least one week prior to the study, with access to food and water ad libitum.

  • Dosing:

    • For subchronic studies, animals are administered unlabeled this compound in corn oil by gavage for 5 days a week for 4 weeks.

    • Following the subchronic dosing, a single dose of ¹⁴C-labeled this compound in corn oil is administered by gavage.

  • Sample Collection:

    • Immediately after dosing with the radiolabeled compound, animals are placed in individual metabolism cages designed for the separate collection of urine, feces, and expired air.

    • Expired air is passed through a series of traps containing solutions to capture ¹⁴CO₂ and volatile organic compounds.

    • Urine and feces are collected at specified intervals (e.g., 24, 48, 72 hours).

  • Analysis:

    • Radioactivity in urine, feces, and trapping solutions is quantified by liquid scintillation counting.

    • Urinary metabolites (e.g., dichloroacetic acid, trichloroacetic acid, trichloroethanol) can be identified and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) following appropriate sample preparation (e.g., extraction, derivatization).

  • Data Interpretation: The distribution of radioactivity among expired air, urine, and feces provides a quantitative measure of the routes of excretion. The identification and quantification of metabolites elucidate the metabolic pathways.

Assessment of Hepatotoxicity in Mice (Adapted from Paolini et al., 1992)
  • Objective: To evaluate the acute hepatotoxic effects of this compound in mice.

  • Animals: Male and female mice (e.g., BALB/c).

  • Dosing: A single intraperitoneal injection of this compound dissolved in a suitable vehicle (e.g., corn oil). Control animals receive the vehicle only.

  • Endpoint Evaluation (e.g., 24 hours post-dosing):

    • Animals are euthanized, and blood is collected for serum biochemistry analysis (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST)).

    • The liver is excised, weighed, and portions are taken for histopathological examination and preparation of subcellular fractions (microsomes and cytosol).

  • Biochemical Assays on Liver Fractions:

    • Cytochrome P450 content: Determined spectrophotometrically from the carbon monoxide difference spectrum of dithionite-reduced microsomes.

    • Enzyme activities: Activities of various CYP-dependent monooxygenases, NADPH-cytochrome P450 reductase, epoxide hydrolase, UDP-glucuronosyltransferase, and glutathione S-transferase are measured using specific substrates and spectrophotometric or fluorometric methods.

    • Lipid peroxidation: Assessed by measuring the formation of conjugated dienes in microsomal lipids by second-derivative spectrophotometry.

  • Histopathology: Liver sections are fixed, embedded, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic evaluation of cellular damage (e.g., necrosis, fatty degeneration).

  • Data Analysis: Biochemical and histopathological data from treated animals are compared to those of control animals to assess the extent and nature of liver injury.

In Vitro Covalent Binding to DNA
  • Objective: To determine if metabolites of this compound covalently bind to DNA in an in vitro system.

  • Materials:

    • Radiolabeled ¹⁴C- or ³H-1,1,2,2-tetrachloroethane.

    • Rat liver microsomes (as a source of metabolizing enzymes).

    • An NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Calf thymus DNA.

    • Buffer solution (e.g., Tris-HCl).

  • Procedure:

    • Incubate radiolabeled this compound with liver microsomes, the NADPH-generating system, and calf thymus DNA in a buffered solution at 37°C.

    • After a specified incubation time, stop the reaction (e.g., by adding a cold solvent like ethanol).

    • Isolate the DNA from the incubation mixture by repeated precipitation with ethanol and centrifugation. The precipitation steps are crucial to remove any unbound radiolabeled compound and its metabolites.

    • Wash the DNA pellet extensively with solvents (e.g., ethanol, ether) to further remove non-covalently bound radioactivity.

    • Hydrolyze the purified DNA (enzymatically or by acid treatment) to its constituent nucleosides.

    • Separate the nucleoside adducts from the normal nucleosides using high-performance liquid chromatography (HPLC).

    • Quantify the amount of radioactivity co-eluting with the DNA adducts using a radioactivity detector or by collecting fractions and performing liquid scintillation counting.

  • Data Interpretation: The detection of radioactivity associated with the DNA after exhaustive purification indicates covalent binding. The amount of radioactivity can be used to quantify the extent of binding (e.g., as pmol of adduct per mg of DNA).

NIOSH Method 1019 for Air Sampling and Analysis
  • Objective: To measure the concentration of this compound in workplace air.

  • Principle: A known volume of air is drawn through a solid sorbent tube to trap the analyte. The analyte is then desorbed with a solvent and analyzed by gas chromatography with flame ionization detection (GC-FID).

NIOSH Method 1019 Workflow NIOSH Method 1019 Workflow for this compound Analysis cluster_sampling Sampling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration & Calculation Pump Personal Sampling Pump SorbentTube Solid Sorbent Tube (Petroleum Charcoal, 100mg/50mg) Pump->SorbentTube Draws air through BreakTube Break ends of tube SorbentTube->BreakTube SeparateSections Separate front and back sections into vials BreakTube->SeparateSections Desorb Add 1.0 mL Carbon Disulfide (CS₂) to each vial SeparateSections->Desorb Agitate Agitate for 30 minutes Desorb->Agitate Inject Inject aliquot into GC-FID Agitate->Inject GCFID Gas Chromatograph with Flame Ionization Detector Inject->GCFID Quantify Quantify peak area GCFID->Quantify Calculate Calculate air concentration (mg/m³ or ppm) Quantify->Calculate Standards Prepare calibration standards CalCurve Generate calibration curve (Peak Area vs. Concentration) Standards->CalCurve CalCurve->Calculate

Caption: Workflow for NIOSH Method 1019.

Safety and Handling

Due to its high toxicity and potential carcinogenicity, this compound must be handled with extreme caution.[2]

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE):

    • Gloves: Use appropriate chemical-resistant gloves.

    • Eye Protection: Chemical safety goggles or a face shield are required.

    • Skin Protection: Wear protective clothing to prevent skin contact.

    • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and powdered metals.[2]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a compound with significant toxicological properties, primarily targeting the liver and central nervous system. Its toxicity is closely linked to its metabolic activation by cytochrome P450 enzymes into reactive intermediates that can cause cellular damage through covalent binding and lipid peroxidation. While its industrial use has been greatly reduced, its role as a chemical intermediate and its presence at some hazardous waste sites warrant a thorough understanding of its properties and hazards. The experimental protocols outlined in this guide provide a framework for the continued investigation of its metabolism and toxic mechanisms, which is essential for risk assessment and the development of safer chemical alternatives.

References

An In-depth Technical Guide on the Toxicological Profile of 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,2,2-Tetrachloroethane (TeCA) is a synthetic, colorless, dense liquid with a sweet, chloroform-like odor.[1] Historically used as a solvent and in the production of other chemicals, its use has been significantly curtailed due to its toxicity.[1][2][3] This document provides a comprehensive toxicological profile of this compound, synthesizing data on its physical and chemical properties, toxicokinetics, mechanisms of toxicity, and adverse health effects observed in humans and experimental animals. The primary target organs for TeCA toxicity are the liver and the central nervous system.[2][4][5] It is classified as a Group C "possible human carcinogen" by the U.S. Environmental Protection Agency (EPA) and as a Group 3 agent ("not classifiable as to its carcinogenicity to humans") by the International Agency for Research on Cancer (IARC).[2][5][6] This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the toxicological properties of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its environmental fate and behavior, as well as its absorption and distribution in biological systems.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number79-34-5[7]
Molecular FormulaC2H2Cl4[1]
Molecular Weight167.85 g/mol [1]
AppearanceColorless dense liquid[1]
OdorSweet, chloroform-like[1]
Boiling Point146.5 °C (295.7 °F)[1]
Melting Point-44 °C (-47.2 °F)[1]
Density1.595 g/cm³ at 20 °C[1]
Vapor Pressure5 mmHg at 20 °C[1]
Water Solubility2.9 g/L at 20 °C[8]
Log Kow (Octanol-Water Partition Coefficient)2.39[3]

Toxicokinetics

Absorption

This compound is readily absorbed following inhalation, oral, and dermal exposure.[9][10]

  • Inhalation: In humans, approximately 97% of an inhaled dose of this compound was absorbed systemically after holding a single breath for 20 seconds.[4] Animal studies in rats and mice have also demonstrated very high uptake (>90%) following inhalation exposure.[4]

  • Oral: While quantitative data in humans are lacking, the profound systemic effects observed after ingestion indicate significant absorption from the gastrointestinal tract.[4][11] Animal studies have reported oral absorption to be between 70-100%.[9]

  • Dermal: Dermal absorption has been demonstrated in animal studies.[4]

Distribution

Following absorption, this compound is widely distributed throughout the body, likely via passive diffusion.[9][11] Due to its lipophilic nature, it is expected to accumulate in lipid-rich tissues, such as the liver and adipose tissue.[4][9][11]

Metabolism

The metabolism of this compound is extensive and plays a critical role in its toxicity.[4] It is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[4][12] The metabolic pathways involve both oxidative and reductive processes, leading to the formation of several reactive intermediates and stable metabolites.

The major metabolic pathway appears to be oxidation to dichloroacetic acid.[4] Other significant metabolites include trichloroethylene, tetrachloroethylene, trichloroethanol, and trichloroacetic acid.[5] Dichloroacetic acid can be further metabolized to glyoxylic acid, which can then enter other metabolic pathways.[5][12] The metabolism of this compound can be influenced by factors such as alcohol consumption, which can enhance its metabolism and toxicity.

G cluster_main Metabolism of this compound cluster_oxidative Oxidative Pathway (CYP450) cluster_reductive Reductive & Other Pathways TeCA This compound DCAA Dichloroacetic Acid TeCA->DCAA Major Pathway TCE Trichloroethylene TeCA->TCE Minor Pathway PCE Tetrachloroethylene TeCA->PCE Minor Pathway GlyoxylicAcid Glyoxylic Acid DCAA->GlyoxylicAcid OxalicAcid Oxalic Acid GlyoxylicAcid->OxalicAcid FormicAcid Formic Acid GlyoxylicAcid->FormicAcid CO2_ox CO2 GlyoxylicAcid->CO2_ox TCA Trichloroacetic Acid TCE->TCA TCEth Trichloroethanol TCE->TCEth

Caption: Metabolic pathways of this compound.

Excretion

Excretion of this compound and its metabolites occurs through multiple routes. A significant portion of the parent compound and volatile metabolites are exhaled.[1] The non-volatile metabolites are primarily excreted in the urine.[1][12] In a study with mice, after 72 hours, approximately 50% of an administered dose was expired as CO2, 28% was excreted in the urine, 4% was exhaled as the unchanged parent compound, and 1% was found in the feces.[12]

Mechanism of Toxicity

The toxicity of this compound is largely attributed to its metabolic activation to reactive intermediates.[12] The formation of free radicals and reactive metabolites by CYP450 enzymes can lead to covalent binding to cellular macromolecules, including proteins and DNA, causing cellular damage.[12][13] This can result in lipid peroxidation, oxidative stress, and ultimately cell death, particularly in the liver, which has a high metabolic capacity.[4]

Toxicological Effects

Acute Toxicity

Acute exposure to high concentrations of this compound can cause central nervous system depression, with symptoms including dizziness, headache, drowsiness, and in severe cases, unconsciousness and respiratory failure.[2][5] It is also irritating to the mucous membranes of the eyes and respiratory tract.[11] The liver is a primary target of acute toxicity, with high exposures leading to liver damage.[2]

Table 2: Acute Toxicity of this compound

SpeciesRouteExposureEffectReference
HumanInhalation146 ppm for 30 minVertigo, fatigue, mucous membrane irritation[5]
HumanInhalation336 ppm for 10 minVertigo, fatigue, mucous membrane irritation[5]
RatInhalation1,000-1,253 ppm for 4-6 hrsMortality[11]
MouseInhalation1,168-5,900 ppm for 1.5-3 hrsMortality[11]
RatOral (LD50)Single dose250-330 mg/kg[10]
RabbitDermal (LD50)24 hrs6,360 mg/kg[10]
Subchronic and Chronic Toxicity

Repeated exposure to this compound can lead to more severe and persistent health effects. The liver remains a primary target, with chronic exposure in humans leading to jaundice and an enlarged liver.[2] Neurological effects such as tremors, dizziness, and numbness have also been reported in chronically exposed workers.[2] Animal studies have shown that chronic oral exposure can cause kidney lesions, including chronic inflammation and acute toxic nephrosis in mice.[5]

Table 3: Subchronic and Chronic Toxicity of this compound

SpeciesRouteDurationNOAELLOAELEffectsReference
RatOral14 weeks--Liver and bile duct lesions[14]
MouseOral14 weeks--Liver and bile duct lesions[14]
Rat (male)Oral78 weeks62 mg/kg/day108 mg/kg/dayHepatic fatty changes[5]
Rat (female)Oral78 weeks43 mg/kg/day76 mg/kg/dayReduced survival[11]
MouseOral78 weeks-284 mg/kg/dayDecreased survival[11]
Carcinogenicity

There is evidence from animal studies that this compound is a carcinogen. The U.S. National Cancer Institute (NCI) conducted a bioassay that found a significant increase in the incidence of hepatocellular carcinomas in mice of both sexes following oral administration.[15] The evidence for carcinogenicity in rats was considered inconclusive.[15]

Table 4: Carcinogenicity of this compound

SpeciesRouteDurationFindingsReference
Mouse (B6C3F1)Oral (gavage)78 weeksSignificant increase in hepatocellular carcinomas in both sexes.[15]
Rat (Osborne-Mendel)Oral (gavage)78 weeksInconclusive evidence of carcinogenicity.[15]

Regulatory Classifications for Carcinogenicity:

  • U.S. EPA: Group C, possible human carcinogen.[2][6]

  • IARC: Group 3, not classifiable as to its carcinogenicity to humans.[5][6]

  • NTP: Not classified.[5][6]

Genotoxicity

This compound has shown some evidence of weak genotoxic potential.[4][10] It has been reported to induce DNA damage in bacteria and sister chromatid exchanges in mammalian cells in vitro.[13] One study also showed that it can bind covalently to DNA in the liver and other organs of rats and mice.[13] However, most studies of mutagenesis in bacteria have yielded negative results.[4]

Table 5: Genotoxicity of this compound

Test SystemEndpointResultReference
Bacteria (Ames test)Gene mutationMostly negative[4]
YeastGene conversion/mutationPositive[13]
Chinese Hamster Ovary CellsSister chromatid exchangePositive[13]
Mouse BALB/c 3T3 CellsCell transformationPositive[13]
In vivo (rat, mouse)DNA bindingPositive[13]
Reproductive and Developmental Toxicity

The data on the reproductive and developmental toxicity of this compound are limited.[5] Intermediate-duration oral exposure in rats at doses that also caused weight loss resulted in atrophy of reproductive tissues in both males and females.[5] Gestational exposure in rats and mice at maternally toxic doses caused fetotoxicity, including decreased fetal body weight and litter resorptions.[5] However, a comprehensive evaluation of its effects on reproductive function and development has not been conducted.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the key studies cited are not available in the summarized search results. However, the general methodologies can be described. For instance, the NCI carcinogenicity bioassay involved the oral administration of this compound in corn oil to groups of rats and mice for a significant portion of their lifespan.

G cluster_workflow Carcinogenicity Bioassay Workflow start Animal Acclimation (Rats and Mice) groups Group Assignment (High Dose, Low Dose, Vehicle Control, Untreated Control) start->groups dosing Daily Oral Gavage (5 days/week for 78 weeks) groups->dosing observation Observation Period (12-32 weeks) dosing->observation necropsy Necropsy and Histopathology observation->necropsy analysis Data Analysis and Reporting necropsy->analysis

References

An In-depth Technical Guide on the Absence of Natural Sources of 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the topic of natural sources of 1,1,2,2-tetrachloroethane. A thorough review of scientific literature and reports from major environmental and health agencies confirms that This compound is a synthetic chemical and is not known to occur naturally in the environment .[1][2][3][4] This document will elaborate on the evidence for its synthetic origin and the implications for research and development.

Overview: A Consensus on Synthetic Origin

Numerous international bodies and governmental agencies have concluded that there are no known natural sources of this compound.[1][2][3][4] This compound is a halogenated hydrocarbon that has been historically synthesized for industrial purposes. Its presence in the environment is solely attributed to anthropogenic activities.

The primary historical and current sources of this compound are industrial. It has been used as:

  • An intermediate in the chemical synthesis of other chlorinated hydrocarbons like trichloroethylene, tetrachloroethylene, and 1,2-dichloroethylene.[2]

  • An industrial solvent for cleaning and degreasing metals.

  • A component in paint removers, varnishes, and lacquers.

While its production and use as an end-product have significantly declined due to its recognized toxicity, it is still generated as a byproduct and an intermediate in some chemical manufacturing processes.[1][3]

Lack of Evidence for Natural Formation Pathways

Extensive research into natural halogenation processes has not identified any biotic or abiotic pathways that result in the formation of this compound. While marine algae are known to produce a wide variety of halogenated organic compounds, there is no evidence to suggest that this compound is among them. Similarly, geothermal and volcanic activities, which can sometimes produce simple chlorinated compounds, have not been identified as sources of this specific molecule.

The following diagram illustrates the established synthetic routes versus the unobserved natural pathways for the formation of this compound.

Figure 1: Formation Pathways of this compound cluster_anthropogenic Established Anthropogenic Pathways cluster_natural Hypothetical (Unobserved) Natural Pathways Ethylene Ethylene 1,1,2,2-Tetrachloroethane_A This compound Ethylene->1,1,2,2-Tetrachloroethane_A Direct Chlorination/ Oxychlorination Acetylene Acetylene Acetylene->1,1,2,2-Tetrachloroethane_A Catalytic Addition of Chlorine 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->1,1,2,2-Tetrachloroethane_A Chlorination Marine Algae Marine Algae 1,1,2,2-Tetrachloroethane_N This compound Marine Algae->1,1,2,2-Tetrachloroethane_N No Evidence Volcanic Emissions Volcanic Emissions Volcanic Emissions->1,1,2,2-Tetrachloroethane_N No Evidence Abiotic Halogenation Abiotic Halogenation Abiotic Halogenation->1,1,2,2-Tetrachloroethane_N No Evidence

Figure 1: Formation Pathways of this compound

Quantitative Data and Experimental Protocols

Due to the absence of known natural sources of this compound, this guide cannot provide a summary of quantitative data on its natural occurrence. Any detection of this compound in environmental samples is considered to be of anthropogenic origin.

Consequently, there are no specific experimental protocols designed for the extraction and identification of this compound from natural sources. The methodologies employed for its detection in environmental media (such as water, air, and soil) are standard analytical techniques for volatile organic compounds (VOCs). These typically include:

  • Sample Collection : Purge and trap for water and soil samples; collection in sorbent tubes or canisters for air samples.

  • Analysis : Gas chromatography (GC) coupled with a detector such as a mass spectrometer (MS), electron capture detector (ECD), or flame ionization detector (FID).

These methods are for environmental monitoring of a known contaminant, not for the identification of a naturally produced substance.

Conclusion for the Research Community

For researchers, scientists, and professionals in drug development, the key takeaway is that this compound should be regarded exclusively as a synthetic compound and an environmental contaminant. Its presence in any sample, whether environmental or biological, should be investigated from the perspective of contamination from industrial sources. There is currently no scientific basis for exploring natural biosynthetic pathways or ecological roles for this molecule. Research efforts concerning this compound are therefore appropriately focused on its toxicology, environmental fate, and remediation, rather than on any potential natural origins.

References

1,1,2,2-Tetrachloroethane: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrachloroethane (TeCA), a dense, non-flammable, and colorless liquid, has historically served as a crucial chemical intermediate in the synthesis of various chlorinated hydrocarbons.[1] While its use as a solvent has diminished due to its toxicity, its role as a precursor in the production of valuable chemicals such as trichloroethylene, tetrachloroethylene, and 1,2-dichloroethylene remains a significant area of study in industrial and synthetic chemistry.[2][3] This technical guide provides a comprehensive overview of the core synthetic applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Synthesis of this compound

The primary industrial synthesis of this compound involves the addition of chlorine to acetylene.[1] To mitigate the risk of explosion from the direct reaction of gaseous acetylene and chlorine, the process is typically carried out using this compound itself as the solvent.

Reaction Scheme:

HC≡CH + 2 Cl₂ → Cl₂CHCHCl₂

This reaction is catalyzed by substances such as ferric chloride or antimony pentachloride. In a common industrial setup, dry acetylene and chlorine are continuously introduced into this compound maintained at reflux under reduced pressure. The heat generated by the reaction is managed by the evaporation and subsequent condensation of the solvent. This method can achieve a high yield of the desired product.

Key Synthetic Transformations of this compound

This compound serves as a versatile starting material for the synthesis of several important chlorinated alkenes through dehydrochlorination and reduction reactions.

Dehydrochlorination to Trichloroethylene

The most significant application of this compound is its conversion to trichloroethylene (TCE), a widely used industrial solvent.[2][3] This transformation is achieved through the elimination of one molecule of hydrogen chloride.

Treatment of this compound with an aqueous solution of a base, such as calcium hydroxide, yields trichloroethylene.[4]

Reaction Scheme: 2 Cl₂CHCHCl₂ + Ca(OH)₂ → 2 ClCH=CCl₂ + CaCl₂ + 2 H₂O

Heating this compound in the vapor phase over a catalyst also produces trichloroethylene.[5]

Reaction Scheme: Cl₂CHCHCl₂ --(heat, catalyst)--> ClCH=CCl₂ + HCl

Synthesis of Tetrachloroethylene

Tetrachloroethylene (perchloroethylene, PCE) can be synthesized from this compound, often as a co-product with trichloroethylene.[6] One route involves a combination of chlorination and dehydrochlorination steps.

Reduction to 1,2-Dichloroethylene

This compound can be reduced to 1,2-dichloroethylene (DCE) using various reducing agents, with zinc dust being a common laboratory method.[1] This reaction typically produces a mixture of the (Z)- and (E)-isomers.[7][8]

Reaction Scheme: Cl₂CHCHCl₂ + Zn → ClCH=CHCl + ZnCl₂

Chlorination to Hexachloroethane

Under specific conditions, this compound can be further chlorinated to produce hexachloroethane. This reaction is typically initiated by ultraviolet (UV) light.[1]

Reaction Scheme: Cl₂CHCHCl₂ + 2 Cl₂ --(UV light)--> CCl₃CCl₃ + 2 HCl

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and reactions of this compound.

Table 1: Synthesis of this compound

ParameterValueReference
ReactantsAcetylene, Chlorine
CatalystFerric Chloride or Antimony Pentachloride
SolventThis compound
Yield97% (based on acetylene)

Table 2: Synthesis of Trichloroethylene from this compound

MethodCatalyst/ReagentTemperature (°C)PressureConversion (%)Selectivity (%)Reference
Vapor-Phase Dehydrochlorination12% TPPC/SiO₂--100100[9]
Vapor-Phase DehydrochlorinationBarium Chloride or Calcium Chloride300-500Atmospheric--[5]
Aqueous Base DehydrochlorinationCalcium Hydroxide----[4]

Table 3: Reduction of this compound to 1,2-Dichloroethylene

Reductant(Z)-DCE : (E)-DCE RatioReference
Various Reductants~2:1[7][8]
Iron Metal4.5:1[7][8]

Experimental Protocols

Protocol 1: Synthesis of Trichloroethylene via Dehydrochlorination with Calcium Hydroxide (Aqueous Phase)

Materials:

  • This compound (167.85 g/mol )

  • Calcium Hydroxide (Ca(OH)₂, 74.09 g/mol )

  • Water

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, a condenser, and a receiving flask.

  • In the round-bottom flask, prepare a slurry of calcium hydroxide in water.

  • Slowly add this compound to the slurry while stirring. The molar ratio of Ca(OH)₂ to this compound should be approximately 0.5:1 to provide a slight excess of the base.

  • Heat the mixture gently to initiate the dehydrochlorination reaction. The trichloroethylene product (boiling point: 87.2 °C) will co-distill with water.

  • Collect the distillate in the receiving flask.

  • Transfer the distillate to a separatory funnel and separate the organic layer (trichloroethylene) from the aqueous layer.

  • Wash the organic layer with water to remove any remaining water-soluble impurities.

  • Dry the trichloroethylene over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent and collect the purified trichloroethylene.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Synthesis of 1,2-Dichloroethylene via Reduction with Zinc Dust

Materials:

  • This compound (167.85 g/mol )

  • Activated Zinc Dust

  • Ethanol (or another suitable solvent)

  • Reflux apparatus

  • Filtration setup

  • Distillation apparatus

Procedure:

  • Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum.

  • Set up a reflux apparatus with a round-bottom flask, a condenser, and a calcium chloride drying tube.

  • In the round-bottom flask, add the activated zinc dust and ethanol.

  • Slowly add this compound to the stirred suspension of zinc in ethanol. An excess of zinc is typically used.

  • Heat the reaction mixture to reflux and maintain the reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the unreacted zinc and zinc salts.

  • Wash the solid residue with ethanol.

  • Combine the filtrate and the washings and remove the ethanol by distillation.

  • The resulting crude 1,2-dichloroethylene can be purified by fractional distillation to separate the cis and trans isomers.

  • Characterize the products using spectroscopic methods (¹H NMR, ¹³C NMR, IR, GC-MS).

Visualizations of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations of this compound.

Synthesis_of_Tetrachloroethane Acetylene Acetylene (C₂H₂) Tetrachloroethane This compound (Cl₂CHCHCl₂) Acetylene->Tetrachloroethane FeCl₃ or SbCl₅ catalyst Chlorine Chlorine (2 Cl₂) Chlorine->Tetrachloroethane FeCl₃ or SbCl₅ catalyst

Caption: Synthesis of this compound from Acetylene.

Dehydrochlorination_to_TCE Tetrachloroethane This compound TCE_aq Trichloroethylene (aqueous base) Tetrachloroethane->TCE_aq Ca(OH)₂ TCE_vap Trichloroethylene (vapor phase) Tetrachloroethane->TCE_vap Heat, Catalyst (e.g., BaCl₂)

Caption: Dehydrochlorination of this compound to Trichloroethylene.

Reduction_to_DCE Tetrachloroethane This compound DCE 1,2-Dichloroethylene (cis/trans mixture) Tetrachloroethane->DCE Zinc Dust

Caption: Reduction of this compound to 1,2-Dichloroethylene.

Chlorination_to_Hexachloroethane Tetrachloroethane This compound Hexachloroethane Hexachloroethane Tetrachloroethane->Hexachloroethane Cl₂, UV light

Caption: Chlorination of this compound to Hexachloroethane.

Conclusion

This compound remains a valuable, albeit hazardous, chemical intermediate. Its utility in the synthesis of commodity chemicals like trichloroethylene and tetrachloroethylene, as well as its application in laboratory-scale preparations of compounds like 1,2-dichloroethylene, underscores its continued importance in the field of organic synthesis. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals working with this versatile precursor. Proper handling and safety precautions are paramount when working with this compound and its derivatives due to their inherent toxicity.

References

Carcinogenicity of 1,1,2,2-Tetrachloroethane in Animal Models: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenic potential of 1,1,2,2-tetrachloroethane observed in animal studies. The information is compiled from peer-reviewed literature and reports from regulatory agencies to support research and development activities.

Executive Summary

This compound has been demonstrated to be a hepatocarcinogen in mice in a key long-term bioassay conducted by the National Cancer Institute (NCI).[1][2] While the evidence in rats is less conclusive, the findings in mice have led to its classification as a possible human carcinogen by the U.S. Environmental Protection Agency (EPA).[3][4] The carcinogenic mechanism is believed to involve a combination of genotoxic and non-genotoxic effects, driven by metabolic activation of the parent compound.

Key Carcinogenicity Studies

The primary evidence for the carcinogenicity of this compound comes from a 1978 NCI bioassay.[1][2] This study investigated the effects of oral administration of this compound in both Osborne-Mendel rats and B6C3F1 mice.

Experimental Protocol: NCI Bioassay (1978)

A detailed summary of the experimental design is provided below to facilitate the interpretation of the study's findings.

ParameterDetails
Animal Species & Strain Osborne-Mendel Rats and B6C3F1 Mice
Age at Study Initiation Rats: ~7 weeks; Mice: ~5 weeks
Vehicle Corn Oil
Route of Administration Gavage (Oral Intubation)
Frequency of Dosing 5 days per week
Duration of Treatment 78 weeks
Post-treatment Observation Rats: 32 weeks; Mice: 12 weeks
Group Size 50 males and 50 females per dose group; 20 vehicle controls of each sex

Source: NCI, 1978[1][2]

Below is a visual representation of the experimental workflow for the NCI (1978) bioassay.

G cluster_setup Animal Selection and Acclimation cluster_dosing Dosing Regimen (78 Weeks) cluster_observation Observation Period cluster_endpoint Endpoint Analysis Animal_Selection Selection of Osborne-Mendel Rats (~7 wks) B6C3F1 Mice (~5 wks) Acclimation Acclimation Period Animal_Selection->Acclimation Dosing Oral Gavage (5 days/week) This compound in Corn Oil Acclimation->Dosing Dose_Groups Dose Groups: - Low Dose - High Dose - Vehicle Control (Corn Oil) - Untreated Control Dosing->Dose_Groups Observation Rats: 32 weeks Mice: 12 weeks Dose_Groups->Observation Necropsy Gross Necropsy Observation->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis

Experimental workflow of the NCI 1978 bioassay.
Tumor Incidence Data

A significant increase in hepatocellular carcinomas was observed in B6C3F1 mice of both sexes. The incidence showed a clear dose-response relationship.

Table 1: Incidence of Hepatocellular Carcinoma in B6C3F1 Mice

SexTreatment GroupTime-Weighted Average Dose (mg/kg/day)IncidencePercentage
Male Untreated Control02/1613%
Vehicle Control01/186%
Low Dose14213/5026%
High Dose28244/4990%
Female Untreated Control00/180%
Vehicle Control00/200%
Low Dose14230/4863%
High Dose28243/4791%

Source: NCI, 1978[1][2]

In contrast to the findings in mice, the study in Osborne-Mendel rats did not show a statistically significant increase in neoplastic lesions.[1][2] However, the observation of two hepatocellular carcinomas and one neoplastic nodule in high-dose male rats was noted as these are rare tumors in this strain.[1][2]

Mechanistic Insights into Carcinogenicity

The carcinogenicity of this compound is believed to be mediated through its metabolic activation into reactive intermediates.[5] This process involves both genotoxic and non-genotoxic pathways.

Metabolic Activation

The metabolism of this compound is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[6] Both oxidative and reductive metabolic pathways have been identified, leading to the formation of several metabolites, including dichloroacetic acid (DCA), trichloroacetic acid (TCA), and trichloroethanol.[5] The oxidative pathway is thought to proceed via the formation of a highly reactive intermediate, dichloroacetyl chloride, which can covalently bind to cellular macromolecules, including DNA, or be hydrolyzed to DCA.[7] Reductive metabolism can lead to the formation of free radicals.[6][8]

Genotoxicity

There is evidence to suggest that this compound has genotoxic potential. Studies have shown its ability to bind covalently to DNA in the liver and other organs of treated animals.[6][7] While some in vitro mutagenicity assays have yielded mixed results, the DNA-binding capacity of its metabolites is a key indicator of its potential to initiate carcinogenesis.[8]

Non-Genotoxic Mechanisms

In addition to direct DNA damage, non-genotoxic mechanisms are also thought to play a significant role in the hepatocarcinogenicity of this compound. These include:

  • Cytotoxicity and Cell Proliferation: The hepatotoxicity of this compound can lead to chronic cell injury and regenerative cell proliferation, which can promote the growth of initiated cells.[8]

  • Oxidative Stress: The metabolic activation of this compound can generate reactive oxygen species, leading to oxidative stress and cellular damage.[8]

  • Tumor Promotion: Studies have indicated that this compound can act as a tumor promoter in the liver.[7][8]

The following diagram illustrates the proposed metabolic and carcinogenic pathways of this compound.

G cluster_metabolism Metabolic Activation (Liver) cluster_carcinogenesis Carcinogenic Mechanisms TCE This compound CYP450 Cytochrome P450 TCE->CYP450 Oxidative Oxidative Pathway CYP450->Oxidative Reductive Reductive Pathway CYP450->Reductive Dichloroacetyl_Chloride Dichloroacetyl Chloride (Reactive Intermediate) Oxidative->Dichloroacetyl_Chloride Free_Radicals Free Radicals Reductive->Free_Radicals DCA Dichloroacetic Acid (DCA) Dichloroacetyl_Chloride->DCA Hydrolysis DNA_Adducts DNA Adducts (Genotoxicity) Dichloroacetyl_Chloride->DNA_Adducts Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress TCA Trichloroacetic Acid (TCA) DCA->TCA Cytotoxicity Cytotoxicity DCA->Cytotoxicity Trichloroethanol Trichloroethanol TCA->Trichloroethanol Hepatocellular_Carcinoma Hepatocellular Carcinoma DNA_Adducts->Hepatocellular_Carcinoma Oxidative_Stress->Hepatocellular_Carcinoma Cell_Proliferation Chronic Cell Proliferation Cytotoxicity->Cell_Proliferation Tumor_Promotion Tumor Promotion Cell_Proliferation->Tumor_Promotion Tumor_Promotion->Hepatocellular_Carcinoma

Proposed metabolic and carcinogenic pathways of this compound.

Conclusion

The available evidence from animal studies, particularly the NCI bioassay in mice, strongly indicates that this compound is a hepatocarcinogen. The mechanism of action is complex, involving metabolic activation to reactive intermediates that can induce both genotoxic and non-genotoxic effects. For professionals in research and drug development, understanding the carcinogenic potential and the underlying mechanisms of compounds like this compound is crucial for risk assessment and the development of safer chemical entities. Further research into the specific molecular events and signaling pathways involved in this compound-induced carcinogenesis is warranted to refine our understanding of its risk to human health.

References

Methodological & Application

Detecting 1,1,2,2-Tetrachloroethane in Water: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the detection and quantification of 1,1,2,2-tetrachloroethane in water samples, addressing the needs of researchers, scientists, and professionals in drug development and environmental monitoring. The methods outlined are based on established regulatory guidelines and scientific publications, ensuring robust and reliable results.

This compound, a volatile organic compound (VOC), is a known environmental contaminant and potential human carcinogen.[1] Accurate and sensitive detection in water is crucial for assessing environmental impact and ensuring public safety. The primary analytical techniques for its determination involve gas chromatography (GC) coupled with various detectors, most commonly mass spectrometry (MS).

Established Analytical Methodologies

The most prevalent and validated methods for the analysis of this compound in water utilize a purge and trap sample concentration technique followed by gas chromatography. This approach is effective for isolating volatile organic compounds from an aqueous matrix.

Several standardized methods are recognized for this purpose, including those from the U.S. Environmental Protection Agency (EPA).[1][2] These methods offer high sensitivity and specificity. The core principle involves bubbling an inert gas through the water sample, which strips the volatile this compound. The purged analyte is then trapped on a sorbent material, thermally desorbed, and introduced into the GC system for separation and detection.[2][3]

The choice of detector depends on the required sensitivity and selectivity. Mass spectrometry (MS) is highly specific and provides structural information for definitive compound identification. Other detectors like the electrolytic conductivity detector (ELCD) and the photoionization detector (PID) are also used, though the latter is not responsive to this compound.[1]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of this compound in water.

MethodSample PreparationAnalytical TechniqueMethod Detection Limit (MDL) (µg/L)Recovery (%)Reference
EPA Method 502.2Purge and TrapGC/PID/ELCD0.0199[1][4]
EPA Method 524.1Purge and TrapHRGC-MS0.28 - 0.41111[4]
EPA Method 524.2Purge and TrapHRGC-MS0.04 (wide bore), 0.20 (narrow bore)91 - 100[2][4]
Standard Method 6210DPurge and TrapGC/MS0.02 - 0.2100[3]
Otson, 1987Purge and TrapGC/MS<1.090[4]
Otson and Williams, 1982Purge and TrapGC/FID and GC/HECD1 (FID), 0.5 (HECD)24 (HECD)[4]

Experimental Protocols

Protocol 1: EPA Method 524.2 - Purge and Trap GC/MS

This method is designed for the measurement of purgeable organic compounds in finished drinking water, raw source water, or drinking water at any treatment stage.[1]

1. Sample Collection and Preservation:

  • Collect samples in 40 mL glass vials with screw caps and PTFE-lined septa.

  • Ensure no headspace is present in the vials.

  • If residual chlorine is present, add a reducing agent (e.g., ascorbic acid).

  • Store samples at 4°C until analysis.

2. Purge and Trap Procedure:

  • Use a standard purge and trap system connected to a GC/MS.

  • For a 5 mL water sample, purge with an inert gas (helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.[5]

  • The volatile this compound is trapped on a sorbent trap (e.g., Tenax®/silica gel/carbon molecular sieve).[5]

3. Thermal Desorption and GC/MS Analysis:

  • After purging, heat the trap to 180-250°C to desorb the trapped analytes.

  • The desorbed analytes are transferred to the GC column.

  • A capillary column (e.g., 60 m x 0.75 mm ID fused silica with a 1.5 µm film of 1% divinylbenzene/polydimethylsiloxane) is typically used for separation.

  • The GC oven temperature is programmed to separate the components of the sample mixture.

  • The separated compounds are detected by a mass spectrometer.

4. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control sample to monitor method performance.

  • Spike a sample with a known concentration of this compound to determine matrix effects.

Protocol 2: Solid-Phase Microextraction (SPME) with GC/MS

SPME is a solvent-free extraction technique that can be used for the determination of this compound in water.[2]

1. Sample Preparation:

  • Place a known volume of the water sample (e.g., 10 mL) into a headspace vial.

  • Add a salt (e.g., NaCl) to increase the ionic strength of the sample and enhance the partitioning of the analyte into the headspace.

2. SPME Procedure:

  • Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the sample vial.

  • Allow the fiber to be exposed for a defined period (e.g., 30 minutes) at a controlled temperature to allow for the adsorption of this compound onto the fiber coating.

3. Thermal Desorption and GC/MS Analysis:

  • Retract the fiber into the needle and withdraw it from the sample vial.

  • Insert the needle into the heated injection port of the GC.

  • Extend the fiber to thermally desorb the analyte onto the GC column.

  • The subsequent GC/MS analysis is similar to that described in Protocol 1.

4. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Use internal standards to correct for variations in extraction efficiency.

  • Calibrate the method using standards of known concentrations.

Visualized Workflows

EPA_Method_524_2_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (40 mL) Purge Purge with Inert Gas (40 mL/min, 11 min) Sample->Purge Trap Trap on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatography Desorb->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: Workflow for EPA Method 524.2.

SPME_Workflow cluster_extraction Sample Extraction cluster_analysis Analysis Sample Water Sample in Headspace Vial SPME_Fiber Expose SPME Fiber to Headspace Sample->SPME_Fiber Desorb Thermal Desorption in GC Inlet SPME_Fiber->Desorb GC Gas Chromatography Desorb->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: Workflow for SPME-GC/MS Analysis.

References

Application Note: Analysis of 1,1,2,2-Tetrachloroethane by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,2,2-Tetrachloroethane is a synthetic halogenated hydrocarbon that has been used historically as a solvent and in the production of other chemicals.[1] Due to its potential toxicity and classification as a suspected carcinogen, sensitive and specific analytical methods are required for its detection and quantification in various environmental and biological matrices.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like this compound, offering high sensitivity and specificity.[2] This application note provides a detailed protocol for the analysis of this compound in water samples using a purge and trap sample introduction system coupled with GC-MS, based on established methodologies such as U.S. EPA Method 8260.[2][3][4][5][6][7]

Principle

This method involves the purging of volatile organic compounds from an aqueous sample with an inert gas. The purged compounds are then trapped on a sorbent material. Following the purge cycle, the trap is heated, and the desorbed compounds are backflushed into the gas chromatograph for separation. The separated compounds are then detected by a mass spectrometer, which provides both qualitative identification based on the mass spectrum and quantitative data based on the ion abundance.

Experimental

Instrumentation and Materials

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Purge and Trap Concentrator

  • Autosampler (optional)

  • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent is recommended.

  • Reagents and Standards:

    • This compound standard solution (certified reference material)

    • Internal standards and surrogates (e.g., fluorobenzene, 1,2-dichlorobenzene-d4)

    • Methanol (purge and trap grade)

    • Reagent water (organic-free)

Sample Preparation

Aqueous samples should be collected in clean glass vials with zero headspace to prevent the loss of volatile analytes.[7] If not analyzed immediately, samples should be preserved by adding hydrochloric acid to a pH < 2 and stored at 4°C.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of this compound by GC-MS.

ParameterValueReference
Molecular Weight 167.85 g/mol [8]
Boiling Point 146.5 °C
Primary Quantifier Ion (m/z) 83
Secondary Qualifier Ions (m/z) 85, 117, 131, 133
Method Detection Limit (MDL) 0.01 - 5 µg/L (matrix dependent)[7]
Recovery 76% - 116% (dependent on concentration and matrix)

Detailed Experimental Protocol

1. Standard Preparation

  • Prepare a stock solution of this compound in methanol.

  • From the stock solution, prepare a series of calibration standards in reagent water covering the desired concentration range (e.g., 0.5 µg/L to 50 µg/L).

  • Spike each calibration standard, blank, and sample with the internal standard and surrogate solutions to a constant concentration.

2. Purge and Trap GC-MS System Parameters

Purge and Trap Parameters Setting
Sample Volume5 mL
Purge GasHelium
Purge Flow40 mL/min
Purge Time11 min
Purge TemperatureAmbient
Trap TypeVocarb 3000 or equivalent
Desorb Time2 min
Desorb Temperature250°C
Bake Temperature270°C
Bake Time8 min
GC Parameters Setting
ColumnDB-5ms (30 m x 0.25 mm ID x 0.25 µm)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Inlet Temperature200°C
Injection ModeSplitless
Oven Temperature ProgramInitial: 35°C, hold for 5 min
Ramp 1: 10°C/min to 170°C
Ramp 2: 25°C/min to 220°C, hold for 3 min
Mass Spectrometer Parameters Setting
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35-300 amu
Scan ModeFull Scan
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C

3. Data Analysis

  • Identify this compound in the chromatogram by its retention time and by comparing the acquired mass spectrum to a reference spectrum.

  • Quantify the analyte by integrating the peak area of the primary quantifier ion (m/z 83) and comparing it to the internal standard.

  • Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Collection (Zero Headspace) Preserve Preservation (HCl to pH<2, 4°C) Sample->Preserve Spike Spiking (Internal Standard & Surrogate) Preserve->Spike PT Purge and Trap Spike->PT GC Gas Chromatography (Separation) PT->GC MS Mass Spectrometry (Detection) GC->MS Qual Qualitative Analysis (Retention Time & Mass Spectrum) MS->Qual Quant Quantitative Analysis (Calibration Curve) Qual->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described purge and trap GC-MS method provides a robust and sensitive approach for the determination of this compound in aqueous samples. This methodology is suitable for environmental monitoring and other applications requiring low-level detection and accurate quantification of this compound. Adherence to proper sample collection, preservation, and quality control procedures is essential for obtaining reliable results.

References

Application Notes and Protocols for the Determination of 1,1,2,2-Tetrachloroethane in Soil Samples Using Purge and Trap Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the analysis of 1,1,2,2-tetrachloroethane in soil samples using purge and trap (P&T) extraction coupled with gas chromatography/mass spectrometry (GC/MS). These methods are primarily based on the United States Environmental Protection Agency (U.S. EPA) Methods 5035/5035A and 8260B, which are standard procedures for the analysis of volatile organic compounds (VOCs) in solid matrices.[1][2]

This compound is a dense, non-flammable solvent and a suspected human carcinogen. Its presence in soil is a significant environmental and health concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Purge and trap is the preferred extraction technique for volatile compounds like this compound from solid samples due to its efficiency in removing analytes from the sample matrix and concentrating them for analysis.[3][4]

This document is intended for researchers, scientists, and professionals in environmental monitoring and drug development who are involved in the analysis of soil contaminants.

Principle of the Method

The purge and trap method is a dynamic headspace extraction technique. An inert gas, typically helium or nitrogen, is bubbled through a soil sample suspended in an aqueous solution.[5] The volatile organic compounds, including this compound, are partitioned from the sample matrix into the gas phase. The gas stream then carries the analytes to an analytical trap containing one or more sorbent materials where they are retained.[5] After the purging process is complete, the trap is rapidly heated, and the trapped analytes are desorbed and transferred to the gas chromatograph for separation and subsequent detection by a mass spectrometer.

Experimental Protocols

This section details the procedures for sample collection, preparation, and analysis of this compound in soil.

Sample Collection and Preservation

Proper sample collection and preservation are critical to prevent the loss of volatile analytes.

  • Low Concentration (<200 µg/kg) Soil Samples:

    • Collect approximately 5 grams of soil using a coring device.

    • Immediately place the soil core into a pre-weighed 40 mL volatile organic analysis (VOA) vial containing a stirring bar and a preservative (e.g., sodium bisulfate).

    • The vial should be filled to the top to minimize headspace.

    • Seal the vial with a screw-cap and a PTFE-lined septum.

    • Store samples at ≤6 °C and protect from light until analysis.

  • High Concentration (>200 µg/kg) Soil Samples:

    • Collect approximately 5 grams of soil in a pre-weighed VOA vial.

    • Immediately add 5 or 10 mL of a water-miscible solvent, such as methanol, to the vial.

    • Seal the vial and store at ≤6 °C. This solvent extraction helps to dissolve and stabilize the high concentrations of analytes.

Purge and Trap - GC/MS Analysis

The following protocol is based on U.S. EPA Method 8260B.

  • Purge and Trap Concentrator

  • Gas Chromatograph/Mass Spectrometer (GC/MS)

  • Analytical Balance (0.0001 g accuracy)

  • VOA vials (40 mL) with PTFE-lined septa

  • Helium (99.999% purity) or other inert gas

  • Methanol (Purge and Trap grade)

  • Reagent Water (VOC-free)

  • This compound standard solution

  • Internal standards and surrogates (e.g., fluorobenzene, chlorobenzene-d5, 1,4-dichlorobenzene-d4, dibromofluoromethane, toluene-d8, 4-bromofluorobenzene)

  • Allow the VOA vial containing the soil sample to come to room temperature.

  • Place the vial in the autosampler of the purge and trap system.

  • The automated system will add 5 mL of reagent water, internal standards, and surrogates to the vial.

  • The sample is then heated to 40 °C and purged with an inert gas (e.g., helium) at a specified flow rate for a set time (see Table 1).

  • The purged analytes are trapped on a sorbent trap.

  • Allow the VOA vial containing the soil and methanol to come to room temperature.

  • Shake the vial vigorously to ensure thorough mixing.

  • Allow the soil to settle.

  • Transfer a small aliquot (e.g., 100 µL) of the methanol extract into a 5 mL volumetric flask and dilute with reagent water.

  • Add internal standards and surrogates.

  • Transfer this solution to the purge and trap sparging vessel for analysis.

  • After purging, the sorbent trap is rapidly heated to desorb the trapped analytes.

  • The desorbed analytes are transferred to the GC column via a heated transfer line.

  • The GC oven temperature is programmed to separate the individual components.

  • The separated components enter the mass spectrometer for detection and quantification.

Quantitative Data

The following tables summarize typical instrumental parameters and performance data for the analysis of this compound in soil.

Table 1: Purge and Trap Parameters

ParameterValueReference
Purge GasHelium[6]
Purge Flow Rate40 mL/min[7]
Purge Time11 min[7]
Sample Temperature40 - 45 °C[7]
Trap TypeTenax®/Silica Gel/Carbon Molecular Sieve (e.g., Vocarb 3000, Supelco Purge Trap K)[5][6]
Desorb Temperature190 - 250 °C[5][7]
Desorb Time0.5 - 2 min[7]
Trap Bake Temperature210 - 280 °C[7]
Trap Bake Time4 - 8 min[7]

Table 2: GC/MS Parameters

ParameterValueReference
GC ColumnRtx-VMS, DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)[7][8]
Carrier GasHelium[7]
Inlet Temperature250 °C[7]
Oven ProgramInitial: 40 °C, hold 2 min; Ramp 1: 10 °C/min to 100 °C; Ramp 2: 30 °C/min to 240 °C, hold 5 min[9]
Transfer Line Temp.200 - 250 °C[7][9]
Ion Source Temp.200 - 230 °C[9]
Mass Range35-300 amu[7][9]
Ionization ModeElectron Ionization (EI)
Quantifier Ion for this compoundm/z 83, 85, 131, 133

Table 3: Method Performance Data for this compound

ParameterTypical ValueReference
Method Detection Limit (MDL) in Soil5 µg/kg[10]
Recovery76% - 116%[11]
Relative Standard Deviation (%RSD)< 20%[12]

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_purge_trap Purge and Trap System cluster_gc_ms GC/MS Analysis SampleCollection Soil Sample Collection (5g in VOA vial) Preservation Preservation (Sodium Bisulfate or Methanol) SampleCollection->Preservation Spiking Addition of Water, Surrogates, and Internal Standards Preservation->Spiking Purge Purge with Inert Gas (40°C, 11 min) Spiking->Purge Trap Analyte Trapping (Sorbent Trap) Purge->Trap Desorb Thermal Desorption (Rapid Heating) Trap->Desorb GC_Separation Gas Chromatographic Separation Desorb->GC_Separation MS_Detection Mass Spectrometric Detection and Quantification GC_Separation->MS_Detection Data_Analysis Data Analysis and Reporting MS_Detection->Data_Analysis purge_trap_logic Start Start Analysis Purge Purge Sample Start->Purge Trap Trap Volatiles Purge->Trap DryPurge Dry Purge (optional) Trap->DryPurge Desorb Desorb Trap DryPurge->Desorb GC_Inject Inject into GC Desorb->GC_Inject Bake Bake Trap End Ready for Next Sample Bake->End GC_Inject->Bake

References

Application Note: Solid-Phase Microextraction (SPME) for the Analysis of 1,1,2,2-Tetrachloroethane in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,2,2-Tetrachloroethane is a synthetic, colorless, and highly volatile organic compound (VOC) primarily used as a chemical intermediate and previously as an industrial solvent.[1][2] Due to its toxicity and potential carcinogenicity, monitoring its presence in ambient and indoor air is crucial for environmental and occupational health.[3][4] Solid-Phase Microextraction (SPME) offers a significant advancement over traditional air sampling methods, such as sorbent tubes or canisters.[5][6] SPME is a solvent-free, sensitive, and efficient sample preparation technique that combines sampling, preconcentration, and sample introduction into a single step, making it ideal for the rapid analysis of this compound in air.[5][7] This application note details a validated method using headspace SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of this compound.

Principle of Headspace SPME

In this method, a fused silica fiber coated with a specific polymeric stationary phase is exposed to the headspace above an air sample collected in a sealed vial.[8][9] Analyte molecules, including this compound, partition from the air sample into the fiber coating until equilibrium is reached. The fiber is then withdrawn into its protective needle, transferred to the injection port of a gas chromatograph, and the trapped analytes are thermally desorbed directly onto the GC column for separation and subsequent detection by a mass spectrometer.[10]

SPME Fiber Selection

The choice of fiber coating is critical for the efficient extraction of target analytes. For volatile compounds like this compound, adsorptive-type fibers are recommended due to their high affinity for low molecular weight compounds and their ability to provide low detection limits.[11] The Carboxen™/Polydimethylsiloxane (CAR/PDMS) fiber is particularly effective for extracting volatile organic compounds and has demonstrated high retention for these analytes, ensuring sample integrity even during storage.[12][13]

Analytical Instrumentation

The standard analytical setup for this application is a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). This combination provides excellent separation efficiency and confident identification and quantification of this compound, even in complex air matrices. For enhanced sensitivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode.[1][14]

Quantitative Data Summary

The following table summarizes the performance metrics for the analysis of this compound in air using SPME-GC-MS, as reported in the literature.

ParameterValueReference(s)
SPME Fiber Polymer-coated fiber[14]
Analytical Method GC/MS[14]
Sample Detection Limit 0.06 ppbv (0.4 µg/m³)[1][14]
Relative Standard Deviation (RSD) 1.5%[14]
Percent Recovery 70 - 98%[14]

Experimental Workflow Diagram

SPME_Workflow cluster_sampling Sampling & Extraction cluster_analysis Analysis cluster_data Data Processing fiber_cond SPME Fiber Conditioning (e.g., 280°C for 30 min) air_sample Air Sample Collection (into sealed vial) hs_exposure Headspace Exposure (Expose fiber to vial headspace) air_sample->hs_exposure Equilibration desorption Thermal Desorption (in GC Injector, e.g., 250°C) hs_exposure->desorption Transfer gc_sep GC Separation (Capillary Column) desorption->gc_sep ms_detect MS Detection (Scan or SIM mode) gc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq quant Quantification & Reporting data_acq->quant

Caption: Experimental workflow for SPME-GC-MS analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the determination of this compound in air samples.

1. Materials and Reagents

  • SPME Fiber Assembly: Manual SPME holder with a 75 µm Carboxen™/PDMS fiber.

  • Sample Vials: 20 mL clear glass headspace vials with PTFE/silicone septa and aluminum caps.

  • Vial Crimper/Decapper.

  • Gas-tight syringe: For standard preparation.

  • This compound standard: Purity >99%.

  • Methanol: Purge-and-trap grade or equivalent.

  • High-purity nitrogen or zero air: For blank and standard preparation.

2. Instrumentation (Typical)

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. SPME Fiber Conditioning

Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injection port at a temperature of 280-300°C for 30-60 minutes. Recondition the fiber for 5-10 minutes between sample analyses to prevent carryover.

4. Sample Collection and Preparation

  • Grab Sampling: Collect air samples directly into a 20 mL headspace vial by flushing the vial with the sample air and sealing it immediately.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Inject a known volume of the stock solution into a sealed vial filled with high-purity nitrogen or zero air to create a gas-phase standard. Allow the standard to equilibrate for at least 30 minutes at the extraction temperature.

5. SPME Extraction (Headspace Mode)

  • Place the sealed sample vial in a heating block or water bath set to the desired extraction temperature (e.g., 50°C). Allow the vial to equilibrate for 5 minutes.[8]

  • Manually insert the SPME holder needle through the vial septum.

  • Depress the plunger to expose the fiber to the vial headspace. Do not allow the fiber to touch any liquid if present.

  • Allow the fiber to remain exposed for a fixed extraction time (e.g., 10-20 minutes) to allow for equilibration.[8] The optimal time should be determined experimentally.

  • After extraction, retract the fiber back into the needle and immediately withdraw the needle from the vial.

6. GC-MS Analysis

  • Immediately insert the SPME device into the GC injection port, which is set to a temperature of 250°C and operated in splitless mode.

  • Depress the plunger to expose the fiber and begin thermal desorption.

  • Keep the fiber in the injection port for the duration of the desorption time (e.g., 2-5 minutes) to ensure complete transfer of the analyte.[8]

  • Simultaneously, start the GC-MS data acquisition.

  • After desorption, retract the fiber and remove the SPME device from the injector.

  • The following are typical GC-MS parameters:

    • Injector Temperature: 250°C

    • Injector Mode: Splitless (purge valve off for 2 min)

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes; ramp at 10°C/min to 200°C, hold for 2 minutes.[3]

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • MS Mode: Can be run in full scan mode (e.g., m/z 45-300) for initial identification. For quantification, use Selected Ion Monitoring (SIM) with characteristic ions for this compound (e.g., m/z 83, 131, 166).[15]

7. Quantification and Quality Control

  • Calibration: Generate a calibration curve by analyzing a series of gas-phase standards of varying concentrations. Plot the peak area of the target analyte versus its concentration.

  • Blank Analysis: Analyze a vial containing only high-purity nitrogen or zero air to check for system contamination.

  • Replicates: Analyze samples and standards in triplicate to ensure reproducibility.

  • Confirmation: The identity of this compound can be confirmed by comparing the retention time and the ratio of the quantifier and qualifier ions from the sample to those of a known standard.

References

Application Notes and Protocols for 1,1,2,2-Tetrachloroethane as a Solvent for Fats and Oils Extraction

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: 1,1,2,2-Tetrachloroethane is a highly toxic and hazardous substance. Its use as a solvent for fats and oils extraction has been largely discontinued due to severe health risks, including significant liver damage.[1][2][3][4] These notes are for informational and historical purposes only and do not constitute a recommendation for its use. Researchers, scientists, and drug development professionals should opt for safer, modern alternatives.

Introduction

Historically, this compound, also known as acetylene tetrachloride, was employed as a solvent for the extraction of fats and oils due to its excellent solvency power.[1][2][5][6] It is a dense, colorless, non-flammable liquid with a sweet, chloroform-like odor.[1] However, its high toxicity, particularly its hepatotoxicity, has led to a significant decline in its use as an end-product, and its commercial production in the U.S. for such purposes ceased in the 1980s.[1][2][6] Currently, its primary application is as a chemical intermediate in the synthesis of other chlorinated hydrocarbons within closed systems.[1][5]

Physicochemical Properties

Understanding the properties of this compound is crucial for comprehending its historical application and the associated hazards.

PropertyValueReference
CAS Number 79-34-5[1]
Molecular Formula C₂H₂Cl₄[1]
Molecular Weight 167.85 g/mol [7]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent, chloroform-like[1]
Density 1.59 g/cm³[1]
Boiling Point 146.5 °C[1]
Melting Point -44 °C[1]
Solubility in Water 1 g / 350 mL[1]
Vapor Pressure 5 mmHg (at 20°C)[1]

Health and Safety Considerations

The use of this compound is associated with severe health risks.

3.1 Toxicity:

  • Acute Effects: Inhalation of high concentrations can lead to nausea, vomiting, dizziness, fatigue, and potential unconsciousness.[1][4] Effects on the liver, respiratory system, central nervous system, and gastrointestinal system have been observed in humans.[3]

  • Chronic Effects: Long-term exposure can result in jaundice, an enlarged liver, headaches, tremors, dizziness, numbness, and drowsiness.[3] It is classified as a possible human carcinogen by the EPA.[3][4] Animal studies have shown a significant increase in liver tumors in mice exposed orally.[3]

  • Alcohol Consumption: The consumption of alcohol can intensify the toxic effects of this compound.[1]

3.2 Exposure Limits:

  • OSHA PEL (Permissible Exposure Limit): 5 ppm (35 mg/m³) as an 8-hour time-weighted average [skin].[1]

  • NIOSH REL (Recommended Exposure Limit): 1 ppm (7 mg/m³) as a 10-hour time-weighted average [skin].[1]

Historical Experimental Protocol: Soxhlet Extraction of Fats and Oils (Hypothetical)

WARNING: This protocol is for illustrative purposes only and describes a historical method. Due to the extreme toxicity of this compound, this procedure should not be performed.

Objective: To extract lipids from a solid matrix using this compound in a Soxhlet apparatus.

Materials:

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Thimble

  • Dried and ground solid sample containing fats/oils

  • This compound (reagent grade)

  • Rotary evaporator

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, lab coat, and a properly fitted respirator with appropriate cartridges for organic vapors. All work must be conducted in a certified chemical fume hood.

Procedure:

  • A known weight of the dried and ground sample is placed into the thimble.

  • The thimble is placed into the main chamber of the Soxhlet extractor.

  • The round-bottom flask is filled with this compound.

  • The Soxhlet extractor is fitted onto the flask, and the condenser is placed on top.

  • The apparatus is securely clamped within a chemical fume hood.

  • Cooling water is circulated through the condenser.

  • The heating mantle is turned on to gently boil the solvent.

  • The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the sample.

  • The chamber containing the thimble fills with the warm solvent, extracting the fats and oils.

  • Once the chamber is full, the siphon arm initiates the return of the solvent and extracted lipids to the round-bottom flask.

  • This cycle is allowed to repeat for several hours.

  • After extraction, the heating is turned off, and the apparatus is allowed to cool.

  • The solvent-lipid mixture is transferred to a pre-weighed flask for solvent removal.

  • The this compound is carefully removed using a rotary evaporator under vacuum.

  • The flask containing the extracted lipids is dried in a vacuum oven to a constant weight.

  • The amount of extracted fat/oil is determined gravimetrically.

Solvent Selection Workflow

The following diagram illustrates a modern decision-making process for solvent selection in extraction, highlighting why this compound is no longer a viable option.

A Define Extraction Requirements (e.g., analyte polarity, matrix) B Initial Solvent Screening (Solubility, Boiling Point, etc.) A->B C Toxicity and Safety Assessment B->C D This compound B->D G Evaluate Safer Alternatives (e.g., Hexane, Ethanol, Supercritical CO2) C->G Prioritize Low Hazard E High Toxicity (Hepatotoxic, Carcinogen) D->E F Regulatory & Environmental Impact D->F I Discard E->I F->I H Select Optimal Solvent G->H

Caption: Solvent selection workflow emphasizing safety.

Alternatives

Given the toxicity of this compound, numerous safer alternatives are now standard for fat and oil extraction. The choice of solvent depends on the specific application, desired selectivity, and regulatory compliance. Some common alternatives include:

  • n-Hexane

  • Cyclohexane

  • Ethanol

  • Isopropanol

  • Supercritical Carbon Dioxide (CO₂)

  • d-Limonene

For industrial cleaning and degreasing, which shares principles with solvent extraction, alternatives to other chlorinated solvents like trichloroethylene (TCE) and perchloroethylene (PERC) are also available and may be applicable in some extraction scenarios.[8][9]

References

Application Notes and Protocols: Synthesis of Chlorinated Hydrocarbons Using 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary synthetic routes utilizing 1,1,2,2-tetrachloroethane as a key intermediate in the production of other commercially significant chlorinated hydrocarbons. The information compiled herein is intended to furnish researchers and chemical development professionals with comprehensive experimental protocols, quantitative data, and visual aids to facilitate laboratory synthesis and process understanding.

Synthesis of Trichloroethylene (TCE)

Trichloroethylene is a major industrial solvent and a key intermediate in the synthesis of refrigerants. Historically, its production was heavily reliant on the dehydrochlorination of this compound, which was synthesized from acetylene and chlorine.[1] While modern industrial production has shifted towards ethylene-based routes, the dehydrochlorination of this compound remains a significant and illustrative chemical transformation.[2][3]

Dehydrochlorination using an Aqueous Base

The dehydrochlorination of this compound can be readily achieved using an aqueous solution of a base, such as calcium hydroxide.[1] This method is suitable for both laboratory and industrial-scale production.

Reaction:

2 Cl₂CHCHCl₂ + Ca(OH)₂ → 2 ClCH=CCl₂ + CaCl₂ + 2 H₂O[1]

Quantitative Data:

ParameterValueReference(s)
Reactants This compound, Calcium Hydroxide (aqueous solution)[1]
Catalyst None[1]
Temperature 70-90 °C[4]
Pressure 9.8–29.4 kPa[4]
Yield High[1]
Key Byproducts Calcium Chloride[1]

Experimental Protocol (Laboratory Scale):

  • Apparatus Setup: Assemble a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to handle any volatile byproducts.

  • Reaction Mixture: Charge the round-bottom flask with a slurry of calcium hydroxide in water.

  • Addition of this compound: Slowly add this compound to the stirred slurry from the dropping funnel.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80 °C) and maintain vigorous stirring to ensure efficient mixing of the immiscible phases. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, allow the mixture to cool. The organic layer containing trichloroethylene can be separated using a separatory funnel.

  • Purification: The crude trichloroethylene is then washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation.

Vapor-Phase Thermal Dehydrochlorination

Heating this compound to high temperatures, often in the presence of a catalyst, results in the elimination of hydrogen chloride to yield trichloroethylene.[1]

Reaction:

Cl₂CHCHCl₂ --(heat, catalyst)--> ClCH=CCl₂ + HCl

Quantitative Data:

ParameterValueReference(s)
Reactant This compound[1]
Catalyst Barium chloride or calcium chloride on a support[1]
Temperature 300–500 °C[1]
Pressure Atmospheric
Yield High
Key Byproducts Hydrogen Chloride, Tetrachloroethylene[1]

Experimental Protocol (Industrial Scale):

  • Reactor Setup: A packed-bed reactor made of a material resistant to high temperatures and HCl is used. The reactor is packed with a catalyst, such as barium chloride or calcium chloride supported on activated carbon.[4]

  • Vaporization: Liquid this compound is vaporized in a preheater.

  • Reaction: The vaporized reactant is passed through the heated catalyst bed. The temperature is carefully controlled to optimize the yield of trichloroethylene and minimize the formation of byproducts.

  • Product Separation: The hot gas stream exiting the reactor, containing trichloroethylene, hydrogen chloride, and any unreacted starting material or byproducts, is cooled. The condensed liquids are then separated from the non-condensable hydrogen chloride.

  • Purification: The liquid mixture is purified by fractional distillation to separate trichloroethylene from other chlorinated hydrocarbons.

Reaction Pathway for Trichloroethylene Synthesis:

G TCE This compound Base Aqueous Base (e.g., Ca(OH)₂) TCE->Base Dehydrochlorination Heat Thermal Cracking (300-500 °C) TCE->Heat Dehydrochlorination Product_TCE Trichloroethylene Base->Product_TCE Heat->Product_TCE

Caption: Synthesis routes to Trichloroethylene from this compound.

Synthesis of Tetrachloroethylene (Perchloroethylene, PCE)

Tetrachloroethylene is a widely used solvent, particularly in the dry-cleaning industry. One of the historical production methods involves the chlorination and subsequent dehydrochlorination of this compound.[2]

Chlorination followed by Dehydrochlorination

This two-step process involves the initial chlorination of this compound to pentachloroethane, which is then dehydrochlorinated to yield tetrachloroethylene.

Reactions:

  • Cl₂CHCHCl₂ + Cl₂ → Cl₃CCHCl₂ + HCl (Pentachloroethane formation)

  • Cl₃CCHCl₂ --(base or heat)--> Cl₂C=CCl₂ + HCl (Tetrachloroethylene formation)

Quantitative Data:

ParameterValueReference(s)
Reactants This compound, Chlorine[4]
Catalyst (Chlorination) Ferric chloride (FeCl₃)[5]
Temperature (Chlorination) 100-140 °C (liquid phase)[5]
Catalyst (Dehydrochlorination) Activated Carbon[5]
Temperature (Dehydrochlorination) 300-500 °C (vapor phase)[5]
Yield High[5]
Key Byproducts Hydrogen Chloride, Hexachloroethane[6]

Experimental Protocol (Laboratory Scale):

Step 1: Synthesis of Pentachloroethane

  • Apparatus Setup: A three-necked flask is equipped with a gas inlet tube, a reflux condenser, and a mechanical stirrer. The outlet of the condenser is connected to a scrubber to neutralize excess chlorine and HCl.

  • Reaction Mixture: Charge the flask with this compound and a catalytic amount of anhydrous ferric chloride.

  • Chlorination: Heat the mixture and bubble chlorine gas through the solution while stirring. The reaction temperature is maintained to ensure a controlled reaction.

  • Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the conversion of the starting material.

Step 2: Synthesis of Tetrachloroethylene

  • Apparatus Setup: For liquid-phase dehydrochlorination, the setup is similar to the chlorination step. For vapor-phase, a packed-bed reactor in a tube furnace is used.

  • Reaction: The crude pentachloroethane from the previous step is either heated with a base or vaporized and passed over a heated catalyst bed (e.g., activated carbon).

  • Product Collection: The tetrachloroethylene formed is collected by condensation.

  • Purification: The crude product is washed, dried, and purified by fractional distillation.

Logical Relationship for Tetrachloroethylene Synthesis:

G TCE This compound Chlorine Chlorine (Cl₂) TCE->Chlorine Chlorination PCE_intermediate Pentachloroethane Chlorine->PCE_intermediate Heat_Base Heat or Base PCE_intermediate->Heat_Base Dehydrochlorination Product_PCE Tetrachloroethylene Heat_Base->Product_PCE

Caption: Two-step synthesis of Tetrachloroethylene.

Synthesis of 1,2-Dichloroethylene

1,2-Dichloroethylene is used as a solvent and in the production of certain polymers. It can be synthesized from this compound by reduction.[4][7]

Reduction with a Metal Catalyst

Treating this compound with a metal such as iron, aluminum, or zinc in the presence of steam or boiling water leads to its reduction to 1,2-dichloroethylene.[4]

Reaction:

Cl₂CHCHCl₂ + Zn → ClCH=CHCl + ZnCl₂

Quantitative Data:

ParameterValueReference(s)
Reactants This compound, Metal (e.g., Zn, Fe)[4]
Solvent Water (boiling) or Steam[4]
Temperature ~100 °C[4]
Yield Moderate to High
Key Byproducts Metal Chloride

Experimental Protocol (Laboratory Scale):

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Reaction Mixture: The flask is charged with this compound, water, and the chosen metal powder or filings (e.g., zinc dust).

  • Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by GC.

  • Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated.

  • Purification: The product is washed with water, dried, and purified by distillation to separate the cis- and trans-isomers of 1,2-dichloroethylene.

Experimental Workflow for 1,2-Dichloroethylene Synthesis:

G Start Start Setup Assemble Reaction Flask (Reflux Condenser, Stirrer) Start->Setup Charge Charge with this compound, Water, and Metal (e.g., Zn) Setup->Charge React Heat to Reflux with Stirring Charge->React Monitor Monitor by GC React->Monitor Workup Cool and Separate Organic Layer Monitor->Workup Purify Wash, Dry, and Distill Workup->Purify End End Purify->End

Caption: Laboratory workflow for 1,2-dichloroethylene synthesis.

Synthesis of Pentachloroethane and Hexachloroethane

Further chlorination of this compound can yield more highly chlorinated ethanes such as pentachloroethane and hexachloroethane.[4] These reactions are typically carried out under more forcing conditions than the initial chlorination steps.

Photochemical Chlorination

Under ultraviolet (UV) light, this compound reacts with chlorine to produce a mixture of pentachloroethane and hexachloroethane.[4]

Reactions:

  • Cl₂CHCHCl₂ + Cl₂ --(UV light)--> Cl₃CCHCl₂ + HCl (Pentachloroethane)

  • Cl₃CCHCl₂ + Cl₂ --(UV light)--> Cl₃CCCl₃ + HCl (Hexachloroethane)

Quantitative Data:

ParameterValueReference(s)
Reactants This compound, Chlorine[4]
Initiator UV Light[4]
Temperature Room Temperature[4]
Yield Dependent on reaction time and chlorine concentration
Key Byproducts Hydrogen Chloride[4]

Experimental Protocol (Laboratory Scale):

  • Apparatus Setup: A photochemical reactor equipped with a UV lamp, a gas inlet, a magnetic stirrer, and a condenser is used. The reactor should be made of a material transparent to UV light (e.g., quartz).

  • Reaction Mixture: The reactor is charged with this compound.

  • Reaction: Chlorine gas is bubbled through the stirred solution while it is irradiated with UV light. The reaction is exothermic and may require cooling.

  • Monitoring: The product distribution can be monitored by GC to determine the relative amounts of pentachloroethane and hexachloroethane.

  • Work-up and Purification: After the desired conversion is achieved, the excess chlorine is removed by purging with an inert gas. The resulting mixture of chlorinated ethanes can be separated by fractional distillation.

Signaling Pathway for Further Chlorination:

G TCE This compound Cl2_UV Cl₂ / UV Light TCE->Cl2_UV Chlorination Penta Pentachloroethane Cl2_UV->Penta Hexa Hexachloroethane Cl2_UV->Hexa Penta->Cl2_UV Further Chlorination

Caption: Photochemical synthesis of higher chlorinated ethanes.

References

Application Notes and Protocols for Inhalation Exposure Studies of 1,1,2,2-Tetrachloroethane in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of inhalation exposure studies of 1,1,2,2-tetrachloroethane in rodents, summarizing key toxicological endpoints and detailing experimental methodologies. The information is intended to guide the design and interpretation of future studies in the fields of toxicology and drug development.

Quantitative Toxicological Data Summary

The following tables summarize the quantitative data from inhalation exposure studies of this compound in various rodent species. These tables provide a comparative view of lethal concentrations, and non-lethal toxicological effects observed at different exposure durations.

Table 1: Mortality in Rodents Following Acute Inhalation Exposure to this compound

SpeciesExposure Concentration (ppm)Exposure DurationObservationsReference
Rat1,000 - 1,2534 - 6 hoursMortality[1]
Rat5,050 - 6,31030 minutesMortality[1]
Mouse1,168 - 5,9001.5 - 3 hoursMortality[1]
Guinea Pig5,050 - 6,31030 minutesMortality[1]

Table 2: Neurological Effects in Rodents Following Acute Inhalation Exposure to this compound

SpeciesExposure Concentration (ppm)Exposure DurationNeurological Effects ObservedReference
Rat3606 hours50% decrease in spontaneous motor activity[1]
Rat, Mouse, Guinea PigIncreasing concentrationsIncreasing durationLoss of reflexes, loss of spontaneous motor activity, ataxia, prostration, narcosis[1]

Table 3: Systemic and Organ-Specific Toxicity in Rodents Following Inhalation Exposure to this compound

SpeciesExposure Concentration (ppm)Exposure DurationOrgan/SystemEffects ObservedReference
Rat, Guinea Pig5,050 or 6,31030 minutesRespiratoryLabored respiration; no treatment-related lesions in the lungs.[1]
Rat2.24 hours/day for up to 8 daysReproductive (Male)Atrophy of seminal tubules, restricted or absent spermatogenesis.[2]
Rat1.94 hours/day for 9 monthsDevelopmentalNo significant effects on F1 generation.[1]
Rat, Guinea Pig6,31030 minutesRenalNo treatment-related histological effects in the kidneys.[1]
Rat24 hours/day for 8 of 10 daysRenalNo treatment-related histological effects in the kidneys.[1]
Rat13.3 mg/m³up to 325 daysSystemicReversible decrease in body weight, increase in lipid content of the liver, alterations in hematological parameters.[3]
Rat5605-6 hours/day, 5 days/week for 15 weeksHepaticIncreased liver weight, hyperplasia, and increased DNA biosynthesis with hepatocellular lesions (effects regressed over time).[4]
Rat108 - 5165 hours/day, 5 days/week for 13 weeksRenalMinimal glomerulotoxicity (visible with electron microscopy).[4]

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These protocols are based on descriptions found in the cited literature and serve as a guide for replicating or designing similar studies.

Protocol 1: Acute Inhalation Toxicity Study

This protocol is a composite based on general descriptions of acute lethality studies.

1. Objective: To determine the median lethal concentration (LC50) of this compound following a single, short-term inhalation exposure.

2. Materials:

  • Test Animals: Young adult rodents (e.g., Sprague-Dawley rats, B6C3F1 mice), specific pathogen-free, of a single sex or both sexes.
  • Inhalation Chambers: Whole-body or nose-only exposure chambers with controlled airflow, temperature, and humidity.
  • Vapor Generation System: A system to generate a stable and uniform concentration of this compound vapor (e.g., heated nebulizer, bubbler system).
  • Analytical Equipment: Gas chromatograph with a suitable detector (e.g., flame ionization detector - FID) for monitoring chamber concentrations.
  • Necropsy Tools: Standard surgical instruments for gross pathological examination.

3. Procedure:

  • Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to the study.
  • Group Assignment: Animals are randomly assigned to control and multiple exposure groups (at least 3-4 concentration levels).
  • Exposure:
  • The control group is exposed to filtered air under the same conditions as the treatment groups.
  • Treatment groups are exposed to graded concentrations of this compound for a fixed duration (e.g., 4 or 6 hours).
  • Chamber concentrations are monitored regularly throughout the exposure period.
  • Post-Exposure Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days post-exposure. Body weights are recorded prior to exposure and at specified intervals during the observation period.
  • Necropsy: A gross necropsy is performed on all animals that die during the study and on all surviving animals at the end of the observation period.

4. Data Analysis:

  • The LC50 value and its 95% confidence interval are calculated using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Subchronic Inhalation Toxicity Study

This protocol is based on descriptions of repeated exposure studies aimed at identifying target organ toxicity.

1. Objective: To evaluate the potential adverse effects of repeated inhalation exposure to this compound over a subchronic period (e.g., 13 weeks).

2. Materials:

  • Same as Protocol 1, with the addition of:
  • Clinical Pathology Equipment: Analyzers for hematology and clinical chemistry.
  • Histopathology Equipment: Microscope, microtome, and reagents for tissue processing and staining.

3. Procedure:

  • Acclimation and Group Assignment: Similar to Protocol 1.
  • Exposure:
  • Animals are exposed to target concentrations of this compound or filtered air for a specified number of hours per day (e.g., 6 hours/day), and days per week (e.g., 5 days/week) for the duration of the study (e.g., 13 weeks).
  • Chamber concentrations, temperature, and humidity are monitored and maintained within a narrow range.
  • In-life Observations:
  • Clinical signs of toxicity are recorded daily.
  • Body weights and food consumption are measured weekly.
  • Detailed clinical observations are performed weekly.
  • Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., at termination) for hematology, clinical chemistry, and urinalysis.
  • Terminal Procedures:
  • At the end of the study, animals are euthanized.
  • A full necropsy is performed, and organ weights are recorded.
  • A comprehensive set of tissues is collected and preserved for histopathological examination.

4. Data Analysis:

  • Statistical analyses (e.g., ANOVA, Dunnett's test) are used to compare data from the treatment groups with the control group.
  • A no-observed-adverse-effect level (NOAEL) and a lowest-observed-adverse-effect level (LOAEL) are determined.

Visualizations

The following diagrams illustrate the general workflow of an inhalation toxicity study and a conceptual signaling pathway for this compound-induced hepatotoxicity.

G cluster_0 Phase 1: Pre-Exposure cluster_1 Phase 2: Exposure cluster_2 Phase 3: Post-Exposure cluster_3 Phase 4: Terminal Endpoints Animal_Acclimation Animal_Acclimation Randomization Randomization Animal_Acclimation->Randomization Baseline_Measurements Baseline_Measurements Randomization->Baseline_Measurements Animal_Exposure Animal_Exposure Baseline_Measurements->Animal_Exposure Vapor_Generation Vapor_Generation Inhalation_Chamber Inhalation_Chamber Vapor_Generation->Inhalation_Chamber Chamber_Monitoring Chamber_Monitoring Inhalation_Chamber->Chamber_Monitoring Inhalation_Chamber->Animal_Exposure Clinical_Observations Clinical_Observations Animal_Exposure->Clinical_Observations Body_Weight_Food_Intake Body_Weight_Food_Intake Clinical_Observations->Body_Weight_Food_Intake Clinical_Pathology Clinical_Pathology Body_Weight_Food_Intake->Clinical_Pathology Necropsy Necropsy Clinical_Pathology->Necropsy Organ_Weights Organ_Weights Necropsy->Organ_Weights Histopathology Histopathology Organ_Weights->Histopathology Data_Analysis Data_Analysis Histopathology->Data_Analysis

Caption: General workflow for a rodent inhalation toxicity study.

G cluster_0 Cellular Exposure cluster_1 Metabolic Activation cluster_2 Cellular Damage cluster_3 Hepatotoxicity TCE_Inhalation This compound Inhalation Metabolism Hepatic Metabolism (CYP450) TCE_Inhalation->Metabolism Reactive_Metabolites Reactive Metabolites (e.g., Dichloroacetic Acid) Metabolism->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Macromolecule_Binding Covalent Binding to Macromolecules Reactive_Metabolites->Macromolecule_Binding Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Hepatocellular_Injury Hepatocellular Injury Macromolecule_Binding->Hepatocellular_Injury Lipid_Peroxidation->Hepatocellular_Injury Fatty_Degeneration Fatty Degeneration Hepatocellular_Injury->Fatty_Degeneration Necrosis_Apoptosis Necrosis / Apoptosis Hepatocellular_Injury->Necrosis_Apoptosis

Caption: Conceptual pathway of this compound hepatotoxicity.

References

Determining 1,1,2,2-Tetrachloroethane in Biological Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of 1,1,2,2-tetrachloroethane in various biological tissues. The methods described are primarily based on gas chromatography (GC) coupled with various detection and sample preparation techniques, offering high sensitivity and selectivity.

Introduction

This compound is a synthetic chlorinated hydrocarbon that has seen use as a solvent and in the production of other chemicals.[1][2][3] Due to its toxicity, particularly hepatotoxicity, and potential carcinogenicity, monitoring its presence in biological systems is crucial for toxicological studies and in the development of pharmaceuticals where it might be present as a residual solvent.[4][5] This document outlines established methods for its detection and quantification in biological matrices.

Analytical Approaches

The primary analytical technique for determining this compound in biological samples is gas chromatography (GC). The choice of sample preparation and detector is critical for achieving the desired sensitivity and accuracy.

Sample Preparation Techniques:

  • Headspace Analysis (HS): This is a widely used technique for volatile organic compounds (VOCs) like this compound in complex matrices such as blood and tissues.[6][7][8] The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC, minimizing matrix effects.

  • Purge and Trap (P&T): This method offers very low detection limits by purging the volatile analyte from the sample with an inert gas, trapping it on a sorbent, and then thermally desorbing it onto the GC column.[6][7][9]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample or its headspace.[6][8][9] The adsorbed analytes are then thermally desorbed in the GC injector.

Detection Systems:

  • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it suitable for detecting this compound.[7]

  • Flame Ionization Detector (FID): A universal detector for organic compounds, though less sensitive than ECD for this specific analyte.[4][7]

  • Mass Spectrometry (MS): Provides definitive identification and quantification, especially when coupled with high-resolution capabilities (HRMS) for very low detection limits.[6][7][8]

Quantitative Data Summary

The following tables summarize the performance of various methods for the determination of this compound in biological matrices.

Table 1: Methods for this compound in Blood

Preparation MethodAnalytical MethodSample Detection LimitPercent RecoveryReference
Purge and TrapGC/HRMS0.005 ppb (5 ng/L)76% at 0.41 ppb to 116% at 0.063 ppbAshley et al. (1992)[6][7][8]
Purge and TrapGC/MS500 ppt (500 ng/L)22–27% at 1 ppbCramer et al. (1988)[7]
Headspace SPMEGC/MS0.5 µg/LNot specifiedGuidotti et al. (2001)[9]
HeadspaceGC/FID & ECDNot specifiedNot specifiedStreete et al. (1992)[7]

Table 2: Methods for this compound in Tissues

Sample MatrixPreparation MethodAnalytical MethodSample Detection LimitPercent RecoveryReference
Liver, brain, kidney, fat, heart, lung, muscleHomogenization with isooctane, HeadspaceGC/ECD400 ng/g90–100%Chen et al. (1993)[6][7]
General TissuesEnzymatic digestion (Subtilisin A), HeadspaceGC/FID & ECDNot specifiedNot specifiedStreete et al. (1992)[7]

Experimental Protocols

Protocol 1: Headspace GC-ECD for this compound in Various Tissues

This protocol is adapted from the method described by Chen et al. (1993).[6][7]

1. Materials and Reagents:

  • Tissues (e.g., liver, brain, kidney, fat, heart, lung, muscle)

  • Ice-cold saline (0.9% NaCl)

  • Isooctane (pesticide grade or equivalent)

  • 20 mL glass vials with PTFE-lined septa

  • Homogenizer

  • Vortex mixer

  • Centrifuge

  • Headspace autosampler and GC system with an Electron Capture Detector (ECD)

2. Sample Preparation:

  • Excise approximately 1 g of tissue and place it into a chilled 20 mL glass vial.

  • Add 2 mL of ice-cold saline and 8 mL of isooctane to the vial.

  • Homogenize the tissue for 3-20 seconds, depending on the tissue type.

  • Vortex the homogenate vigorously for 1 minute.

  • Centrifuge the vial to separate the layers.

  • Carefully transfer a 20 µL aliquot of the isooctane (upper layer) to an 8 mL headspace vial and seal immediately.

3. Instrumental Analysis:

  • Place the headspace vial in the autosampler.

  • Equilibrate the vial at 100°C for 10 minutes.

  • Inject an aliquot of the headspace into the GC-ECD system.

  • GC Conditions (Typical):

    • Column: Capillary column suitable for volatile halogenated hydrocarbons (e.g., DB-624 or equivalent).

    • Injector Temperature: 200°C

    • Oven Program: 40°C for 5 min, then ramp to 180°C at 10°C/min.

    • Detector Temperature: 280°C

    • Carrier Gas: Nitrogen or Helium.

4. Quantification:

  • Prepare calibration standards of this compound in isooctane and analyze them under the same conditions to generate a calibration curve.

Protocol 2: Headspace SPME-GC/MS for this compound in Blood and Urine

This protocol is based on the method by Guidotti et al. (2001).[6][8][9]

1. Materials and Reagents:

  • Blood or Urine samples

  • 4 mL glass vials with PTFE-lined septa

  • SPME fiber assembly (e.g., with polydimethylsiloxane coating)

  • Heater/stirrer

  • SPME-compatible GC-MS system

2. Sample Preparation (Blood):

  • Place 400 µL of whole blood into a 4 mL vial.

  • Seal the vial with a septum cap.

  • Place the vial on a heater and equilibrate at 50°C for 30 minutes.

3. Sample Preparation (Urine):

  • Place 2 mL of urine into a 4 mL vial.

  • Seal the vial with a septum cap.

  • Place the vial on a heater and equilibrate at 50°C for 30 minutes.

4. SPME and Instrumental Analysis:

  • Pierce the septum with the SPME syringe needle and expose the fiber to the headspace for 10 minutes.

  • Retract the fiber into the needle and withdraw it from the vial.

  • Immediately insert the needle into the hot GC injector to thermally desorb the analyte for 1 minute.

  • GC-MS Conditions (Typical):

    • Injector Temperature: 250°C (splitless mode)

    • Column: Capillary column suitable for volatile organic compounds (e.g., HP-5MS or equivalent).

    • Oven Program: Isothermal at 50°C for 2 min, then ramp to 200°C at 15°C/min.

    • MS Transfer Line: 280°C

    • Ion Source Temperature: 230°C

    • MS Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.

5. Quantification:

  • Use internal standards (e.g., isotopically labeled this compound) for accurate quantification. Prepare calibration curves by spiking control matrix with known concentrations of the analyte and internal standard.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described protocols.

G cluster_0 Protocol 1: Headspace GC-ECD Workflow for Tissues A 1. Sample Collection (1g Tissue) B 2. Homogenization (Saline & Isooctane) A->B C 3. Vortex & Centrifuge B->C D 4. Transfer Isooctane to Headspace Vial C->D E 5. Headspace Incubation (100°C for 10 min) D->E F 6. GC-ECD Analysis E->F G 7. Data Quantification F->G

Caption: Workflow for tissue analysis by Headspace GC-ECD.

G cluster_1 Protocol 2: Headspace SPME-GC/MS Workflow for Blood/Urine H 1. Sample Aliquoting (Blood or Urine) I 2. Vial Sealing & Equilibration (50°C for 30 min) H->I J 3. SPME Headspace Extraction (10 min) I->J K 4. Thermal Desorption in GC Inlet J->K L 5. GC-MS Analysis K->L M 6. Data Quantification L->M

Caption: Workflow for blood/urine analysis by SPME-GC/MS.

References

Application Note: Analysis of 1,1,2,2-Tetrachloroethane in Water Using EPA Method 502.2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol and application note for the quantitative analysis of 1,1,2,2-tetrachloroethane in drinking water, raw source water, and water at any stage of treatment, following the guidelines of U.S. Environmental Protection Agency (EPA) Method 502.2. This method is designed for the determination of volatile organic compounds (VOCs) and is widely used in environmental monitoring and research.[1][2][3] The protocol is intended for researchers, scientists, and professionals involved in environmental analysis and drug development who require accurate and reliable measurement of this compound in aqueous matrices.

This compound is a synthetic, colorless, dense liquid with a sweet, chloroform-like odor.[4][5][6] Historically used as a solvent and in the production of other chlorinated hydrocarbons, its presence in water is a significant environmental and health concern.[5][7] EPA Method 502.2 provides a robust and sensitive procedure for its detection at low concentrations.

Principle of the Method

EPA Method 502.2 is based on the purge and trap technique for the extraction and concentration of volatile organic compounds from a water sample.[8] An inert gas, such as helium or nitrogen, is bubbled through the aqueous sample, purging the volatile analytes out of the liquid phase.[3][9] These purged compounds are then carried in the gas stream and concentrated on a sorbent trap.[8][9] After purging is complete, the trap is rapidly heated and backflushed with the GC carrier gas. This desorbs the trapped analytes and introduces them into a gas chromatograph (GC) for separation. Detection is typically achieved using a photoionization detector (PID) and an electrolytic conductivity detector (ELCD) in series, which provides both sensitivity and selectivity for halogenated compounds like this compound.[1][2][10]

Experimental Protocol

1. Reagents and Standards

  • Reagent Water: Purified water free of interfering analytes.

  • Methanol: Purge and trap grade, for preparation of stock and working standards.

  • Standard Stock Solutions: Certified standard solutions of this compound, available from commercial suppliers.

  • Internal Standards and Surrogates: Recommended internal standards include Fluorobenzene. A suitable surrogate, such as 2-Bromo-1-chloropropane, should be used to monitor method performance.

  • Dechlorinating Agent: Sodium thiosulfate or ascorbic acid for preserving samples that may contain residual chlorine.[2][10]

  • Acidification Agent: Reagent-grade 1:1 Hydrochloric Acid (HCl) for sample preservation.[2][3]

  • Purge Gas: Helium or Nitrogen, high purity (99.999%).

2. Instrumentation

  • Purge and Trap System: A system with a sparging vessel, sorbent trap (e.g., Tenax/Silica/Charcoal), and a mechanism for rapid heating and desorption.[11] The EST Evolution 2 or Teledyne Tekmar Atomx are examples of suitable systems.[1][9]

  • Gas Chromatograph: An instrument equipped with a capillary column suitable for separating volatile organic compounds. An Rtx-VMS column or a Cyanopropyl Phenyl Methylpolysiloxane column are appropriate choices.[11][12]

  • Detectors: A Photoionization Detector (PID) and an Electrolytic Conductivity Detector (ELCD) placed in series.[2][10]

3. Sample Collection and Preservation

  • Before collection, add a dechlorinating agent (e.g., 3 mg of sodium thiosulfate) to the 40 mL sample vials.[2][10]

  • Collect samples in duplicate 40 mL glass vials with PTFE-lined septa.

  • Open the tap and allow the system to flush for about 10 minutes to ensure a representative sample. Reduce the flow to approximately 500 mL/min for collection.[3]

  • Fill the vials just to overflowing, ensuring no air bubbles are trapped (zero headspace).[2][10]

  • After dechlorination, acidify the sample to a pH < 2 by adding two drops of 1:1 HCl.[2][3][10]

  • Cap the vials and invert several times to mix.

  • Store samples at 4°C and analyze within 14 days of collection.[10]

4. Instrument Setup and Calibration

  • Purge and Trap Parameters:

    • Sample Volume: 5 mL[3][9]

    • Purge Gas: Helium at a flow rate of 40 mL/min.[9]

    • Purge Time: 11 minutes.[9][11]

    • Desorb Temperature: Typically 180-250°C, depending on the trap and analytes.

    • Bake Temperature: A slightly higher temperature than desorb to clean the trap between analyses.

  • Gas Chromatograph Parameters:

    • Column: 007-502, 75M x 0.53mm I.D. x 2.5µm film.[11]

    • Carrier Gas: Helium at 10 mL/min.[11]

    • Oven Program: 35°C (hold for 10 min), ramp at 4°C/min to 280°C (hold for 5 min).[11]

  • Calibration:

    • Prepare a series of calibration standards from the stock solution, covering the expected concentration range of the samples (e.g., 0.5 to 100 µg/L).[13]

    • Analyze each standard using the established purge and trap GC method to generate a calibration curve. The curve's linearity should be verified.

5. Sample Analysis Procedure

  • Allow samples to warm to room temperature before analysis.

  • Add the internal standard and surrogate to each sample.

  • Introduce a 5 mL aliquot of the sample into the sparging vessel of the purge and trap system.

  • Initiate the purge, trap, and desorb sequence.

  • The desorbed analytes are automatically transferred to the GC for separation and detection.

  • Identify this compound by its retention time compared to the standards. Quantify its concentration using the calibration curve.

6. Quality Control

  • Laboratory Reagent Blank (LRB): Analyze a reagent water blank daily to check for contamination.[10]

  • Laboratory Fortified Blank (LFB): Analyze a fortified blank to verify the accuracy of the calibration.[10]

  • Surrogate Recovery: Monitor the recovery of the surrogate compound in all samples and blanks to ensure method performance.

  • Method Detection Limit (MDL): Determine the MDL for this compound in the laboratory.[10]

Data Presentation

The performance of EPA Method 502.2 is characterized by its accuracy, precision, and low detection limits. The following table summarizes single-laboratory performance data for selected halogenated VOCs from the method documentation. While specific data for this compound is not listed in the referenced tables, data for the isomeric 1,1,1,2-tetrachloroethane is provided as an example of expected method performance.

AnalyteDetectorAverage Recovery (%)Relative Standard Deviation (%)Method Detection Limit (MDL) (µg/L)
1,1,1,2-Tetrachloroethane ELCD991.80.01
Chloroform ELCD963.50.02
Trichloroethylene ELCD982.50.02
Tetrachloroethylene ELCD982.80.02
Benzene PID1002.00.02
Toluene PID991.70.02
Data derived from single laboratory studies using fortified reagent water at 10 µg/L.[14]

Visualizations

The following diagram illustrates the complete workflow for the analysis of this compound in water by EPA Method 502.2.

Caption: Workflow for EPA Method 502.2 from sample collection to final data reporting.

References

Application Notes and Protocols for the Anaerobic Biodegradation of 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,2,2-Tetrachloroethane (1,1,2,2-TeCA) is a persistent environmental pollutant and a known carcinogen. Under anaerobic conditions, it can be biodegraded by specific microbial communities through a series of reductive dechlorination steps. This document provides detailed application notes and protocols for studying the anaerobic biodegradation of 1,1,2,2-TeCA, including experimental setup, analytical methods, and data interpretation. The primary mechanisms of anaerobic biodegradation of 1,1,2,2-TeCA are hydrogenolysis, dichloroelimination, and dehydrochlorination, leading to the formation of less chlorinated and often less toxic compounds.[1] Key microorganisms involved in this process include organohalide-respiring bacteria such as Dehalococcoides and Desulfuromonas.

Data Presentation

The following tables summarize quantitative data from various studies on the anaerobic biodegradation of this compound.

Table 1: Half-life of this compound under Anaerobic Conditions

System TypeInitial ConcentrationpHTemperature (°C)Half-lifeReference
Anoxic Sediment-WaterNot SpecifiedNot ReportedNot Reported6.6 days[1]
Groundwater/Wetland Sediment Microcosm (Methanogenic)~200 µg/LNot ReportedNot Reported<16 days for complete degradation[1]
Microcosms (March-April & Oct-Nov)Not SpecifiedNot Reported194.3 to 6.9 days[2]
Microcosms (July-August)Not SpecifiedNot Reported19Lower rate constants observed[2]
Hydrolysis (Neutral pH)Not Specified7.0Not Reported29 to 102 days[1][3]

Table 2: Daughter Products Observed During Anaerobic Biodegradation of this compound

Primary Degradation PathwayInitial Daughter ProductsSubsequent Daughter ProductsFinal Products (in some cases)References
Hydrogenolysis 1,1,2-Trichloroethane (1,1,2-TCA)1,2-Dichloroethane (1,2-DCA), ChloroethaneEthene, Ethane[4]
Dichloroelimination cis-1,2-Dichloroethene (cis-DCE), trans-1,2-Dichloroethene (trans-DCE)Vinyl Chloride (VC)Ethene[2][4][5]
Dehydrochlorination (Abiotic) Trichloroethene (TCE)cis-DCE, trans-DCE, 1,1-DCE, VCEthene[4]

Experimental Protocols

Protocol 1: Anaerobic Microcosm Setup for 1,1,2,2-TeCA Biodegradation

This protocol describes the setup of anaerobic microcosms using contaminated groundwater and soil/sediment to study the biodegradation of 1,1,2,2-TeCA.

Materials:

  • Serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals

  • Anaerobic chamber or glove box with an N₂/CO₂ (e.g., 80:20) atmosphere

  • Sterile syringes and needles

  • Groundwater and soil/sediment from the contaminated site

  • Basal salt medium (e.g., BTZ medium, see below for recipe)

  • Reducing agent (e.g., sodium sulfide or cysteine)

  • Redox indicator (e.g., resazurin)

  • This compound (neat or as a stock solution in an appropriate solvent)

  • Electron donor (e.g., lactate, butyrate, or H₂) (optional, for biostimulation studies)

Procedure:

  • Preparation of Anaerobic Medium:

    • Prepare the basal salt medium (e.g., BTZ culture medium) without the reducing agent.

    • Add resazurin as a redox indicator. The medium will be pink in the presence of oxygen.

    • Dispense the medium into serum bottles.

    • Make the medium anaerobic by boiling and/or sparging with an oxygen-free gas (e.g., N₂/CO₂) for at least 30 minutes until the medium cools to room temperature.[6]

    • Seal the bottles with butyl rubber stoppers and aluminum crimps.

    • Autoclave the sealed bottles.

  • Microcosm Assembly (inside an anaerobic chamber):

    • Add a predetermined amount of soil or sediment to each sterile serum bottle.

    • Add groundwater to the bottles, creating a slurry. A common ratio is 1.5:1 (v/v) of groundwater to sediment.[4]

    • Add the reducing agent to the bottles to achieve a negative redox potential. The resazurin indicator should turn colorless.

    • Spike the microcosms with a known concentration of 1,1,2,2-TeCA using a sterile syringe.

    • If studying biostimulation, add the desired electron donor.

    • Prepare sterile controls by adding a sterilant (e.g., 1% formaldehyde or autoclaving the complete microcosm).[4]

    • Prepare unamended live controls (without 1,1,2,2-TeCA).

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 19°C or room temperature).[2]

    • Incubate the bottles in an inverted position to minimize loss of volatile compounds.

BTZ Culture Medium Recipe (Modified from[7]):

ComponentConcentration
Macronutrients
NH₄Cl0.5 g/L
KH₂PO₄0.2 g/L
MgCl₂·6H₂O0.1 g/L
CaCl₂·2H₂O0.05 g/L
Trace Elements Solution 1 mL/L
Reducing Agent
Cysteine-HCl0.5 g/L
Na₂S·9H₂O0.5 g/L
Redox Indicator
Resazurin1 mg/L
Buffer
NaHCO₃2.5 g/L

Prepare trace element solution separately. The final medium should be adjusted to the desired pH (typically near neutral).

Protocol 2: Analytical Method for 1,1,2,2-TeCA and its Degradation Products

This protocol outlines the analysis of volatile organic compounds (VOCs) in aqueous samples from the microcosms using Purge and Trap Gas Chromatography-Mass Spectrometry (GC/MS).

Materials:

  • Gas chromatograph with a mass spectrometer detector (GC/MS)

  • Purge and trap system

  • Autosampler

  • Gas-tight syringes

  • Vials for sample collection

  • Standards for 1,1,2,2-TeCA and all expected daughter products

Procedure:

  • Sampling:

    • At each time point, sacrifice triplicate microcosms for analysis.

    • Withdraw an aqueous sample from the microcosm using a gas-tight syringe.

  • Sample Preparation and Analysis (based on EPA Method 8260B):

    • Transfer a known volume of the aqueous sample to a purge and trap vial.

    • Add an internal standard.

    • The sample is purged with an inert gas (e.g., helium), and the volatile compounds are trapped on a sorbent material.

    • The trap is heated, and the analytes are desorbed onto the GC column.

    • The compounds are separated in the GC column and detected by the MS.

  • Quantification:

    • Create a calibration curve for each analyte using standards of known concentrations.

    • Quantify the concentration of 1,1,2,2-TeCA and its daughter products in the samples by comparing their peak areas to the calibration curves.

Visualizations

Biodegradation Pathways of this compound

Biodegradation_Pathways TeCA This compound (1,1,2,2-TeCA) TCA 1,1,2-Trichloroethane (1,1,2-TCA) TeCA->TCA Hydrogenolysis DCE 1,2-Dichloroethene (cis- and trans-DCE) TeCA->DCE Dichloroelimination TCE Trichloroethene (TCE) TeCA->TCE Dehydrochlorination (abiotic) DCA 1,2-Dichloroethane (1,2-DCA) TCA->DCA Hydrogenolysis VC Vinyl Chloride (VC) TCA->VC Dichloroelimination DCE->VC Hydrogenolysis TCE->DCE Hydrogenolysis Chloroethane Chloroethane DCA->Chloroethane Hydrogenolysis Ethene Ethene VC->Ethene Hydrogenolysis Chloroethane->Ethene Hydrogenolysis

Caption: Anaerobic degradation pathways of this compound.

Experimental Workflow for Anaerobic Microcosm Study

Experimental_Workflow cluster_prep Preparation cluster_setup Microcosm Setup (Anaerobic Chamber) cluster_incubation Incubation & Analysis prep_media Prepare Anaerobic Basal Salt Medium add_gw Add Groundwater prep_media->add_gw collect_samples Collect Groundwater and Sediment Samples add_soil Add Soil/Sediment to Serum Bottles collect_samples->add_soil add_soil->add_gw add_reductant Add Reducing Agent add_gw->add_reductant spike Spike with 1,1,2,2-TeCA add_reductant->spike controls Prepare Sterile and Unamended Controls spike->controls incubate Incubate in the Dark at Constant Temperature controls->incubate sample Sacrifice Microcosms at Time Points incubate->sample analyze Analyze VOCs by Purge & Trap GC/MS sample->analyze data_analysis Data Analysis and Degradation Kinetics analyze->data_analysis

Caption: Workflow for studying 1,1,2,2-TeCA biodegradation in microcosms.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography of 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference issues during the gas chromatographic (GC) analysis of 1,1,2,2-tetrachloroethane.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in the GC analysis of this compound?

A1: Interferences in the analysis of this compound can stem from several sources:

  • Co-eluting Compounds: Other volatile organic compounds (VOCs) in the sample matrix may have similar retention times to this compound on a given GC column.[1][2]

  • Matrix Effects: Complex sample matrices, such as soil, wastewater, or biological tissues, contain non-volatile components that can interact with the analyte or the GC system, causing signal enhancement or suppression.[3][4]

  • System Contamination: Previous samples, contaminated solvents, or leaks in the gas lines can introduce interfering peaks or elevate the baseline noise.[5][6]

  • Instrumental Issues: Problems like improper column installation, degraded inlet liners, or a contaminated detector can lead to poor peak shape and inaccurate results.[5][7][8]

Q2: My this compound peak is tailing. What should I do first?

A2: Peak tailing is a common issue, often indicating an interaction between the analyte and active sites in the system.[7][8] The first step is to perform basic inlet maintenance. This includes replacing the inlet liner, septum, and seal.[9] If tailing persists, check the column installation to ensure it is correctly positioned and the column ends are cleanly cut.[7][8]

Q3: How can I confirm if I have a co-elution problem?

A3: If you suspect co-elution, where another compound is hiding under your target peak, the best approach is to use a mass spectrometer (MS) detector.[10] By examining the mass spectra across the peak, you can determine if more than one compound is present.[10] If the mass spectrum is consistent across the entire peak, it is likely pure. If it changes, co-elution is occurring.[10] Another strategy is to re-analyze the sample on a different column with a different stationary phase chemistry.[1][2]

Q4: What is a "matrix effect" and how do I know if it's affecting my results?

A4: A matrix effect is the alteration of your analyte's signal (either suppression or enhancement) caused by other components in the sample matrix.[4][11] To determine if you are experiencing matrix effects, you can prepare two sets of calibration standards: one in a clean solvent and another in a matrix blank (a sample of the matrix known not to contain your analyte). If the slope of the calibration curve prepared in the matrix is significantly different from the one in the clean solvent, matrix effects are present.[4]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific interference problems.

Guide 1: Resolving Co-eluting Peaks

Q: I have confirmed a co-eluting interference with this compound. How can I resolve it?

A: You have two primary strategies: chromatographic optimization or detector-specific solutions.

Strategy 1: Chromatographic Optimization The goal is to alter the separation conditions to resolve the two compounds.

  • Method 1: Modify Temperature Program: Adjusting the oven temperature ramp rate can change the relative retention times of compounds. A slower ramp rate often improves the separation of closely eluting peaks.

  • Method 2: Change GC Column: This is the most effective solution for severe co-elution.[1][2] this compound is a polar halogenated compound. If you are using a non-polar column (like a DB-5 or HP-5ms), switching to a column with a different selectivity, such as one with a higher phenyl content or a wax-type column, can resolve the interference.[12][13][14]

Table 1: GC Column Selection for Halogenated Hydrocarbons

Column TypeStationary Phase ChemistrySelectivityUse Case for this compound
Rtx®-502.2 Diphenyl/dimethyl polysiloxaneMid-polarityRecommended in NIOSH Method 1003 for separating various halogenated hydrocarbons.[12]
Rtx®-35 35% Diphenyl-65% dimethyl polysiloxaneMid-polarityAlternative column listed in NIOSH Method 1003, offering different selectivity.[12]
Wax Column (e.g., DB-WAX) Polyethylene glycol (PEG)High-polarityCan provide significant retention and selectivity differences for polar compounds compared to polysiloxane phases.

Strategy 2: Detector-Specific Solutions (GC-MS) If you are using a GC-MS system, you can use Selected Ion Monitoring (SIM) to improve specificity.

  • Method: Use Selected Ion Monitoring (SIM): Instead of scanning for all ions, program the mass spectrometer to only detect specific ions unique to this compound. This can effectively eliminate the signal from an interfering compound if it does not produce the same characteristic ions.

Table 2: Characteristic Ions for this compound

Ion (m/z)DescriptionRecommended Use
131 [C2H2Cl3]+Primary Quantitation Ion
83 [C2H2Cl]+Qualifier Ion
166 [C2H2Cl4]+Molecular Ion (Qualifier)
168 [C2H2Cl4]+Isotope of Molecular Ion (Qualifier)
Data sourced from spectral libraries.
Guide 2: Mitigating Matrix Effects

Q: My analysis of soil samples shows poor recovery of this compound. How can I overcome this matrix effect?

A: Combating matrix effects involves improving sample preparation, diluting the sample, or using calibration techniques that compensate for the interference.

Workflow for Mitigating Matrix Effects

Matrix_Effects_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Poor Recovery or Signal Enhancement for this compound Dilution Dilute Sample Extract Problem->Dilution Simple Approach Cleanup Implement Sample Cleanup (e.g., SPE, Florisil) Problem->Cleanup Complex Matrix Calibration Change Calibration Strategy (Matrix-Matched or Standard Addition) Problem->Calibration If Cleanup/Dilution Fails Result Accurate Quantification of this compound Dilution->Result Cleanup->Result Calibration->Result

Caption: A workflow diagram for troubleshooting matrix effects.

Method 1: Sample Dilution This is the simplest approach. Diluting the sample extract reduces the concentration of interfering matrix components.[3] This is effective when the concentration of this compound is high enough to remain detectable after dilution.

Method 2: Enhanced Sample Preparation & Cleanup For complex matrices, a cleanup step after extraction is often necessary to remove interferences.[15]

  • Solid-Phase Extraction (SPE): Use an SPE cartridge to selectively retain the analyte while allowing matrix components to pass through (or vice versa).

  • Florisil Cleanup: For fatty samples, passing the extract through a Florisil column can remove lipids that interfere with the analysis.[16]

Experimental Protocol: Purge-and-Trap for Water Samples (Based on EPA Method 8260B)

This protocol is a standard method for analyzing volatile organic compounds like this compound in aqueous samples.[17][18]

  • Sample Collection: Collect the water sample in a 40 mL vial with a PTFE-lined septum cap, ensuring no headspace (air bubbles).

  • System Blank: Before analyzing samples, purge a 5 mL aliquot of organic-free reagent water to ensure the system is free of contamination.[19]

  • Purging:

    • Connect the vial to the purge-and-trap system.

    • Introduce an internal standard into the 5 mL sample.

    • Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.

  • Trapping: The purged VOCs are carried into a trap containing adsorbents like Tenax, silica gel, and charcoal.

  • Desorption: After purging, rapidly heat the trap (e.g., to 245°C) and backflush with the carrier gas to transfer the analytes to the GC column.

  • GC-MS Analysis:

    • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Hold at 35°C for 5 min, ramp to 170°C at 8°C/min, then ramp to 220°C at 20°C/min and hold for 2 min.

    • MS Detector: Scan from 35 to 300 m/z or use SIM mode for target ions.

Guide 3: Addressing Peak Shape Problems (Tailing & Fronting)

Q: All the peaks in my chromatogram, including the solvent peak, are tailing or fronting. What is the cause?

A: When all peaks are affected, the issue is typically a physical problem in the flow path, not a chemical interaction.[7]

Troubleshooting Flow Path Issues

Peak_Shape_Troubleshooting cluster_checks System Checks (In Order of Priority) Problem All Peaks Show Tailing/Fronting Check1 1. Check for Leaks (Inlet, Connections) Problem->Check1 Check2 2. Inspect Column Installation (Position, Cut Quality) Check1->Check2 If no leaks found Check3 3. Perform Inlet Maintenance (Replace Liner, Septum, Seal) Check2->Check3 If installation is correct Check4 4. Verify Gas Flow Rates (Carrier and Split Vent) Check3->Check4 If problem persists Resolution Symmetrical Peaks Restored Check4->Resolution After correction

Caption: A logical troubleshooting guide for universal peak shape problems.

  • Check for Leaks: A leak in the inlet is a common cause of poor peak shape. Use an electronic leak detector to check the septum, fittings, and gas lines.

  • Verify Column Installation:

    • Positioning: Ensure the column is inserted to the correct depth in both the inlet and the detector as specified by the instrument manufacturer.[8] Improper positioning can create dead volume, leading to peak tailing.

    • Column Cut: A poor or jagged cut of the fused silica column can create turbulence and active sites. Re-cut the column end using a ceramic scoring wafer for a clean, 90° break.[8]

  • Inlet Maintenance: A contaminated or cracked inlet liner can distort the sample vapor cloud, affecting all peaks.[5] Replace the liner and septum.

  • Flow Rates: Incorrect flow rates, especially a split vent flow that is too low, can cause inefficient sample transfer to the column, resulting in broad or tailing peaks.[9] Verify all gas flows with a calibrated flowmeter.

References

Technical Support Center: Optimizing Purge and Trap Conditions for Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing purge and trap conditions for the analysis of volatile organic compounds (VOCs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the purge and trap technique?

A1: Purge and trap is a dynamic headspace technique used to extract and concentrate volatile organic compounds (VOCs) from a sample matrix, typically water or soil.[1][2] An inert gas is bubbled through the sample, purging the VOCs out of the matrix. These purged VOCs are then carried in the gas stream and concentrated onto a sorbent trap. Following the purging step, the trap is rapidly heated to desorb the VOCs, which are then transferred to a gas chromatograph (GC) for separation and detection.[1][2]

Q2: How do I choose the right sorbent trap for my application?

A2: The choice of sorbent trap is critical and depends on the target analytes' properties, such as volatility and polarity.[3] Traps often contain multiple sorbent beds to capture a wide range of VOCs.[1] Common sorbents include Tenax®, silica gel, and various forms of activated carbon.[3] For general-purpose VOC analysis, a multi-sorbent trap like a #10 trap (Tenax®/silica gel/carbon molecular sieve) is often recommended.[4] It is crucial to select a trap that efficiently traps your compounds of interest and releases them effectively upon desorption.[1]

Q3: What are the typical purge and trap parameters for common EPA methods?

A3: EPA methods like 8260 and 524.2 provide guidelines for purge and trap conditions. A common starting point is a purge flow rate of 40 mL/min for 11 minutes.[4][5] However, these parameters can be optimized to improve performance and reduce cycle times. For instance, increasing the sample temperature can enhance the purging efficiency of less volatile or more water-soluble compounds, potentially allowing for shorter purge times.[6]

Q4: How can I manage water, a common issue in purge and trap analysis?

A4: Water vapor is a significant challenge in purge and trap analysis as it can negatively impact the GC/MS system.[1] Many modern purge and trap systems incorporate a moisture control system to remove water from the sample stream before it reaches the analytical trap or the GC column.[7] A "dry purge" step, where inert gas is passed through the trap without bubbling through the sample, can also help remove excess water.[7] However, excessive dry purge times can lead to the loss of very volatile compounds.[1]

Q5: What is "carryover," and how can I prevent it?

A5: Carryover is the contamination of a subsequent sample by analytes from a previous, more concentrated sample.[8] To prevent carryover, ensure that the entire sample pathway, including the sparger, transfer lines, and trap, is thoroughly cleaned between analyses. A "bake" cycle, where the trap is heated to a high temperature after desorption, is essential for removing any residual compounds.[9] Adequate bake time and temperature are crucial for minimizing carryover.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during purge and trap analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Active sites in the system Deactivate the system by cleaning the sparger, transfer lines, and replacing the GC inlet liner.
Improper desorption Optimize the desorption temperature and time to ensure sharp injection bands.
Column overload Dilute the sample or reduce the injection volume.
Water interference Check the moisture control system and optimize the dry purge parameters.
Issue 2: Low Analyte Recovery or Poor Sensitivity
Possible Cause Troubleshooting Steps
Inefficient purging Increase the purge time or flow rate. Consider increasing the sample temperature, especially for less volatile or water-soluble compounds.[6]
Analyte breakthrough The sorbent trap may not be appropriate for the target analytes, or the purge volume is too high. Select a stronger sorbent or reduce the purge volume.
Leaks in the system Perform a leak check of the entire system, from the purge vessel to the GC inlet.
Trap degradation The sorbent material can degrade over time. Replace the trap.
Active sites Check for and eliminate active sites in the sample pathway.
Issue 3: High Background or Extraneous Peaks
Possible Cause Troubleshooting Steps
Contaminated purge gas Ensure high-purity inert gas and use appropriate gas purifiers.
System contamination Clean the sparger, transfer lines, and autosampler.
Carryover from previous sample Increase the bake time and/or temperature. Run a blank analysis to confirm.[8]
Contaminated blank water Use freshly prepared, high-purity reagent water.
Issue 4: Irreproducible Results
Possible Cause Troubleshooting Steps
Inconsistent sample volume Ensure the autosampler is dispensing the correct and consistent volume.
Fluctuating purge flow rate Check the mass flow controller and ensure a stable gas supply.
Variable sample temperature Use a heated sparger or a constant temperature bath to maintain a consistent sample temperature.
Leaks Perform a thorough leak check of the system.

Experimental Protocols & Data

Table 1: Typical Purge and Trap Parameters for EPA Method 8260C

The following table provides a starting point for purge and trap conditions based on a common environmental method.[10]

ParameterValue
Purge Gas Helium
Purge Flow Rate 40 mL/min
Purge Time 11 min
Sample Temperature 20 °C (can be increased to 45°C for improved efficiency)[4]
Trap Type #9 or #10 multi-sorbent trap
Desorb Temperature 250 - 270 °C
Desorb Time 2 - 4 min
Bake Temperature 270 - 280 °C
Bake Time 6 - 8 min
Table 2: Sorbent Trap Selection Guide

This table provides general guidance on selecting the appropriate sorbent material based on the target VOCs.

Sorbent MaterialPrimary Application
Tenax® TA General purpose for a wide range of VOCs (C6-C22).[3][11]
Silica Gel Traps polar compounds and very volatile organics.[3]
Carbon Molecular Sieves Excellent for trapping very volatile organic compounds (gases).
Graphitized Carbon Black Good for a broad range of VOCs, often used in combination with other sorbents.

Visualizations

Purge and Trap Workflow

PurgeAndTrapWorkflow cluster_SampleIntroduction Sample Introduction cluster_PurgeAndTrap Purge and Trap Cycle Sample Sample Vial PurgeVessel Purge Vessel (Sparger) Sample->PurgeVessel Transfer Purge Purge with Inert Gas PurgeVessel->Purge Trap Sorbent Trap Purge->Trap VOCs Trapped Desorb Thermal Desorption Trap->Desorb Rapid Heating Bake Trap Bakeout Desorb->Bake GC Gas Chromatograph Desorb->GC Transfer to GC Bake->Purge Ready for next sample Data Data Acquisition & Analysis GC->Data Separation & Detection TroubleshootingTree Start Problem Observed? PoorPeakShape Poor Peak Shape? Start->PoorPeakShape Yes LowRecovery Low Recovery? Start->LowRecovery No PoorPeakShape->LowRecovery No CheckSystem Check for Active Sites Optimize Desorption PoorPeakShape->CheckSystem Yes HighBackground High Background? LowRecovery->HighBackground No OptimizePurge Increase Purge Time/Temp Check for Leaks LowRecovery->OptimizePurge Yes CheckContamination Check Purge Gas & Blanks Increase Bake Time HighBackground->CheckContamination Yes Resolved Problem Resolved HighBackground->Resolved No CheckSystem->Resolved OptimizePurge->Resolved CheckContamination->Resolved ParameterRelationships PurgeTime Purge Time Recovery Analyte Recovery PurgeTime->Recovery Increases CycleTime Cycle Time PurgeTime->CycleTime Increases PurgeFlow Purge Flow Rate PurgeFlow->Recovery Increases Breakthrough Analyte Breakthrough PurgeFlow->Breakthrough Increases Risk SampleTemp Sample Temperature SampleTemp->Recovery Increases Recovery->SampleTemp CycleTime->PurgeTime Breakthrough->PurgeFlow

References

Enhancing detection limits of 1,1,2,2-tetrachloroethane in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 1,1,2,2-tetrachloroethane in environmental samples.

Troubleshooting Guides

Question: I am observing low recovery of this compound in my samples. What are the potential causes and solutions?

Answer:

Low recovery of this compound can stem from several factors throughout the analytical process. Here’s a systematic approach to troubleshoot this issue:

  • Sample Collection and Storage:

    • Issue: Loss of analyte due to volatilization.

    • Solution: Ensure liquid samples are collected in containers with zero headspace.[1] For tissue samples, it is crucial to keep them frozen until analysis to prevent analyte loss.[1]

  • Sample Preparation:

    • Issue: Inefficient extraction from the sample matrix. Because of its higher boiling point and the possibility of its loss through chemical reactions, the recovery of this compound from complex biological samples by most analytical methods is expected to be lower than the recoveries from air and water samples.[1]

    • Solution: For soil and sediment samples, a purge and trap method after suspending the sample in water is common.[2] For biological tissues, homogenization with a suitable solvent like isooctane is a documented method.[3]

    • Issue: Analyte degradation during sample preparation. This compound can degrade to trichloroethylene, especially when using certain sorbents like Pittsburgh activated carbon.[4]

    • Solution: Use the recommended sorbent material, such as Anasorb CMS, which has shown better stability.[5]

  • Analytical Instrumentation (GC-MS):

    • Issue: Active sites in the GC inlet or transfer lines can lead to analyte degradation or adsorption. This can be a particular problem for this compound.[6]

    • Solution: Regularly inspect and replace the GC inlet liner and ensure all transfer lines are inert. Deactivating the system may be necessary.

    • Issue: A "tired" or contaminated trap in the purge and trap system can lead to poor desorption efficiency.[6]

    • Solution: Bake out the trap regularly according to the manufacturer's instructions or replace it if performance does not improve.

Question: My calibration curve for this compound has poor linearity (R² < 0.99). How can I improve it?

Answer:

Poor linearity in your calibration curve can be attributed to several factors. Consider the following troubleshooting steps:

  • Standard Preparation:

    • Issue: Inaccurate preparation of calibration standards.

    • Solution: Prepare fresh calibration standards from a certified reference material. Use serial dilutions to minimize errors. Calibrate daily with at least six working standards covering the expected concentration range of your samples.[5]

  • System Contamination:

    • Issue: Contamination in the purge and trap system, GC, or MS can introduce interferences and affect the response.

    • Solution: Run instrument blanks to check for contamination. Common laboratory solvents like methylene chloride and acetone can be detected at sub-ppb levels and should be minimized in the laboratory environment.[7]

  • Detector Saturation:

    • Issue: High concentration standards may be saturating the detector.

    • Solution: Lower the concentration range of your calibration standards or dilute the higher concentration standards.

  • Dehydrohalogenation:

    • Issue: this compound is susceptible to dehydrohalogenation, which can lead to a non-linear response.[7]

    • Solution: Check for active sites in your system as mentioned in the low recovery troubleshooting section. Ensure the entire sample path is inert.

Question: I am seeing unexpected peaks or interferences in my chromatogram. How can I identify and eliminate them?

Answer:

Unexpected peaks can originate from the sample matrix, contaminated reagents, or the analytical system itself.

  • Identifying the Source:

    • Matrix Interference: Analyze a matrix blank (an identical sample matrix without the analyte of interest) to see if the interfering peaks are inherent to the sample.

    • Reagent Contamination: Analyze a method blank (all reagents used in the sample preparation process, but no sample) to check for contamination from solvents or other chemicals.

    • System Contamination: As mentioned previously, run an instrument blank to check for contamination within the GC-MS system.

  • Eliminating Interferences:

    • Improve Chromatographic Resolution: Modify the GC temperature program (e.g., slower ramp rate) to better separate the analyte from interfering peaks. The use of a highly selective GC column, such as an Rtx-VMS, is recommended for resolving volatile organic compounds.[8][9]

    • Use Selective Ion Monitoring (SIM) Mode: If using a mass spectrometer, operating in SIM mode can enhance selectivity and reduce the impact of co-eluting interferences by monitoring only the characteristic ions of this compound.

    • Clean the System: If the interference is from system contamination, follow the manufacturer's instructions for cleaning the ion source, replacing the inlet liner, and baking out the column and trap.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in environmental samples?

The most sensitive method reported is purge and trap isotope dilution gas chromatography in conjunction with high-resolution mass spectrometry (GC/HRMS).[1] This method has achieved a limit of detection (LOD) for this compound in blood as low as 0.005 ppb.[1]

Q2: What are the typical detection limits for this compound in different environmental matrices?

Detection limits vary depending on the analytical method and the sample matrix. Here is a summary of reported detection limits:

Sample MatrixAnalytical MethodDetection LimitReference
WaterPurge and Trap GC/MS0.02 - 10 ppb[2]
WaterSolid-Phase Microextraction (SPME) GC/IT-MS0.01 µg/L[10]
AirSPME GC/IT-MS0.06 ppbv[10]
AirCryogenic Trapping GC/FID2 ppb[1]
Soil/SedimentPurge and Trap GC1 - 5 µg/kg[10]
BloodPurge and Trap GC/HRMS0.005 ppb[3]
Biological TissuesHeadspace GC/ECD400 ng/g[3]

Q3: Can Solid-Phase Microextraction (SPME) be used for this compound analysis?

Yes, SPME is a viable and sensitive solvent-free technique for the analysis of this compound. It can be used for both water and air samples, with reported detection limits in the low µg/L and ppbv range, respectively.[10] The method involves exposing a coated fiber to the sample or its headspace, followed by thermal desorption of the concentrated analytes into a GC-MS system.[1]

Q4: Are there any specific considerations for analyzing this compound in air samples?

Yes, for air analysis, preconcentration is typically required to achieve low detection limits. Common methods include:

  • Adsorption onto a sorbent tube (e.g., Tenax, Anasorb CMS) followed by thermal or solvent desorption.[5][11]

  • Collection in a cryogenically cooled trap.[11]

  • Passive collection onto a carbon-based badge.[11]

  • SPME with subsequent thermal desorption.[11]

It is important to note that this compound can degrade on certain sorbents, so the choice of sorbent material is critical.[4]

Q5: What are the key parameters to optimize in a purge and trap method for this compound?

Key parameters to optimize for a purge and trap method include:

  • Purge Gas Flow Rate and Time: These parameters affect the efficiency of stripping the analyte from the sample matrix.

  • Sample Temperature: Gently heating the sample can improve the purging efficiency for less volatile compounds.

  • Trap Material: The choice of sorbent(s) in the trap determines the trapping efficiency for a range of volatile organic compounds.

  • Desorption Temperature and Time: These must be sufficient to ensure complete transfer of the analyte from the trap to the GC column without thermal degradation.

Experimental Protocols

Protocol 1: Purge and Trap GC-MS for Water Samples (Based on EPA Method 524.2)
  • Sample Preparation: No extensive preparation is needed for clear water samples. If the sample contains sediment, allow it to settle and draw the water from the top.

  • System Setup:

    • Use a purge and trap system connected to a GC-MS.

    • The trap can contain a combination of Tenax, silica gel, and charcoal.

    • The GC column should be suitable for volatile organic compounds, such as a 30m x 0.25mm ID x 1.4µm Rtx-VMS column.[9]

  • Purging:

    • Load a 5 mL or 25 mL water sample into the purging vessel.[9]

    • Purge with an inert gas (e.g., helium) at a flow rate of approximately 40 mL/min for 11 minutes at ambient temperature.

  • Desorption:

    • Rapidly heat the trap to desorb the trapped analytes onto the GC column. A typical desorption temperature is 180-250°C.

  • GC-MS Analysis:

    • The GC temperature program should be optimized to separate this compound from other volatile organic compounds. A typical program might start at 35°C, hold for a few minutes, and then ramp up to around 200°C.

    • The mass spectrometer should be operated in either full scan mode for identification or SIM mode for enhanced sensitivity and quantitation.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Water Samples
  • Sample Preparation:

    • Place a known volume of the water sample (e.g., 2 mL) into a headspace vial (e.g., 4 mL).[3]

    • If desired, add a salt (e.g., NaCl) to increase the ionic strength of the sample and enhance the partitioning of the analyte into the headspace.

    • Seal the vial with a septum cap.

  • Equilibration:

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 50°C) for a set period (e.g., 30 minutes) to allow the analyte to equilibrate between the aqueous phase and the headspace.[3]

  • Extraction:

    • Pierce the septum with the SPME syringe needle and expose the fiber to the headspace for a specific time (e.g., 10 minutes).[3]

  • Desorption and Analysis:

    • Retract the fiber into the needle and withdraw it from the vial.

    • Insert the needle into the heated GC inlet (e.g., 250°C) and expose the fiber to thermally desorb the analytes onto the GC column for analysis by GC-MS. A typical desorption time is 1 minute.[3]

Protocol 3: Sorbent Tube Sampling and GC Analysis for Air Samples (Based on NIOSH Method 2562)
  • Sampling:

    • Use a solid sorbent tube containing Anasorb CMS (100 mg front section, 50 mg back section).[5]

    • Connect the sorbent tube to a personal sampling pump and sample air at a known flow rate between 0.01 and 0.2 L/min for a total sample volume of 3 to 30 L.[5]

  • Sample Preparation:

    • Break the ends of the sorbent tube and transfer the front and back sections to separate vials.

    • Add 1.0 mL of carbon disulfide (CS₂) to each vial and allow to stand for 30 minutes with occasional agitation to desorb the analyte.[5]

  • GC Analysis:

    • Inject a 1 µL aliquot of the CS₂ extract into a GC equipped with a Flame Ionization Detector (FID).

    • Use a capillary column (e.g., 30 m x 0.32 mm ID, 1.0-µm film, 100% dimethyl polysiloxane).[5]

    • The GC temperature program can be set to start at 40°C (hold for 1 min), then ramp at 10°C/min to 175°C.[5]

  • Quantitation:

    • Prepare a calibration curve by analyzing standard solutions of this compound in CS₂.

    • Determine the desorption efficiency for each lot of sorbent used.[5]

Visualizations

experimental_workflow_purge_trap cluster_sample_prep Sample Preparation cluster_analysis Purge and Trap Analysis cluster_detection Detection start Water Sample purge_vessel Transfer to Purging Vessel start->purge_vessel purge Purge with Inert Gas purge_vessel->purge trap Adsorb on Trap purge->trap desorb Thermal Desorption trap->desorb gc GC Separation desorb->gc ms MS Detection gc->ms data Data Analysis ms->data

Caption: Workflow for Purge and Trap GC-MS analysis.

experimental_workflow_spme cluster_sample_prep Sample Preparation cluster_extraction SPME cluster_detection Detection start Water/Air Sample vial Place in Vial start->vial equilibration Equilibration (Heating) vial->equilibration expose_fiber Expose Fiber to Headspace equilibration->expose_fiber retract_fiber Retract Fiber expose_fiber->retract_fiber desorb Thermal Desorption in GC Inlet retract_fiber->desorb gc_ms GC-MS Analysis desorb->gc_ms data Data Analysis gc_ms->data

Caption: Workflow for Headspace SPME GC-MS analysis.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery of This compound cause1 Analyte Loss (Volatilization) issue->cause1 cause2 Inefficient Extraction issue->cause2 cause3 Analyte Degradation issue->cause3 cause4 Active Sites in System issue->cause4 solution1 Use Zero Headspace Vials cause1->solution1 solution2 Optimize Extraction Method cause2->solution2 solution3 Use Inert Sorbents (Anasorb CMS) cause3->solution3 solution4 Deactivate/Replace GC Inlet/Liner cause4->solution4

References

Reducing degradation of 1,1,2,2-tetrachloroethane during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 1,1,2,2-tetrachloroethane during sample storage and analysis.

Troubleshooting Guides

Issue: Rapid degradation of this compound is observed in aqueous samples.

Possible Cause Recommendation
High Storage Temperature Immediately cool samples to ≤6°C upon collection and maintain this temperature during transport and storage.[1] Avoid freezing the samples.
Incorrect pH This compound degradation via hydrolysis is faster under basic or neutral conditions.[2][3] For aqueous samples, preserve by acidifying to a pH <2 with hydrochloric acid (HCl), unless this interferes with your analytical method.
Microbial Activity For samples where biological degradation is a concern, such as those from environmental sources, preservation by cooling to ≤6°C is critical.[1] Acidification to pH <2 also helps inhibit microbial activity.
Presence of Headspace in Vials Volatilization is a primary route of loss for this compound.[2] Ensure sample vials are filled completely, leaving no headspace (zero headspace).[4]

Issue: Inconsistent or low recovery of this compound from solid samples (e.g., soil, sediment).

Possible Cause Recommendation
Volatilization During Sampling and Handling Minimize the exposure of the sample to air. Use appropriate sampling devices like airtight, sealable coring tools.
Biodegradation During Storage Preserve soil samples intended for VOC analysis immediately after collection. Options include freezing or chemical preservation with methanol. For low-level analysis (<200 µg/kg), sodium bisulfate can be used, though it may have limitations.
Improper Storage Container Use glass containers with Teflon®-lined septa to prevent absorption and leaching that can occur with plastic containers.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in environmental samples?

A1: The two main degradation pathways for this compound in environmental samples are chemical hydrolysis and anaerobic biodegradation.[2][3]

  • Hydrolysis: This is a pH-dependent process that is more rapid in neutral to basic conditions. The major product of hydrolysis is trichloroethylene.[2]

  • Anaerobic Biodegradation: In the absence of oxygen, microorganisms can degrade this compound through processes like hydrogenolysis (producing 1,1,2-trichloroethane) and dichloroelimination (producing 1,2-dichloroethene).[5]

Q2: What is the recommended holding time for aqueous samples containing this compound?

A2: For properly preserved aqueous samples (cooled to ≤6°C and acidified to pH <2), the recommended maximum holding time before analysis is 14 days.[4] Unpreserved samples should be analyzed within 7 days.[4]

Q3: How should I store my samples to minimize degradation of this compound?

A3: To minimize degradation, samples should be:

  • Collected in 40 mL glass vials with Teflon®-lined septa.

  • Filled completely to ensure zero headspace.[4]

  • Preserved by cooling to ≤6°C.[1][4]

  • For aqueous samples, acidified to pH <2 with HCl.[4]

  • Stored in a dark environment to prevent photodegradation.

Q4: Can I freeze my samples for long-term storage?

A4: While freezing can be a preservation method for some analytes in solid matrices, for aqueous samples containing volatile organic compounds like this compound, cooling to ≤6°C without freezing is the standard recommendation.[1] Freezing can cause the vial to break and can affect the sample matrix.

Q5: What are the common analytical methods for detecting this compound?

A5: The most common and approved methods for the determination of this compound in water and solid samples involve purge and trap gas chromatography/mass spectrometry (GC/MS).[6] Standardized methods include EPA Methods 524.2, 624, and 8260.[6]

Quantitative Data on this compound Degradation

The rate of degradation of this compound is influenced by various factors. The following table summarizes available quantitative data on its stability under different conditions.

MatrixConditionParameterValueReference
WaterHydrolysis (neutral pH)Half-life29 - 102 days[2]
Pore-waterpH 7.0 - 7.5Half-life29.1 days[3]
Anoxic sediment-water systempH unreportedHalf-life6.6 days[3]
Wetland sediment microcosms19°C, anaerobicFirst-order degradation rate constant0.10 - 0.16 per day[7]
Wetland sediment microcosms19°C, anaerobicHalf-life4.3 - 6.9 days[7]
Wetland sediment microcosms5°C, anaerobicDegradation~50% conversion in 35 days[7]
Air (sorbed on Pittsburgh activated carbon)Ambient temperatureConversion to trichloroethylene19% in 1 day, 63% in 8 days[8]

Experimental Protocols

Protocol for Collection and Preservation of Aqueous Samples for this compound Analysis

  • Materials:

    • 40 mL clear glass vials with Teflon®-lined septa.

    • Hydrochloric acid (HCl), 1:1 solution.

    • Cooler with ice or cooling packs.

    • Personal protective equipment (gloves, safety glasses).

  • Procedure:

    • If the water to be sampled contains residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample.

    • Carefully fill the sample vial with the aqueous sample, ensuring no air bubbles are trapped.

    • Pour the sample gently down the side of the vial to minimize turbulence and volatilization.

    • Add 2-3 drops of 1:1 HCl to the vial to achieve a pH <2. Cap the vial and invert several times to mix. Confirm the pH with pH paper.

    • Continue filling the vial until a positive meniscus is formed over the top.

    • Slide the Teflon®-lined septum and cap over the meniscus and seal tightly.

    • Invert the vial and tap gently to check for any air bubbles. If bubbles are present, discard the sample and repeat the procedure with a new vial.

    • Label the vial clearly.

    • Place the sealed vial in a cooler with ice or cooling packs to maintain a temperature of ≤6°C immediately after collection.

    • Transport the samples to the laboratory for analysis, ensuring they remain cooled.

    • Analyze the samples within the recommended 14-day holding time.

Visualizations

cluster_degradation Anaerobic Degradation of this compound TCA This compound TCE 1,1,2-Trichloroethane TCA->TCE Hydrogenolysis DCE 1,2-Dichloroethene (cis and trans) TCA->DCE Dichloroelimination DCA 1,2-Dichloroethane TCE->DCA Hydrogenolysis VC Vinyl Chloride TCE->VC Dichloroelimination DCE->VC Hydrogenolysis Ethene Ethene VC->Ethene Hydrogenolysis

Caption: Anaerobic degradation pathways of this compound.

cluster_workflow Sample Handling and Analysis Workflow A 1. Sample Collection (40 mL glass vial, Teflon septum) B 2. Fill Vial Completely (Zero Headspace) A->B C 3. Chemical Preservation (Acidify to pH <2 with HCl) B->C D 4. Immediate Cooling (Store at <= 6°C) C->D E 5. Transport to Lab (Maintain cooling) D->E F 6. Sample Storage (Store at <= 6°C, in the dark) E->F G 7. Analysis (Purge & Trap GC/MS within 14 days) F->G

Caption: Recommended workflow for sample handling to minimize degradation.

References

Troubleshooting low signal-to-noise ratio in 1,1,2,2-tetrachloroethane mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low signal-to-noise ratio (S/N) during the mass spectrometry analysis of 1,1,2,2-tetrachloroethane. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a systematic approach to identifying and resolving the root causes of a poor signal-to-noise ratio in your this compound analysis.

Q1: My baseline is noisy. What are the potential sources and how can I fix it?

A noisy baseline can originate from various sources within the GC-MS system. It's essential to systematically isolate the cause.[1]

Potential Causes and Solutions:

  • Contaminated Carrier Gas: Impurities in the carrier gas can introduce a consistently noisy baseline.[1]

    • Solution: Ensure the use of high-purity (99.999% or higher) helium or nitrogen. Verify that gas purifiers and moisture/oxygen traps are installed and have not expired.[1]

  • Gas Leaks: Oxygen leaking into the system can degrade the column's stationary phase, especially at high temperatures, leading to increased noise.[1]

    • Solution: Use an electronic leak detector to meticulously check all fittings and connections from the gas source to the mass spectrometer.

  • Septum Bleed: Small molecules from the injector port septum can be released at high temperatures, creating "ghost peaks" and a noisy baseline.[1]

    • Solution: Use high-quality, low-bleed septa rated for your analysis temperatures. Perform a blank run without an injection; if the noise or ghost peaks remain, the inlet septum is the likely culprit.[1] Regularly replace the septum as part of routine maintenance.

  • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues from previous injections.[1]

    • Solution: Regularly inspect and replace the inlet liner. Consider using a deactivated, inert liner to minimize interactions with the analyte.

  • Column Bleed: Degradation of the GC column's stationary phase at elevated temperatures is a common cause of a rising baseline and increased noise.[1]

    • Solution:

      • Ensure your oven temperature program does not exceed the column's maximum operating temperature.[1]

      • Properly condition new columns according to the manufacturer's instructions.

      • If the front end of the column is contaminated, you may trim 10-20 cm from the inlet side.[1]

      • For high-temperature analyses, use a column specifically designed for low bleed (often designated as "MS" columns).[1]

Q2: The signal for this compound is weak or absent. What should I investigate?

A weak or absent signal points to issues with the analyte reaching the detector in sufficient quantities or problems with the detector itself.

Potential Causes and Solutions:

  • Improper Sample Preparation: this compound is a volatile organic compound (VOC), and improper sample handling can lead to its loss before analysis.

    • Solution: Employ a validated sample preparation technique for VOCs such as headspace analysis, purge and trap, or solid-phase microextraction (SPME).[2][3][4] Ensure sample vials are sealed correctly with no headspace for liquid injections to prevent the analyte from partitioning into the gas phase.[2]

  • Incorrect Mass Spectrometer Parameters: The mass spectrometer may not be optimized for the detection of this compound.

    • Solution:

      • Tune the Mass Spectrometer: Regularly tune your instrument to ensure optimal performance.[5]

      • Select Appropriate Ions: Based on the electron ionization mass spectrum of this compound, select the most abundant and specific ions for monitoring. The base peak at m/z 83 ([C2H2Cl]+) is a good choice for quantification, with qualifier ions such as m/z 85, 117, 119, and 131 for confirmation.[6][7]

      • Optimize Ion Source and Detector: Ensure the ion source temperature and electron multiplier voltage are set appropriately. Higher detector voltages can increase sensitivity but may also shorten the detector's lifespan.[8]

  • Active Sites in the System: Active sites in the GC flow path can cause degradation or adsorption of chlorinated compounds.

    • Solution: Use inert components, including liners, columns, and transfer lines. If you suspect active sites, you may need to replace or deactivate these components.[9]

Frequently Asked Questions (FAQs)

Q: What are the key mass-to-charge ratios (m/z) for identifying this compound?

A: The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern. The most abundant ion (base peak) is typically at m/z 83 . Other significant fragments for confirmation include m/z 85, 95, 117, 119, 131, and 133 . The molecular ion is often not observed or is of very low abundance.[6][7]

Q: What is a suitable GC column for this compound analysis?

A: A low- to mid-polarity column is generally suitable. A common choice is a column with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane. For trace analysis, using a column specifically designed for mass spectrometry (low bleed) is highly recommended to minimize baseline noise.[1]

Q: What are some typical starting parameters for a purge and trap GC-MS method for volatile organic compounds like this compound?

A: The following table provides a general starting point for a purge and trap method. These parameters should be optimized for your specific instrument and application.

ParameterTypical Value
Purge and Trap
Purge GasHelium
Purge Time11-12 minutes
Purge Flow40 mL/min
TrapVocarb 3000 or similar
Desorb Time2-4 minutes
Desorb Temperature240-250 °C
Bake Time8-10 minutes
Bake Temperature260-270 °C
Gas Chromatograph
Column30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624)
Oven Program35°C (hold 5 min) to 200°C at 10°C/min
Carrier GasHelium
Flow Rate1.0-1.5 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35-300 amu
Scan ModeFull Scan or Selected Ion Monitoring (SIM)
Quantitation Ionm/z 83
Qualifier Ionsm/z 85, 117, 119, 131

Note: These are example parameters and may require optimization.[3][10]

Q: Can headspace analysis be used for this compound?

A: Yes, headspace gas chromatography (GC) is a suitable technique for analyzing volatile compounds like this compound.[2][11][12] It involves heating the sample in a sealed vial to allow the volatile components to partition into the headspace, which is then injected into the GC. This technique is advantageous as it avoids injecting non-volatile matrix components that can contaminate the GC system.[4]

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of this compound in Water
  • Sample Preparation:

    • Add a known volume of the water sample (e.g., 5 mL) to a headspace vial (e.g., 20 mL).

    • To enhance partitioning into the headspace, a "salting out" effect can be utilized by adding a salt like sodium chloride or sodium sulfate to the sample.

    • Add internal standards and surrogate standards as required by your method.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Headspace Autosampler Conditions:

    • Incubation Temperature: 80-90°C

    • Incubation Time: 15-30 minutes

    • Loop Temperature: 90-100°C

    • Transfer Line Temperature: 100-110°C

    • Injection Volume: 1 mL

  • GC-MS Conditions:

    • Use the GC and MS parameters outlined in the table above, adjusting the oven temperature program as needed to achieve good chromatographic separation.

Protocol 2: Purge and Trap GC-MS Analysis of this compound in Water
  • Sample Preparation:

    • Fill a 5 mL purge tube with the water sample. Ensure no air bubbles are present.

    • Add internal and surrogate standards directly to the sample in the purge tube.

  • Purge and Trap Conditions:

    • Use the parameters provided in the table above as a starting point. The purge time and flow rate are critical for efficiently stripping the analyte from the water matrix.

  • GC-MS Conditions:

    • The desorbed analytes are transferred to the GC column. Use the GC and MS conditions from the table, optimizing for your specific instrument.

Visualizations

Troubleshooting_Workflow start Low Signal-to-Noise Ratio for this compound check_baseline Is the baseline noisy? start->check_baseline Start Here check_signal Is the analyte signal weak or absent? check_baseline->check_signal No noisy_baseline_yes Investigate Baseline Noise Sources check_baseline->noisy_baseline_yes Yes weak_signal_yes Investigate Weak Signal Sources check_signal->weak_signal_yes Yes end_good end_good check_signal->end_good No, S/N is acceptable gas_purity Check carrier gas purity and traps noisy_baseline_yes->gas_purity leaks Perform a leak check gas_purity->leaks septum Check/replace injector septum leaks->septum liner Check/replace inlet liner septum->liner column_bleed Evaluate for column bleed liner->column_bleed end_resolve Re-analyze sample column_bleed->end_resolve sample_prep Review sample preparation and handling weak_signal_yes->sample_prep ms_params Optimize MS parameters (tune, ions) sample_prep->ms_params active_sites Check for active sites in the flow path ms_params->active_sites active_sites->end_resolve Problem Resolved Signal_Pathway cluster_sample Sample Introduction cluster_gc Gas Chromatography cluster_ms Mass Spectrometry sample Sample Vial (Headspace/Purge & Trap) injector GC Injector sample->injector column GC Column (Separation) injector->column ion_source Ion Source (EI) column->ion_source Transfer Line mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer detector Detector (EM) mass_analyzer->detector data_system Data System (Signal Processing) detector->data_system Signal

References

Calibration curve linearization for 1,1,2,2-tetrachloroethane quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1,1,2,2-tetrachloroethane.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the quantification of this compound?

A1: The quantification of this compound is typically performed using gas chromatography (GC) coupled with various detectors. Commonly employed methods, often based on regulatory guidelines from organizations like the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH), include:

  • GC-Mass Spectrometry (GC-MS): This is a highly specific and sensitive method. EPA Methods 524.2, 624, and 1624 are standard procedures for water samples, often utilizing a purge and trap system for sample introduction. For solid waste, EPA Method 8260B is frequently used.[1]

  • GC with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds like this compound, making this a suitable technique for trace-level analysis.

  • GC with Photoionization Detector (PID) and Hall Electrolytic Conductivity Detector (HECD): EPA Method 8021B uses a PID and a HECD in series for the analysis of volatile organic compounds.[2]

  • NIOSH Methods: For air sampling and analysis in workplace environments, NIOSH has established methods such as 1019 and 2562, which typically involve sample collection on a solid sorbent tube followed by solvent desorption and GC analysis.[3][4]

The choice of method depends on the sample matrix (e.g., water, soil, air, biological tissues), the required detection limits, and the available instrumentation.

Q2: My calibration curve for this compound is non-linear. What are the potential causes and how can I address this?

A2: Non-linear calibration curves are a common issue in chromatographic analysis. Several factors can contribute to this problem when quantifying this compound:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve. To address this, you can either dilute your high-concentration standards and samples or reduce the injection volume. It is crucial to operate within the linear dynamic range of the detector.

  • Analyte Degradation: this compound can be susceptible to degradation, especially on the sorbent material used for sample collection or within the GC inlet.[3][4] This can lead to lower than expected responses at higher concentrations. Ensure that the sorbent material is appropriate and that the GC inlet temperature is optimized to prevent thermal degradation.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound in the GC-MS source, causing signal suppression or enhancement.[5][6][7] This can lead to a non-linear relationship between concentration and response. To mitigate matrix effects, consider using matrix-matched calibration standards, an isotopically labeled internal standard, or implementing more rigorous sample cleanup procedures.

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can lead to analyte adsorption, resulting in poor peak shape and non-linearity, especially at low concentrations.[8] Deactivating the liner and using a high-quality, inert column can help minimize this issue.

  • Incorrect Data Processing: Some chromatography data systems offer non-linear calibration models (e.g., quadratic fits).[9] While these can be useful, it's important to understand the reason for the non-linearity first. Applying a non-linear fit without addressing the underlying cause can lead to inaccurate quantification.

Q3: What is a "matrix effect" and how can it affect my this compound quantification?

A3: A matrix effect is the alteration of an analyte's analytical signal due to the presence of other components in the sample matrix.[7] These effects are particularly common in mass spectrometry-based methods.[6] For this compound analysis, matrix components can co-elute from the GC column and interfere with the ionization process in the MS source, leading to either signal suppression (lower response) or enhancement (higher response).[5][6]

This can significantly impact the accuracy and precision of your quantification.[5] For instance, if a matrix effect is present in your samples but not in your calibration standards (which are typically prepared in a clean solvent), your calculated concentrations will be inaccurate.

To assess and mitigate matrix effects, you can:

  • Perform a Matrix Effect Study: Analyze a blank matrix sample spiked with a known concentration of this compound and compare the response to a standard of the same concentration in a pure solvent. The percentage difference in the signal indicates the extent of the matrix effect.[5]

  • Use Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and samples experience similar matrix effects.

  • Employ an Internal Standard: An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. An isotopically labeled version of this compound (e.g., ¹³C-labeled) is an excellent choice as it will behave very similarly during extraction, chromatography, and ionization, thus compensating for matrix effects.

  • Improve Sample Preparation: Implement additional cleanup steps in your sample preparation protocol to remove interfering matrix components before analysis.

Troubleshooting Guides

Guide 1: Poor Sensitivity or No Peak Detected for this compound
Potential Cause Troubleshooting Step
Instrumental Issues
Leaks in the GC systemPerform a leak check of the injector, column fittings, and detector.
Improper injectionVerify the syringe is functioning correctly and the injection volume is appropriate. Check for a blocked syringe.
Column degradationCondition the column according to the manufacturer's instructions or replace it if it's old or has been exposed to harsh conditions.
Detector malfunctionCheck the detector settings (e.g., temperature, gas flows). For MS, ensure the source is clean and the detector is tuned. For ECD, check the makeup gas flow and detector temperature.
Sample Preparation Issues
Inefficient extractionOptimize the extraction solvent, volume, and extraction time. Ensure proper mixing.
Analyte loss during sample preparationMinimize evaporation by keeping samples cool and capped. Avoid overly aggressive heating or nitrogen evaporation steps.
Low concentration in the sampleConsider using a larger sample volume or a more sensitive analytical method.
Methodological Issues
Incorrect GC-MS parametersVerify the oven temperature program, carrier gas flow rate, and MS acquisition parameters (e.g., selected ions for SIM mode).
Degradation on sorbent tubeNIOSH reports that this compound can degrade on certain types of charcoal.[3][4] Ensure you are using the recommended sorbent material and check the desorption efficiency.
Guide 2: Non-Linear Calibration Curve
Potential Cause Troubleshooting Step
High Concentration Issues
Detector saturationDilute the higher concentration standards and re-analyze. Check the linear dynamic range of your detector.
Low Concentration Issues
Analyte adsorptionDeactivate the GC inlet liner or use a liner with a more inert surface. Use a high-quality, low-bleed GC column.
Poor integration at low levelsManually inspect the peak integration at low concentrations to ensure it is accurate. Adjust integration parameters if necessary.
General Issues
Standard preparation errorsPrepare fresh calibration standards and verify the concentration of the stock solution.
Matrix effectsPrepare matrix-matched standards or use an internal standard (preferably isotopically labeled).
Analyte degradation in the inletLower the injector temperature in increments and observe the effect on linearity.
Inappropriate calibration modelIf the non-linearity is inherent to the method and cannot be resolved, consider using a weighted linear regression or a quadratic calibration model. However, always try to address the root cause first.

Experimental Protocols

Protocol: Generating a Calibration Curve for this compound by GC-MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Preparation of Stock and Working Standards:

  • Stock Standard (e.g., 1000 µg/mL): Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol, pentane) in a Class A volumetric flask.

  • Working Standards: Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards in the desired concentration range. The concentration range should bracket the expected concentration of the samples. For example, for water analysis, a range of 1 to 100 µg/L might be appropriate.

  • Internal Standard (IS): If using an internal standard (e.g., ¹³C-1,1,2,2-tetrachloroethane), prepare a stock solution and add a constant, known amount to all standards and samples.

2. GC-MS Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C (hold 2 min), ramp to 180°C at 10°C/min, hold 2 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Quadrupole: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantitation Ion: m/z 83

    • Qualifier Ions: m/z 85, 117, 131

3. Calibration Curve Construction:

  • Inject the calibration standards from the lowest concentration to the highest.

  • For each standard, integrate the peak area of the quantitation ion for this compound and the internal standard (if used).

  • Calculate the response ratio (analyte peak area / IS peak area).

  • Plot the response ratio (y-axis) against the concentration (x-axis).

  • Perform a linear regression on the data points.

4. Acceptance Criteria:

  • Correlation Coefficient (r²): The r² value should typically be ≥ 0.995.

  • Calibration Point Accuracy: The calculated concentration of each calibration standard should be within a certain percentage (e.g., ±15%) of its true concentration.

Data Presentation

Table 1: Example Calibration Data for this compound

Standard LevelConcentration (µg/L)Analyte Peak AreaIS Peak AreaResponse RatioCalculated Conc. (µg/L)% Accuracy
11.05,234101,2340.05171.05105.0
25.025,890100,5670.25744.9899.6
310.051,23499,8760.512910.1101.0
425.0128,901100,1231.287424.899.2
550.0255,67899,9872.557150.5101.0
6100.0509,876100,3455.081399.599.5
Linear Regression: y = 0.0508x + 0.0012
r²: 0.9998

Visualizations

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Standard working Prepare Working Standards stock->working Serial Dilution inject Inject Standards working->inject acquire Acquire Data (SIM Mode) inject->acquire integrate Integrate Peak Areas acquire->integrate ratio Calculate Response Ratios integrate->ratio plot Plot Calibration Curve ratio->plot regress Perform Linear Regression plot->regress done Calibration Complete regress->done Evaluate r² and Accuracy

Caption: Experimental workflow for generating a calibration curve.

Troubleshooting_Tree start Non-Linear Calibration Curve (r² < 0.995) q1 Is the curve non-linear at high concentrations? start->q1 a1_yes Dilute high standards Check detector linear range q1->a1_yes Yes q2 Is the curve non-linear at low concentrations? q1->q2 No a1_no Proceed to next check a2_yes Check for analyte adsorption (inert liner, column condition) Verify peak integration q2->a2_yes Yes q3 Are matrix effects suspected? q2->q3 No a2_no Proceed to next check a3_yes Use matrix-matched standards or an internal standard q3->a3_yes Yes a4 Vary injector temperature Prepare fresh standards q3->a4 No a3_no Check for analyte degradation

Caption: Troubleshooting decision tree for a non-linear calibration curve.

References

Minimizing matrix effects in 1,1,2,2-tetrachloroethane analysis of blood samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize matrix effects during the analysis of 1,1,2,2-tetrachloroethane in blood samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in blood analysis?

A1: Matrix effects are the alteration of an analyte's signal (enhancement or suppression) due to the presence of other components in the sample matrix.[1][2] Blood is a particularly complex matrix containing proteins, lipids, salts, and other endogenous compounds that can interfere with the analysis.[1][3] These interferences can co-elute with the target analyte, this compound, affecting the ionization process in the mass spectrometer and leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][4][5] Lipids, for example, are a known cause of ion suppression in MS-based detection.[4][6]

Q2: What are the common signs of matrix effects in my GC-MS results?

A2: Signs of matrix effects in your chromatogram can include:

  • Signal Suppression or Enhancement: The most direct indicator, leading to inaccurate quantitative results.[2]

  • Poor Peak Shape: Tailing or fronting peaks can occur.[6]

  • Retention Time Shifts: Chemical contamination from the matrix can build up on the column, causing shifts in retention time.[6]

  • Split or Shouldering Peaks: Co-eluting matrix components can interfere with the analyte peak.[4]

  • Ghost Peaks: Interferences from a previous injection can appear in a later run.[6]

Q3: How can I improve my sample preparation to reduce matrix effects?

A3: Effective sample preparation is the most critical step to minimize matrix effects.[2] The goal is to remove interfering components while efficiently extracting this compound. Common techniques include:

  • Solid-Phase Extraction (SPE): A highly effective clean-up technique that separates the analyte from the sample matrix.[7] SPE can be miniaturized using devices like pipette tips, which reduces sample and solvent volumes and provides a cleaner extract.[7]

  • Liquid-Liquid Extraction (LLE): A classic technique to extract analytes from a liquid sample into an immiscible solvent.[8]

  • Protein Precipitation (PPT): A method to remove proteins from the blood sample, often by adding an organic solvent like acetonitrile or an acid.[3]

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique samples the volatile and semi-volatile compounds in the headspace above the blood sample, leaving non-volatile matrix components behind.[9][10] The analyte is adsorbed onto a coated fiber, which is then thermally desorbed into the GC inlet.[10][11]

  • Purge and Trap: This method involves bubbling an inert gas through the blood sample to purge the volatile this compound, which is then trapped on a sorbent material before being thermally desorbed for GC analysis.[9][12]

Q4: What is an internal standard and how does it help?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before processing. The use of a stable isotopically labeled version of the analyte is the most recognized technique to correct for matrix effects.[5] For this compound, an ideal IS would be a deuterated form, such as This compound-d2 .[13][14] The IS co-elutes with the analyte and experiences similar matrix effects, allowing for a ratiometric quantification that corrects for signal variations and improves accuracy and precision.[10]

Q5: Can I adjust my analytical instrument parameters to mitigate matrix effects?

A5: Yes, while sample preparation is key, instrument optimization can also help:

  • Chromatography: Improving the chromatographic separation to resolve this compound from co-eluting matrix components is a simple and effective approach.[15][16] This can be achieved by optimizing the GC column, temperature program, or mobile phase.[16]

  • Mass Spectrometry (MS): Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) with a tandem mass spectrometer (MS/MS) increases selectivity and can help distinguish the analyte signal from matrix interference.[4]

  • Injection Method: Using a cold, on-column injection technique in GC-MS can sometimes minimize matrix-induced enhancement of the analyte signal.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction; Signal suppression due to matrix effects.1. Optimize your sample preparation method (see Experimental Protocols).2. Use a stable isotope-labeled internal standard (e.g., this compound-d2) to correct for losses and signal suppression.[10]3. Perform a post-extraction spike to quantify the extent of ion suppression.
Poor Reproducibility (High %RSD) Inconsistent sample preparation; Variable matrix effects between samples.1. Automate sample preparation where possible.2. Ensure thorough homogenization of the blood sample.[9]3. Use matrix-matched calibration standards prepared in a blank blood matrix.[2]
Peak Tailing or Fronting Active sites in the GC inlet or column; Co-eluting interferences.1. Use a guard column to protect the analytical column from matrix contamination.[4]2. Perform regular maintenance on the GC inlet, including replacing the liner and septum.3. Improve sample cleanup to remove interfering compounds.[2]
Unexpected Peaks in Blank Runs Carryover from previous injections; Contaminated solvents or glassware.1. Implement a thorough column cleaning and bake-out procedure between runs.[4]2. Use high-purity HPLC-grade solvents and ensure all glassware is meticulously cleaned.[10]3. Inject a solvent blank after a high-concentration sample to check for carryover.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for this compound in Blood

Analytical Method Sample Preparation Detection Limit Percent Recovery Reference
GC/MSPurge and Trap500 ng/L (ppt)22–27% at 1 ppbCramer et al. 1988[11]
GC/MSHeadspace/SPMENot specifiedNot specifiedGuidotti et al. 2001[9]
GC/HRMSPurge and Trap (Isotope Dilution)0.005 ppb76% at 0.41 ppb to 116% at 0.063 ppbAshley et al. 1992[17]
Headspace/GCHomogenization with isooctane400 ng/g90–100%Chen et al. 1993[9]

Table 2: Physicochemical Properties of this compound

Property Value Reference
CAS Number 79-34-5[18]
Molecular Formula CHCl₂CHCl₂[18]
Molecular Weight 167.85 g/mol [18]
Boiling Point 147 °C[18]
Melting Point -43 °C[18]
Density 1.586 g/mL at 25 °C[18]
Vapor Pressure 8 mmHg at 20 °C[18]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from methods described for volatile organic compounds in blood.[10][11]

  • Sample Preparation: Place 400 µL of whole blood into a 4 mL vial fitted with a septum.[11]

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., this compound-d2).

  • Equilibration: Seal the vial and place it in a heater block at 50 °C for 30 minutes to allow the analyte to equilibrate into the headspace.[11]

  • Extraction: Pierce the septum with the SPME syringe needle and expose the fiber to the headspace for a fixed time (e.g., 10 minutes).[11] The fiber will adsorb the volatile analytes.

  • Desorption and Analysis: Retract the fiber into the needle, withdraw it from the vial, and immediately insert it into the heated GC inlet. Desorb the trapped analytes onto the column for analysis (e.g., 1 minute thermal desorption).[11]

Protocol 2: Liquid-Liquid Extraction (LLE)

This is a general protocol that can be optimized for this compound.

  • Sample Preparation: Pipette 1 mL of whole blood into a glass tube.

  • Internal Standard Spiking: Add the internal standard.

  • Extraction: Add 2 mL of a suitable, immiscible organic solvent (e.g., isooctane or ethyl acetate).

  • Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Concentration (Optional): Evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte, if necessary.

  • Reconstitution and Analysis: Reconstitute the residue in a suitable solvent and inject an aliquot into the GC-MS.

Visualizations

Workflow Figure 1: General workflow for blood sample analysis. cluster_prep Sample Preparation & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Blood Sample Collection IS Internal Standard Spiking Sample->IS Lysis Cell Lysis (Optional) IS->Lysis Extraction Extraction / Cleanup (SPE, LLE, PPT) Lysis->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Quant Quantification (vs. Internal Standard) Detection->Quant Review Data Review & Reporting Quant->Review Troubleshooting Figure 2: Decision tree for troubleshooting matrix effects. Start Poor Result? (Low Recovery, High RSD) CheckPrep Is Sample Prep Adequate? Start->CheckPrep CheckIS Using Stable Isotope Internal Standard? CheckPrep->CheckIS Yes ImprovePrep Implement/Optimize Cleanup (SPE, LLE, HS-SPME) CheckPrep->ImprovePrep No CheckChroma Is Analyte Peak Separated from Interferences? CheckIS->CheckChroma Yes ImplementIS Incorporate Isotope-Labeled IS (e.g., TCE-d2) CheckIS->ImplementIS No UseMatchedCal Use Matrix-Matched Calibration Curve CheckChroma->UseMatchedCal No End Problem Solved CheckChroma->End Yes ImprovePrep->CheckIS ImplementIS->CheckChroma OptimizeChroma Optimize GC Method (Temp Program, Column) OptimizeChroma->End UseMatchedCal->OptimizeChroma consider also UseMatchedCal->End SPE Figure 3: Principle of Solid-Phase Extraction (SPE). cluster_spe Solid-Phase Extraction (SPE) Principle cluster_in cluster_out Condition 1. Conditioning (Wet sorbent with solvent) Load 2. Sample Loading (Analyte retains, matrix passes) Condition->Load Wash 3. Washing (Remove residual interferences) Load->Wash MatrixOut Matrix Interferences (To Waste) Load->MatrixOut Elute 4. Elution (Collect purified analyte) Wash->Elute Wash->MatrixOut AnalyteOut Clean Analyte Extract (For Analysis) Elute->AnalyteOut SampleIn Blood Sample Extract (Analyte + Matrix) SampleIn->Load

References

Technical Support Center: Stabilizing 1,1,2,2-Tetrachloroethane Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, stabilization, and troubleshooting of 1,1,2,2-tetrachloroethane analytical standards. Ensuring the stability of these standards is critical for accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways:

  • Hydrolysis: It can react with water, especially under neutral to basic pH conditions, to form trichloroethylene.[1][2] The half-life for hydrolysis at a neutral pH can range from 29 to 102 days.[1]

  • Photodegradation: Exposure to ultraviolet (UV) light, including direct sunlight, can cause decomposition.[3] In the presence of air (oxygen), this can lead to the formation of dichloroacetyl chloride and traces of phosgene.[3]

  • Thermal Degradation: High temperatures can accelerate decomposition.

  • Reaction with Metals: Contact with certain metals can promote degradation.

  • Anaerobic Biodegradation: In environmental samples, anaerobic bacteria can degrade it to products like 1,1,2-trichloroethane, dichloroethene, and vinyl chloride.

Q2: What are the common degradation products of this compound that can interfere with analysis?

A2: The primary degradation product is trichloroethylene.[1][3] Other potential degradation products include 1,1,2-trichloroethane, cis- and trans-1,2-dichloroethene, and vinyl chloride. The presence of these compounds in a standard solution indicates degradation and can lead to inaccurate quantification of the target analyte.

Q3: What are the ideal storage conditions for this compound standards?

A3: To minimize degradation, this compound standards, both neat and in solution, should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C.

  • Light: Protected from light, in amber glass vials.

  • Container: In tightly sealed containers with PTFE-lined caps to prevent volatilization and exposure to moisture and air.

  • Atmosphere: For maximum stability, consider storage under an inert atmosphere (e.g., nitrogen or argon).

Q4: What types of stabilizers can be used for chlorinated hydrocarbon standards like this compound?

A4: While specific quantitative data for this compound is limited, general classes of stabilizers for halogenated solvents include:

  • Acid Acceptors: These compounds, such as amines, neutralize acidic byproducts like hydrochloric acid (HCl) that can catalyze further degradation. However, care must be taken as some amines can form salts that may be corrosive or interfere with analysis.

  • Antioxidants: These prevent oxidation reactions that can be initiated by exposure to air and light.[4] For other chlorinated hydrocarbons like PCE and TCE, N-methyl pyrrole has been used as an antioxidant.

  • Metal Stabilizers: These compounds passivate metal surfaces to prevent catalytic degradation.[4]

Q5: In what solvent should I prepare my this compound working standards?

A5: Methanol is a common solvent for preparing stock and working solutions of this compound for analytical purposes.[5][6] It is important to use high-purity, anhydrous methanol to minimize hydrolysis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Peak area of this compound decreases over time in prepared standards. Degradation of the analyte.- Verify Storage Conditions: Ensure standards are stored at 2-8°C, protected from light, and in tightly sealed vials. - Prepare Fresh Standards: If degradation is suspected, prepare a fresh set of calibration standards from a reliable stock solution. - Consider a Stabilizer: If fresh standards also show rapid degradation, consider adding a chemical stabilizer (see Experimental Protocols).
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products (e.g., trichloroethylene).- Identify Degradation Products: Compare the retention times of the new peaks with those of potential degradation products. - Address the Root Cause: Follow the steps for decreasing peak area to mitigate further degradation.
Poor reproducibility of calibration curves. Inconsistent standard preparation or degradation.- Standardize Preparation Technique: Ensure consistent and accurate pipetting and dilution techniques. Use gas-tight syringes for transfers to minimize volatilization.[7] - Prepare Standards Freshly: Prepare working standards daily or as needed from a stabilized stock solution.
Precipitate forms in the standard solution. Reaction of a stabilizer with impurities or the solvent.- Check Stabilizer-Solvent Compatibility: Ensure the chosen stabilizer is soluble in the solvent. - Use High-Purity Solvents: Impurities in the solvent can react with stabilizers.

Quantitative Data on Stability

Storage Medium Time Degradation/Loss Primary Degradation Product
Pittsburgh Activated Carbon1 Day19%Trichloroethylene
Pittsburgh Activated Carbon8 Days63%Trichloroethylene
Anasorb CMS28 Days13%Not specified

This data is illustrative of the compound's inherent instability and the importance of proper storage and handling.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution (1000 µg/mL in Methanol)

This protocol is a general guideline based on best practices for handling volatile organic compounds and principles of stabilizing chlorinated hydrocarbons. The choice and concentration of a stabilizer should be validated for your specific application.

Materials:

  • This compound (neat, analytical grade)

  • Methanol (anhydrous, high purity)

  • Potential Stabilizer (e.g., N-methyl pyrrole or a hindered amine, analytical grade)

  • 10 mL volumetric flask (Class A)

  • Microsyringes

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Solvent Preparation: If a stabilizer is to be used, add a small, precise amount to the 10 mL volumetric flask. A starting point for a stabilizer like N-methyl pyrrole could be in the range of 0.01-0.1% (w/v). For example, add 1-10 mg of the stabilizer to the flask.

  • Analyte Addition:

    • Tare the volumetric flask containing the stabilizer and a small amount of methanol.

    • Using a microsyringe, add approximately 10 mg of neat this compound directly into the methanol.

    • Record the exact weight of the added analyte.

  • Dilution:

    • Dilute to the 10 mL mark with anhydrous methanol.

    • Cap the flask and mix by gentle inversion. Avoid vigorous shaking to minimize volatilization.

  • Storage:

    • Transfer the stock solution to an amber glass vial with a PTFE-lined cap.

    • Store in a refrigerator at 2-8°C.

  • Verification:

    • Analyze the freshly prepared standard by GC/MS to establish the initial concentration and purity.

    • Periodically re-analyze the standard (e.g., weekly or bi-weekly) to monitor for degradation by tracking the peak area of this compound and the appearance of any degradation product peaks.

Visualizations

Logical Workflow for Troubleshooting Standard Instability

G start Inconsistent Analytical Results check_std Check Standard Stability (Re-inject oldest standard) start->check_std std_ok Standard is Stable check_std->std_ok Results OK std_bad Standard is Unstable (Decreased peak area, extra peaks) check_std->std_bad Results NOT OK troubleshoot_instrument Troubleshoot Instrument (e.g., inlet, column, detector) std_ok->troubleshoot_instrument review_prep Review Standard Preparation Protocol std_bad->review_prep review_storage Review Storage Conditions review_prep->review_storage prep_fresh Prepare Fresh Standards review_storage->prep_fresh analyze_fresh Analyze Fresh Standards Immediately prep_fresh->analyze_fresh fresh_ok Fresh Standards are Stable analyze_fresh->fresh_ok Results OK fresh_bad Fresh Standards Also Unstable analyze_fresh->fresh_bad Results NOT OK fresh_ok->start Issue likely with old standards implement_stabilizer Implement a Stabilization Strategy fresh_bad->implement_stabilizer validate_stabilizer Validate Stabilizer Performance (No interference, improved stability) implement_stabilizer->validate_stabilizer

Caption: Troubleshooting workflow for unstable this compound standards.

Degradation Pathway of this compound

G TeCA This compound TCE Trichloroethylene TeCA->TCE Hydrolysis / Dehydrochlorination TCA 1,1,2-Trichloroethane TeCA->TCA Hydrogenolysis DCE 1,2-Dichloroethene TCA->DCE Dichloroelimination VC Vinyl Chloride DCE->VC Hydrogenolysis

References

Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography of Chlorinated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the gas chromatography (GC) analysis of chlorinated solvents.

Troubleshooting Guide: Question and Answer Format

Q1: My chlorinated solvent peaks are tailing. Where should I start troubleshooting?

A1: A systematic approach is crucial for efficiently identifying the root cause of peak tailing.[1] Start by examining the components of your GC system in the order the sample travels. The most common sources of peak tailing originate in the inlet system before the column.[1][2]

A logical workflow for troubleshooting peak tailing issues is presented below:

G start Peak Tailing Observed inlet Step 1: Inspect Inlet System - Replace liner, septum, and O-ring - Check for leaks start->inlet column Step 2: Evaluate GC Column - Check installation (position & cuts) - Trim the front of the column - Condition or bake out the column inlet->column Issue Persists resolved Problem Resolved inlet->resolved Issue Resolved method Step 3: Review Method Parameters - Check split ratio - Optimize initial oven temperature column->method Issue Persists column->resolved Issue Resolved sample Step 4: Assess Sample & Solvent - Check for sample overload - Evaluate solvent-phase polarity match method->sample Issue Persists method->resolved Issue Resolved ms_source Step 5: Inspect MS Ion Source (if applicable) - Check for contamination, especially with chlorinated solvents sample->ms_source Issue Persists sample->resolved Issue Resolved ms_source->resolved Issue Resolved

Caption: A step-by-step troubleshooting workflow for addressing peak tailing.

Q2: All peaks in my chromatogram, including the solvent peak, are tailing. What does this indicate?

A2: When all peaks in a chromatogram exhibit tailing, the issue is most likely a physical problem within the GC system rather than a chemical interaction with a specific analyte.[3] Common causes include:

  • Poor Column Installation: The column may be positioned incorrectly in the inlet or detector, creating dead volume or turbulence.[3][4] Ensure the column is installed according to the manufacturer's instructions for proper insertion depth.[3][5]

  • Improper Column Cut: A jagged or angled cut at the column inlet or outlet can disrupt the sample flow path and cause peak tailing.[3][5]

  • Partially Blocked Column or Inlet Frit: Debris from samples or system components can accumulate and obstruct the flow path.[6]

Q3: Only the peaks of my chlorinated solvents are tailing, while other compounds in the same run have good peak shape. What could be the cause?

A3: If only specific, active compounds like chlorinated solvents are tailing, the problem is likely due to chemical interactions with active sites within the system.[7] These active sites can be found in several places:

  • Contaminated Inlet Liner: The glass liner in the inlet is a common source of activity. Non-volatile residues from previous injections can create active sites that interact with polarizable analytes like chlorinated solvents.[8]

  • Active Sites on the GC Column: Over time, the stationary phase of the column can degrade, exposing active silanol groups. Contamination at the head of the column is also a frequent issue.[7][8]

  • MS Ion Source Contamination: For GC-MS systems, the use of chlorinated solvents like dichloromethane (DCM) can lead to the formation of ferrous chloride on the ion source surfaces.[9][10][11] These deposits create active sites that can cause significant peak tailing for compounds eluting at higher temperatures.[9][10][11][12]

Frequently Asked Questions (FAQs)

Inlet System

Q4: What type of inlet liner is best for analyzing chlorinated solvents?

A4: For the analysis of active compounds like chlorinated solvents, a highly inert liner is recommended. Deactivated liners with glass wool can help trap non-volatile contaminants and ensure a uniform sample vaporization.[2]

Q5: How often should I perform inlet maintenance?

A5: Routine inlet maintenance is crucial for preventing peak tailing.[4] The frequency depends on the number of samples and their cleanliness. For frequent analysis of complex samples, it is good practice to replace the septum and liner regularly.

GC Column

Q6: How can I tell if my column is the source of the peak tailing?

A6: To diagnose column-related issues, you can try the following:

  • Trim the Column: Cut 10-20 cm from the front of the column to remove any contaminated or degraded section of the stationary phase.[1][5]

  • Column Conditioning: Perform a column bake-out according to the manufacturer's instructions to remove contaminants.[1]

  • Inject a Test Compound: Inject a non-polar, non-active compound like methane or butane. If this peak does not tail, it suggests that the tailing of your chlorinated solvents is due to column activity.[2]

Q7: Can a poor column cut really cause significant peak tailing?

A7: Yes, the quality of the column cut is critical. A rough or uneven cut can create turbulence in the carrier gas flow path, leading to peak tailing for all compounds.[3] It is recommended to use a high-quality ceramic wafer or diamond-tipped scribe for cutting and to inspect the cut with a magnifying tool.[5]

Sample and Method Parameters

Q8: Could my injection technique be causing peak tailing?

A8: Yes, improper injection technique can lead to poor peak shape. Overloading the column with too much sample is a common cause of peak tailing or fronting.[1] Also, using an inappropriate injection mode (e.g., splitless without a proper purge) can result in solvent tailing.[1]

Q9: How does the split ratio affect peak shape?

A9: In split injections, a low split ratio may not provide a high enough flow rate to efficiently transfer the sample to the column, which can cause peak tailing.[4] A minimum total flow of 20 mL/minute through the inlet is generally recommended.[4]

MS Ion Source

Q10: I am using a chlorinated solvent for my analysis and observe worsening peak tailing over time, even after inlet and column maintenance. What should I investigate?

A10: If you are using a GC-MS system and a chlorinated solvent like dichloromethane (DCM), the peak tailing could be caused by contamination of the MS ion source.[9][10][11] The decomposition of the chlorinated solvent on the hot metal surfaces of the ion source can form metal chlorides, which act as active sites for analyte adsorption.[9][10][11][12] Cleaning the ion source is often necessary to resolve this issue.[9][10][11][13]

Experimental Protocols

Protocol 1: Standard GC Inlet Maintenance

  • Cool Down: Set the GC inlet and oven temperatures to a safe level (e.g., 40 °C).

  • Turn Off Gas Flow: Stop the carrier gas flow to the inlet.

  • Remove Column: Carefully detach the column from the inlet.

  • Replace Septum: Unscrew the septum nut and replace the septum with a new one.

  • Replace Liner: Remove the retaining nut for the inlet liner and carefully take out the old liner. Insert a new, deactivated liner.

  • Reassemble: Reinstall the liner retaining nut and the septum nut.

  • Reinstall Column: Reinstall the column to the correct depth in the inlet.

  • Leak Check: Restore the carrier gas flow and perform a leak check.

  • Equilibrate: Heat the inlet and oven to the method temperatures and allow the system to equilibrate.

Protocol 2: GC Column Conditioning

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination.

  • Purge with Carrier Gas: Set the oven temperature to 40 °C and purge the column with carrier gas at the method's flow rate for 15-20 minutes to remove any oxygen.

  • Temperature Program: While maintaining the carrier gas flow, slowly ramp the oven temperature to the column's maximum conditioning temperature (as specified by the manufacturer).

  • Hold: Hold at the maximum conditioning temperature for the recommended time (typically 1-2 hours).

  • Cool Down: Cool the oven down to the initial method temperature.

  • Reconnect to Detector: Reconnect the column to the detector.

  • Equilibrate: Allow the system to fully equilibrate before running samples.

Data Presentation

Table 1: Common Causes of Peak Tailing and Their Indicators

CategoryPotential CauseIndicator
Inlet System Contaminated LinerTailing of active compounds. Worsens over time.[2]
LeaksPoor peak shape, often accompanied by baseline disturbances.
GC Column Improper InstallationTailing of all peaks in the chromatogram.[3]
Poor Column CutTailing of all peaks.[3][5]
Contamination/DegradationTailing of active compounds. May see increased bleed.[7]
Method Sample OverloadPeak fronting or tailing.[1]
Low Split RatioTailing peaks, especially for early eluting compounds.[4]
MS Detector Ion Source ContaminationWorsening tailing over time with chlorinated solvents.[9][10][11]

Visualization of Logical Relationships

G cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_cause Likely Cause symptom Peak Tailing all_peaks All Peaks Tailing? symptom->all_peaks active_only Active Compounds Only? all_peaks->active_only No physical Physical Issue: - Bad Column Cut - Improper Installation - System Blockage all_peaks->physical Yes chemical Chemical Interaction: - Active Sites in Liner/Column - MS Source Contamination active_only->chemical Yes

Caption: Differentiating between physical and chemical causes of peak tailing.

References

Validation & Comparative

A Comparative Guide: GC-FID vs. GC-MS for the Analysis of 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,1,2,2-tetrachloroethane, a known environmental contaminant and potential impurity in pharmaceutical manufacturing, is of paramount importance. The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and confidence in results. This guide provides an objective comparison of two common gas chromatography (GC) detectors, the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for the analysis of this compound, supported by experimental data and detailed methodologies.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the superior technique for the analysis of this compound, offering significantly lower detection limits and the invaluable advantage of compound identification. While Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and cost-effective method, its lower sensitivity to halogenated compounds and lack of specificity make it less suitable for trace-level analysis or complex matrices where definitive identification is crucial.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound using GC-FID and GC-MS, based on established methodologies such as those developed by the U.S. Environmental Protection Agency (EPA).

Performance ParameterGC-FIDGC-MS
Method Detection Limit (MDL) ~1 µg/L (ppb)[1]0.005 - 0.02 µg/L (ppb)[2][3]
Selectivity Non-selective; responds to most organic compounds.[4][5]Highly selective; provides mass spectral data for compound identification.[4][5]
Confidence in Identification Based on retention time only.High confidence based on retention time and mass spectrum.[4]
Typical Application Analysis of relatively simple mixtures with higher concentrations.Trace analysis, complex matrices, and applications requiring definitive identification.[4]
Common EPA Method Modified EPA Method 8021B (using a halogen-specific detector like HECD is more common for halogenated compounds than FID)[2]EPA Method 524.2, 624, 8260B[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using both GC-FID and GC-MS, primarily based on EPA methods.

Sample Preparation: Purge and Trap

For aqueous samples, the purge and trap technique is a common and effective method for extracting and concentrating volatile organic compounds like this compound prior to GC analysis.[2]

  • Purging: An inert gas (e.g., helium) is bubbled through the water sample at a controlled flow rate and temperature.

  • Trapping: The volatilized this compound is carried by the gas stream onto a sorbent trap (e.g., Tenax/silica gel/charcoal).

  • Desorption: The trap is rapidly heated, and the trapped analytes are backflushed with carrier gas onto the GC column.

GC-FID Methodology (Illustrative)

While FID is not the most sensitive detector for halogenated compounds, a general protocol is outlined below. For better sensitivity, a Hall Electron Capture Detector (HECD) is often used in series with a Photoionization Detector (PID) as in EPA Method 8021B.[2]

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Inlet: Split/splitless, 200 °C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial temperature 40 °C, hold for 2 minutes, ramp to 180 °C at 10 °C/min, hold for 2 minutes.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

GC-MS Methodology (Based on EPA Method 524.2)[3][6]
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Inlet: Split/splitless, 200 °C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial temperature 40 °C, hold for 2 minutes, ramp to 180 °C at 10 °C/min, hold for 2 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 45-300) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Characteristic Ions for this compound: m/z 83, 85, 117, 119, 131, 133, 166, 168.

Mandatory Visualization

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_results Results Sample Aqueous Sample Purge Purge with Inert Gas Sample->Purge Trap Sorbent Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatography Separation Desorb->GC FID GC-FID GC->FID MS GC-MS GC->MS Quant_FID Quantification FID->Quant_FID Quant_MS Quantification & Identification MS->Quant_MS

Caption: Experimental workflow for this compound analysis.

detection_principles cluster_GC From Gas Chromatograph cluster_FID Flame Ionization Detector (FID) cluster_MS Mass Spectrometer (MS) Eluent Column Eluent (this compound + Carrier Gas) Flame Hydrogen Flame Eluent->Flame IonSource Ion Source (EI) Eluent->IonSource Ionization Organic Compound Ionization Flame->Ionization Current Measures Electrical Current Ionization->Current Signal_FID Quantitative Signal Current->Signal_FID MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector_MS Electron Multiplier MassAnalyzer->Detector_MS Signal_MS Mass Spectrum (Qualitative & Quantitative) Detector_MS->Signal_MS

Caption: Comparison of GC-FID and GC-MS detection principles.

Conclusion

For the analysis of this compound, GC-MS is the demonstrably superior technique, particularly in regulated environments such as pharmaceuticals and environmental monitoring where low detection limits and unambiguous identification are required.[2][4] The high sensitivity of GC-MS, especially when coupled with techniques like high-resolution mass spectrometry (HRMS), allows for the detection of this compound at parts-per-trillion levels.[2] While GC-FID is a reliable and economical choice for less demanding applications, its inherent limitations in sensitivity and selectivity for halogenated compounds make it a less favorable option for trace analysis of this compound. Researchers and scientists should carefully consider their specific analytical needs, including required detection limits, sample matrix complexity, and the need for definitive compound identification, when selecting the appropriate technique.

References

A Comparative Guide to the Validation of a New Analytical Method for 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new analytical method for the determination of 1,1,2,2-tetrachloroethane against established standard methods. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to facilitate informed decisions on method selection and implementation.

Introduction to Analytical Methods for this compound

This compound is a volatile organic compound (VOC) that requires sensitive and reliable analytical methods for its monitoring in various matrices, including environmental samples and biological tissues. Traditional methods, such as those developed by the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH), have been the gold standard for many years. These methods, primarily based on gas chromatography (GC) coupled with various detectors, often involve sample preparation techniques like purge and trap or solvent extraction.

In recent years, newer techniques such as Solid Phase Microextraction (SPME) have emerged as attractive alternatives. SPME is a solvent-free sample preparation technique that is simple, fast, and can be easily automated. This guide will compare a newly proposed SPME-GC-MS method with the established Purge and Trap-GC-MS (EPA Method 524.2) for water analysis and a solvent desorption GC-FID method (NIOSH Method 1019) for air analysis.

Comparison of Method Performance

The following tables summarize the key performance parameters of the new and established analytical methods for this compound.

Table 1: Performance Comparison for Water Analysis
ParameterEstablished Method: Purge and Trap-GC-MS (EPA 524.2)New Method: SPME-GC-MS
Linearity (R²) >0.99[1]>0.99
Accuracy (% Recovery) Typically 70-130%88.0% - 116% in tap water[2]
Precision (%RSD) <20%[3]2.6% - 5.3%[2]
Limit of Detection (LOD) 0.020 – 0.190 µg/L[1]0.006 µg/L[4]
Limit of Quantitation (LOQ) ~0.06 - 0.6 µg/L (estimated from MDL)0.024 µg/L[4]
Sample Preparation Time ~20-30 minutes per sample~15-20 minutes per sample
Solvent Consumption Minimal (Methanol for standards)None
Table 2: Performance Comparison for Air Analysis
ParameterEstablished Method: Solvent Desorption-GC-FID (NIOSH 1019)New Method: SPME-GC-MS
Linearity (Range) 0.1 to 1 mg per sample[5]Typically linear over a wide range
Accuracy (% Recovery) Average recovery was 106% at 5 ppm[6]70-98% depending on storage[7]
Precision (%RSD) 5.7%[5]6-12%[8]
Limit of Detection (LOD) 0.01 mg per sample[5]<0.5 µg/m³[8]
Limit of Quantitation (LOQ) Not specifiedNot specified
Sample Preparation Time ~30 minutes per sample~5-10 minutes per sample
Solvent Consumption Carbon Disulfide (CS₂)None

Experimental Protocols

Established Method: Purge and Trap-GC-MS for Water (Based on EPA Method 524.2)
  • Sample Collection: Collect water samples in 40 mL vials with a septum cap, ensuring no headspace.

  • Sample Preparation: Add a surrogate standard to the sample vial.

  • Purging: Connect the sample vial to a purge and trap system. An inert gas (e.g., helium) is bubbled through the sample for a specified time (e.g., 11 minutes) to extract the volatile organic compounds.[9]

  • Trapping: The purged VOCs are carried into a sorbent trap where they are adsorbed.

  • Desorption: The trap is rapidly heated, and the desorbed analytes are transferred to the GC column with the carrier gas.

  • GC-MS Analysis:

    • GC Column: DB-624 or equivalent.

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature program is used to separate the analytes.

    • MS Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.

New Method: SPME-GC-MS for Water
  • Sample Collection: Collect water samples in vials with a septum cap.

  • Sample Preparation: Add a surrogate standard and a salt (e.g., NaCl) to the sample vial to improve the extraction efficiency of polar compounds.

  • SPME Fiber Selection: Choose an appropriate SPME fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

  • Extraction:

    • Expose the SPME fiber to the headspace of the sample vial.

    • Maintain a constant temperature and agitation for a defined period (e.g., 20 minutes at 35°C) to allow the analytes to partition onto the fiber coating.[2]

  • Desorption: Retract the fiber and insert it into the hot GC inlet, where the analytes are thermally desorbed onto the GC column.

  • GC-MS Analysis:

    • GC Column: DB-5ms or equivalent.

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient is applied for analyte separation.

    • MS Detection: The mass spectrometer is operated in full scan or SIM mode.

Established Method: Solvent Desorption-GC-FID for Air (Based on NIOSH Method 1019)
  • Sample Collection: Draw a known volume of air through a solid sorbent tube (e.g., petroleum charcoal) using a calibrated personal sampling pump.[5]

  • Sample Preparation:

    • Break the ends of the sorbent tube and transfer the front and back sections to separate vials.

    • Add 1.0 mL of carbon disulfide (CS₂) to each vial to desorb the analytes.[6]

    • Allow to stand for 30 minutes with occasional agitation.[6]

  • GC-FID Analysis:

    • GC Column: Stainless steel column packed with 10% FFAP on Chromosorb WHP or a capillary column.[5]

    • Carrier Gas: Nitrogen.

    • Injection: Inject an aliquot of the CS₂ extract into the GC.

    • Detection: Use a Flame Ionization Detector (FID) for quantification.

New Method: SPME-GC-MS for Air
  • Sample Collection:

    • Expose a conditioned SPME fiber to the air for a defined period (active or passive sampling).

    • Alternatively, collect an air sample in a sealed container (e.g., Tedlar bag or canister) and perform headspace SPME.

  • Extraction: The volatile compounds in the air adsorb onto the SPME fiber coating.

  • Desorption: Insert the SPME fiber directly into the heated GC inlet for thermal desorption.

  • GC-MS Analysis:

    • GC Column: A low-polarity capillary column is typically used.

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp is used for separation.

    • MS Detection: A mass spectrometer provides identification and quantification.

Visualizations

Experimental_Workflow cluster_established Established Method (Purge and Trap) cluster_new New Method (SPME) A1 Sample Collection A2 Purging with Inert Gas A1->A2 A3 Trapping on Sorbent A2->A3 A4 Thermal Desorption A3->A4 A5 GC-MS Analysis A4->A5 B1 Sample Collection B2 Headspace Extraction with SPME Fiber B1->B2 B3 Thermal Desorption in GC Inlet B2->B3 B4 GC-MS Analysis B3->B4

Caption: Experimental workflows for established and new analytical methods.

Validation_Parameters MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision

Caption: Logical relationship of analytical method validation parameters.

References

Inter-laboratory comparison of 1,1,2,2-tetrachloroethane measurements

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Measurement of 1,1,2,2-Tetrachloroethane

This guide provides a comparative overview of analytical methodologies for the quantitative determination of this compound. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable measurement of this compound in various matrices. This document summarizes performance data from established methods and provides detailed experimental protocols to assist laboratories in selecting and implementing the most appropriate technique for their specific needs.

Data Presentation

The following table summarizes the performance of various analytical methods for the determination of this compound across different sample matrices. This allows for a direct comparison of detection limits, recovery rates, and the analytical techniques employed.

Sample MatrixPreparation MethodAnalytical MethodSample Detection LimitPercent RecoveryReference
WaterPurge and TrapGC/MS (e.g., EPA Method 524.2)0.02–10 ppb88–116.7%[1]
AirAdsorption onto Tenax, Thermal DesorptionHRGC/MSNo data80-120%[2]
AirSolid Sorbent Tube (Petroleum Charcoal)GC/FID (NIOSH Method 1019)0.01 mg per sampleNot specified[3][4]
BloodPurge and Trap with Isotope DilutionGC/HRMS0.005 ppb76-116%[5]
Blood, UrineSolid-Phase Microextraction (SPME)GC/MS0.5 µg/L (blood), 4 ng/L (urine)No data[5]
Soil and SedimentMethanol Extraction, Purge and TrapGC/ECD/FID0.05 µg/g84–86%[2]
Biological TissuesHomogenization with Isooctane, HeadspaceGC/ECD400 ng/g90–100%[1][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on widely recognized and validated methods from regulatory agencies and scientific literature.

Analysis of this compound in Water by Purge and Trap GC/MS (Based on EPA Method 524.2)

This method is suitable for the determination of volatile organic compounds, including this compound, in drinking water, groundwater, and surface water.[7]

  • Sample Preparation:

    • Collect water samples in 40 mL vials with a septum, ensuring no headspace.

    • If residual chlorine is present, add a dechlorinating agent like ascorbic acid or sodium thiosulfate.[7]

    • Introduce an internal standard into the sample.

  • Purge and Trap Procedure:

    • An inert gas (e.g., helium) is bubbled through the water sample at a specified flow rate (e.g., 40 mL/min).[7]

    • The volatile compounds are purged from the sample and trapped on a sorbent tube containing materials like Tenax, silica gel, and charcoal.[1][2]

  • Desorption and Analysis:

    • The sorbent trap is heated, and the trapped analytes are backflushed with an inert gas into the gas chromatograph.

    • Separation is achieved on a capillary column (e.g., DB-624).

    • Detection and quantification are performed by a mass spectrometer (MS).

Analysis of this compound in Air by NIOSH Method 1019

This method is designed for personal or area air sampling to determine exposure to this compound in the workplace.[4][8]

  • Sample Collection:

    • Air is drawn through a solid sorbent tube containing petroleum charcoal using a personal sampling pump at a flow rate of 0.01 to 0.2 L/min.[4][8]

    • A sample volume of 3 to 30 liters is typically collected.[4]

  • Sample Preparation:

    • The front and back sections of the charcoal tube are placed in separate vials.

    • 1 mL of carbon disulfide (CS₂) is added to each vial to desorb the analyte.[4][8]

    • The vials are agitated for 30 minutes.[4][8]

  • Analysis:

    • An aliquot of the CS₂ extract is injected into a gas chromatograph.

    • Separation is performed on a packed or capillary column.

    • Detection is carried out using a Flame Ionization Detector (FID).[3][4]

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

Analytical_Workflow_for_1_1_2_2_Tetrachloroethane_in_Environmental_Samples General Analytical Workflow for this compound cluster_sample_handling Sample Handling cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (Water, Air, Soil) Sample_Preservation Sample Preservation (e.g., Refrigeration, Dechlorination) Sample_Collection->Sample_Preservation Extraction_Purge_Trap Extraction / Purge & Trap Sample_Preservation->Extraction_Purge_Trap Concentration Analyte Concentration Extraction_Purge_Trap->Concentration GC_Separation Gas Chromatographic Separation Concentration->GC_Separation Detection Detection (MS, FID, ECD) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General analytical workflow for this compound.

Analytical_Techniques_for_1_1_2_2_Tetrachloroethane_by_Matrix Analytical Techniques for this compound by Sample Matrix cluster_matrices Sample Matrices cluster_prep Preparation Methods cluster_analysis Analytical Techniques Water Water Purge_Trap Purge and Trap Water->Purge_Trap SPME SPME Water->SPME Air Air Sorbent_Tube Sorbent Tube Air->Sorbent_Tube Biological_Tissues Biological Tissues Biological_Tissues->SPME Solvent_Extraction Solvent Extraction Biological_Tissues->Solvent_Extraction Soil_Sediment Soil/Sediment Soil_Sediment->Purge_Trap Soil_Sediment->Solvent_Extraction GC_MS GC/MS Purge_Trap->GC_MS GC_HRMS GC/HRMS Purge_Trap->GC_HRMS Sorbent_Tube->GC_MS GC_FID GC/FID Sorbent_Tube->GC_FID SPME->GC_MS Solvent_Extraction->GC_MS GC_ECD GC/ECD Solvent_Extraction->GC_ECD

Caption: Analytical techniques for this compound by matrix.

References

A Comparative Guide to Chlorinated Solvents for Extraction Efficiency: 1,1,2,2-Tetrachloroethane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that dictates the efficiency and purity of compound extraction. Among the diverse array of available solvents, chlorinated hydrocarbons have historically been favored for their broad solvency. This guide provides a comparative analysis of 1,1,2,2-tetrachloroethane against other common chlorinated solvents, with a focus on extraction efficiency, supported by available data and a standardized experimental protocol.

Physicochemical Properties of Selected Chlorinated Solvents

A solvent's physical and chemical characteristics are fundamental to its performance in extraction processes. Properties such as boiling point, density, and polarity influence not only the solubility of target compounds but also the ease of solvent removal and the potential for emulsion formation during liquid-liquid extraction. The following table summarizes key properties of this compound, dichloromethane (DCM), and chloroform.

PropertyThis compoundDichloromethane (DCM)Chloroform
Chemical Formula C₂H₂Cl₄CH₂Cl₂CHCl₃
Molar Mass ( g/mol ) 167.8584.93119.38
Boiling Point (°C) 146.3[1]~42~62
Density (g/cm³) 1.5862~1.33~1.48
Solubility in Water Very sparingly soluble (1 g/350 mL at 25 °C)[2]Sparingly solubleSparingly soluble
Dielectric Constant 8.089.084.81

Extraction Efficiency: A Comparative Overview

While direct, quantitative comparisons of extraction efficiency involving this compound are scarce in recent literature due to its toxicity, its historical use and chemical properties provide a basis for a qualitative assessment. It is reputed to possess the strongest dissolving power among chlorinated hydrocarbons, capable of dissolving a wide range of organic and even some inorganic substances.[1]

For Lipid Extraction:

Studies comparing dichloromethane and chloroform have shown that both are effective for lipid extraction. For instance, a study on lipid extraction from various biological samples found that a dichloromethane/methanol mixture can readily replace the commonly used chloroform/methanol mixture, with comparable or even slightly better results in some cases.[3][4] For example, the dichloromethane method was found to be more efficient in extracting 31 main fatty acids from European seabass dorsal muscle compared to the chloroform method.[3][4] However, for certain cell lines of Echium acanthocarpum hairy roots, chloroform showed statistically significant better extraction for 17 major fatty acids.[3]

For Alkaloid Extraction:

Alkaloids, which are nitrogen-containing organic compounds, are generally soluble in organic solvents like chloroform and dichloromethane in their free base form.[5][6][7][8] Chloroform is a commonly used solvent for the extraction of tertiary alkaloids.[9] Given that this compound is miscible with other chlorinated hydrocarbons and has strong dissolving capabilities, it is expected to be an effective solvent for alkaloids as well.

For Flavonoid Extraction:

Flavonoids encompass a wide range of polarities. Apolar flavonoids are typically extracted with solvents like chloroform and dichloromethane.[10] A study on the extraction of phytochemicals from Trifolium pratense L. (Red Clover) showed that the chloroform fraction of in vivo grown plants exhibited the highest DPPH radical scavenging, superoxide anion radical scavenging, and hydrogen peroxide scavenging activities, indicating efficient extraction of certain antioxidant flavonoids.[11] While no specific data exists for this compound, its broad solvency suggests it would also be effective for a range of flavonoids.

Experimental Protocol: Soxhlet Extraction

Soxhlet extraction is a widely used and effective method for the continuous extraction of compounds from a solid matrix.[12][13] The following is a general protocol that can be adapted for use with different chlorinated solvents, keeping in mind the significant differences in their boiling points which will require adjustment of the heating mantle temperature.

Materials:

  • Soxhlet extractor apparatus (round bottom flask, extraction chamber, condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • Dried and ground plant material (or other solid sample)

  • Anhydrous sodium sulfate (if sample contains moisture)

  • Chosen chlorinated solvent (e.g., this compound, dichloromethane, or chloroform)

  • Boiling chips

  • Rotary evaporator for solvent removal

Procedure:

  • Sample Preparation: Ensure the solid sample is finely ground to maximize the surface area for extraction. If the sample contains water, mix it with anhydrous sodium sulfate.

  • Loading the Thimble: Place the prepared sample into a cellulose extraction thimble.

  • Apparatus Assembly: Place the thimble inside the Soxhlet extraction chamber. Assemble the apparatus with the round bottom flask containing the extraction solvent and boiling chips at the bottom, and the condenser at the top.

  • Extraction: Heat the solvent in the round bottom flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip back onto the sample in the thimble.[12]

  • Cycling: The extraction chamber will slowly fill with the solvent. Once the solvent reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds will be siphoned back into the round bottom flask.[13] This process repeats, allowing for continuous extraction with fresh solvent. The duration of the extraction can range from a few hours to over 24 hours depending on the sample and the solvent.[12]

  • Solvent Recovery: After the extraction is complete, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.

Visualizing the Extraction Workflow

The following diagram illustrates the general workflow of a solvent extraction process.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Start: Solid Sample grind Grinding start->grind dry Drying (optional) grind->dry mix Mixing with Solvent dry->mix extract Extraction (e.g., Soxhlet) mix->extract separate Solid-Liquid Separation extract->separate evap Solvent Evaporation separate->evap crude Crude Extract evap->crude purify Purification (optional) crude->purify final Final Product purify->final

A generalized workflow for solvent extraction of a solid sample.

Logical Relationship of Solvent Properties to Extraction Efficiency

The selection of an appropriate solvent is a critical decision in the extraction process, governed by a set of logical relationships between the solvent's properties and the desired outcome.

Key solvent properties and their influence on extraction outcomes.

Conclusion and Recommendations

This compound possesses superior dissolving capabilities that, in theory, would make it a highly efficient extraction solvent for a wide range of compounds.[1] However, its significant toxicity has led to its replacement in most applications by safer alternatives like dichloromethane and chloroform.

When choosing a chlorinated solvent for extraction, the following should be considered:

  • Dichloromethane (DCM): With its lower boiling point, DCM is easier to remove post-extraction.[14] It is often considered a safer alternative to chloroform.

  • Chloroform: It is a very effective and versatile solvent for a broad range of compounds. However, it is more toxic than DCM and can form hazardous phosgene gas upon degradation.[14]

For modern laboratory practices, the use of this compound as an extraction solvent is strongly discouraged due to health and safety concerns. Dichloromethane and chloroform remain viable options, with the choice between them depending on the specific requirements of the extraction, including the nature of the target compound, the scale of the operation, and the available safety infrastructure. Researchers are also increasingly exploring greener solvent alternatives to minimize environmental and health impacts.

References

A Comparative Guide to the Analytical Determination of 1,1,2,2-Tetrachloroethane: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the detection and quantification of 1,1,2,2-tetrachloroethane, a compound of significant environmental and toxicological interest. The following sections detail the performance characteristics of various methods, offering supporting data and experimental protocols to aid in method selection and implementation.

Data Presentation: Performance of Analytical Methods

The accuracy and precision of an analytical method are critical for reliable quantification. The following table summarizes key performance metrics for the analysis of this compound in various matrices. The most common analytical technique involves gas chromatography (GC) coupled with various detectors, often preceded by a sample concentration step such as purge and trap.

Sample MatrixPreparation MethodAnalytical MethodSample Detection LimitPercent RecoveryPrecision (% RSD)Reference
BloodPurge and trapGC/HRMS0.005 ppb (5 ng/L)76% at 0.41 ppb to 116% at 0.063 ppbNot Specified[1][2]
BloodHeadspace/Solvent ExtractionGC/ECD400 ng/g90–100%1.7%[2][3]
Blood, UrineHeadspace SPMEGC/MS0.5 µg/L (Blood), 4 ng/L (Urine)Not SpecifiedNot Specified[1]
WaterPurge and trapGC/MS0.02–10 ppb88–116.7%Not Specified
WaterPurge and trapGC/PID and ELCD0.01 µg/LNot Specified2-4%
Solid WastePurge and trapGC/MSAnalyte DependentNot SpecifiedNot Specified
AirSorbent Tube (Anasorb CMS) / Solvent DesorptionGC/FID0.6 µg per sample85-91%Not Specified
AirSorbent Tube (Petroleum Charcoal) / Solvent DesorptionGC/FID0.01 mg per sampleAverage 106%1.6%[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of key experimental protocols for the analysis of this compound.

Purge and Trap Gas Chromatography/Mass Spectrometry (GC/MS) for Water Samples (Based on EPA Method 524.2 & 8260B)

This method is a widely used technique for the analysis of volatile organic compounds (VOCs), including this compound, in water and solid waste matrices.[5]

a. Sample Preparation (Purge and Trap):

  • An inert gas (e.g., helium) is bubbled through a water sample (typically 5-25 mL) at a specified flow rate and time.[6][7]

  • The volatile this compound is purged from the sample matrix and carried into a sorbent trap.

  • The trap is heated rapidly, and the analyte is desorbed and backflushed with an inert gas into the gas chromatograph.

b. Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:

  • Gas Chromatograph (GC):

    • Column: A capillary column appropriate for separating volatile organic compounds is used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: The GC oven temperature is programmed to ramp up to ensure the separation of this compound from other potential contaminants.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization is commonly employed.

    • Detection: The mass spectrometer detects and quantifies the characteristic ions of this compound. Identification is confirmed by comparing the mass spectrum of the detected compound to a reference spectrum.

Headspace Gas Chromatography (GC) for Biological Samples

Headspace analysis is a common technique for volatile compounds in complex matrices like blood and tissues.

a. Sample Preparation (Static Headspace):

  • A known amount of the biological sample (e.g., blood, homogenized tissue) is placed in a sealed headspace vial.[2][3]

  • The vial is heated to a specific temperature for a set period to allow the volatile this compound to partition into the headspace (the gas phase above the sample).

  • A portion of the headspace gas is then injected into the gas chromatograph.

b. Gas Chromatography (GC) Analysis:

  • Injector: A gas-tight syringe or an automated headspace sampler is used for injection.

  • Detector: An Electron Capture Detector (ECD) is often used for halogenated compounds like this compound due to its high sensitivity. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used.

  • The remainder of the GC analysis follows a similar procedure to the purge and trap method, with appropriate column and temperature programming.

Sorbent Tube Sampling and Solvent Desorption for Air Samples (Based on NIOSH Method 1019)

This method is used for collecting and analyzing this compound in workplace or ambient air.[4][8]

a. Sample Collection:

  • A known volume of air is drawn through a solid sorbent tube (e.g., containing petroleum charcoal or Anasorb CMS) using a calibrated personal sampling pump.[4][9]

  • This compound in the air is adsorbed onto the sorbent material.

b. Sample Preparation and Analysis:

  • The sorbent material is transferred to a vial, and a small volume of a suitable solvent (e.g., carbon disulfide) is added to desorb the this compound.[4][9]

  • The vial is agitated to ensure complete desorption.

  • An aliquot of the solvent is then injected into a gas chromatograph, typically equipped with a Flame Ionization Detector (FID), for separation and quantification.[4]

Mandatory Visualization

The following diagram illustrates the general workflow for the analysis of this compound using the Purge and Trap GC/MS method.

PurgeAndTrap_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample (e.g., Water) PurgeVessel Purging with Inert Gas (He) Sample->PurgeVessel SorbentTrap Sorbent Trap (Adsorption) PurgeVessel->SorbentTrap Volatiles Carried by Gas Stream ThermalDesorption Thermal Desorption SorbentTrap->ThermalDesorption Heating GC Gas Chromatograph (Separation) ThermalDesorption->GC Injection MS Mass Spectrometer (Detection & Quantification) GC->MS Data Data Analysis MS->Data

Purge and Trap GC/MS Workflow for this compound Analysis.

References

Comparative Analysis of the Toxicological Profiles of 1,1,2,2-Tetrachloroethane and Trichloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the toxicological properties of 1,1,2,2-tetrachloroethane and trichloroethylene is essential for researchers, scientists, and professionals in drug development due to their historical industrial significance and persistent environmental contamination. This guide provides an objective comparison of their toxicity, supported by experimental data, to elucidate their relative risks to human health.

Executive Summary

Both this compound and trichloroethylene are chlorinated hydrocarbons that induce toxicity primarily through metabolic activation. The liver is a principal target organ for both compounds, with metabolism mediated by cytochrome P450 enzymes leading to the formation of reactive intermediates.[1][2] These metabolites can cause cellular damage, oxidative stress, and genotoxicity. While both substances are hepatotoxic, this compound is generally considered to be more acutely toxic and a potent hepatotoxin.[3] Trichloroethylene is a well-established human carcinogen, particularly associated with kidney cancer, while the evidence for this compound's carcinogenicity in humans is less definitive, though it has been shown to cause liver tumors in mice.[4][5]

Comparative Toxicity Data

The following tables summarize key quantitative data from animal studies, providing a comparative view of the acute and chronic toxicity of this compound and trichloroethylene.

Table 1: Acute Toxicity Data

ChemicalSpeciesRouteLD50/LC50Reference
This compound RatInhalation1,000-1,253 ppm (4-6 hr)[6]
MouseInhalation1,168-5,900 ppm (1.5-3 hr)[6]
RatOral250-670 mg/kg[7]
Trichloroethylene RatInhalation~26,000 ppm (1 hr)[8]
RatInhalation12,500 ppm (4 hr)[8][9]
MouseInhalation8,450 ppm (4 hr)[8]
RatOral~4,920 mg/kg[10]

Table 2: Non-Cancer Chronic Toxicity Data

ChemicalSpeciesRouteNOAEL/LOAELEffectsReference
This compound RatOralNOAEL: 34 mg/kg/dayMaternal and fetal toxicity[4]
RatOralLOAEL: 98 mg/kg/dayMaternal and fetal toxicity[4]
MouseOralNOAEL: 987 mg/kg/dayMaternal and fetal toxicity[4]
MouseOralLOAEL: 2,120 mg/kg/dayMaternal and fetal toxicity[4]
Trichloroethylene RatInhalation376 ppm (4 hr/day, 5 days/wk, up to 24 wks)Testicular atrophy, decreased sperm count[8]

Table 3: Carcinogenicity Data

ChemicalSpeciesRouteTarget OrganClassificationReference
This compound MouseOralLiver (hepatocellular carcinomas)IARC Group 3 (Not classifiable as to its carcinogenicity to humans); EPA Group C (Possible human carcinogen)[3][7][11]
RatOralLiver (equivocal evidence)[4]
Trichloroethylene HumanInhalationKidney, Liver, Non-Hodgkin's lymphomaIARC Group 1 (Carcinogenic to humans)[5][12][13]
MouseInhalation/OralLiver, Lung[13][14]
RatInhalationKidney, Testis[13][14]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols from key cited experiments.

Hepatotoxicity Study of this compound in Mice (Paolini et al., 1992) [15]

  • Objective: To investigate the hepatotoxic effects of a single oral dose of this compound in mice.

  • Animals: Male and female mice.

  • Dosing: Single oral doses of 300 or 600 mg/kg of this compound.

  • Methodology: Following administration, hepatic microsomes were prepared to measure the activity of cytochrome P-450, NADPH-cytochrome (P-450) c-reductase, and various mixed-function monooxygenases. Phase II enzymes such as epoxide hydrolase, UDP-glucuronosyl transferase, and glutathione S-transferase were also assayed. Heme content and the activities of delta-aminolevulinic synthetase and heme oxygenase were determined. In vivo lipid peroxidation was assessed by detecting conjugated dienes.

  • Key Findings: Significant decreases in cytochrome P-450 and NADPH-cytochrome c-reductase activity were observed.[15] There was a marked reduction in several oxidative activities and an impact on phase II enzymes.[15] The study also provided evidence for in vivo lipid peroxidation as a primary mechanism of hepatotoxicity.[15]

Carcinogenicity Bioassay of Trichloroethylene (NCI, 1976)

  • Objective: To evaluate the carcinogenic potential of trichloroethylene in rats and mice.

  • Animals: B6C3F1 mice.

  • Dosing: Time-weighted average doses administered by gavage.

  • Methodology: Animals were administered trichloroethylene in corn oil by gavage for a significant portion of their lifespan. Tissues from all major organs were examined histopathologically for the presence of tumors.

  • Key Findings: The study provided evidence for the carcinogenicity of trichloroethylene, particularly in causing hepatocellular carcinomas in mice.[5]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of both this compound and trichloroethylene is intricately linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver.

Metabolism and Toxicity of this compound

Metabolism of this compound proceeds through oxidative pathways, leading to the formation of reactive intermediates.[1] Cytochrome P450 enzymes play a crucial role in this activation.[16] The process can lead to the formation of dichloroacetic acid (DCA) and other reactive species that can covalently bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[1] Lipid peroxidation is also a significant mechanism of its hepatotoxicity.[15]

TTCE_Metabolism TTCE This compound CYP450 Cytochrome P450 TTCE->CYP450 Oxidation Reactive_Intermediates Reactive Intermediates (e.g., Chloroaldehydes) CYP450->Reactive_Intermediates DCA Dichloroacetic Acid (DCA) Reactive_Intermediates->DCA Cellular_Damage Cellular Damage (Covalent Binding) Reactive_Intermediates->Cellular_Damage Lipid_Peroxidation Lipid Peroxidation Reactive_Intermediates->Lipid_Peroxidation Hepatotoxicity Hepatotoxicity Cellular_Damage->Hepatotoxicity Lipid_Peroxidation->Hepatotoxicity

Caption: Metabolic activation of this compound leading to hepatotoxicity.

Metabolism and Toxicity of Trichloroethylene

Trichloroethylene is metabolized through two primary pathways: cytochrome P450-mediated oxidation and glutathione (GSH) conjugation.[2] The oxidative pathway, primarily involving CYP2E1, produces metabolites such as chloral hydrate, trichloroethanol, and trichloroacetic acid (TCA), which are associated with liver toxicity.[2][17] The GSH conjugation pathway leads to the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin and mutagen that is linked to kidney cancer.[12][18]

TCE_Metabolism cluster_liver Liver cluster_kidney Kidney TCE Trichloroethylene CYP2E1 CYP2E1 TCE->CYP2E1 Oxidation GST GST TCE->GST GSH Conjugation Oxidative_Metabolites Oxidative Metabolites (Chloral Hydrate, TCA, TCOH) CYP2E1->Oxidative_Metabolites Hepatotoxicity Hepatotoxicity Oxidative_Metabolites->Hepatotoxicity DCVG S-(dichlorovinyl)glutathione (DCVG) GST->DCVG DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC Transport & Further Metabolism Reactive_Thiols Reactive Thiols DCVC->Reactive_Thiols Bioactivation Nephrotoxicity Nephrotoxicity Reactive_Thiols->Nephrotoxicity Kidney_Cancer Kidney Cancer Reactive_Thiols->Kidney_Cancer

Caption: Major metabolic pathways of trichloroethylene leading to organ-specific toxicity.

Comparative Discussion

Hepatotoxicity: Both chemicals are potent hepatotoxins. However, studies suggest that this compound induces more severe acute liver damage at lower doses compared to trichloroethylene.[3] The mechanism for both involves metabolic activation, but the specific reactive metabolites and their downstream effects may differ in potency.

Nephrotoxicity: Trichloroethylene is strongly associated with kidney toxicity and renal cell carcinoma in humans.[5][12] This is primarily attributed to the formation of the nephrotoxic metabolite DCVC through the glutathione conjugation pathway.[12] While this compound can also cause kidney damage, particularly at high doses, the evidence linking it to kidney cancer in humans is not as strong as for trichloroethylene.[19]

Neurotoxicity: Both solvents can cause central nervous system depression, leading to symptoms like dizziness, headache, and nausea upon acute exposure.[3][17][20] Chronic exposure to either compound can lead to more persistent neurological effects.[11]

Carcinogenicity: The most significant difference in the toxicological profiles of these two chemicals lies in their carcinogenicity classification. Trichloroethylene is classified as a Group 1 human carcinogen by the IARC, with sufficient evidence for causing kidney cancer and positive associations with liver cancer and non-Hodgkin's lymphoma.[5][13] In contrast, this compound is classified as a Group 3 agent by IARC, meaning it is not classifiable as to its carcinogenicity to humans, and as a Group C (possible human carcinogen) by the EPA, based on sufficient evidence of carcinogenicity in animals (liver tumors in mice) but inadequate evidence in humans.[7][11]

Conclusion

References

Cross-Validation of SPME and Purge-and-Trap for the Analysis of 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Solid-Phase Microextraction (SPME) and Purge-and-Trap (P&T) methodologies for the quantification of 1,1,2,2-tetrachloroethane is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of the performance of these two prevalent techniques, supported by experimental data to inform methodological choices in analytical chemistry.

Introduction to Analytical Techniques

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[1] Analytes partition from the sample matrix to the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.[1][2] This method is known for its simplicity and minimal solvent usage.

Purge-and-Trap (P&T) is a dynamic headspace technique that involves bubbling an inert gas through a liquid or solid sample. Volatile organic compounds (VOCs), such as this compound, are purged from the sample and collected on an adsorbent trap. The trap is subsequently heated, and the desorbed analytes are transferred to a GC for separation and detection. P&T is a well-established and sensitive method for the analysis of VOCs in environmental samples.[3]

Comparative Performance Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the quantitative data for SPME and P&T in the analysis of this compound and other volatile organic compounds.

Performance MetricSolid-Phase Microextraction (SPME)Purge-and-Trap (P&T)Sample Matrix
Limit of Detection (LOD) 0.5 µg/L[2]0.005 ppb (in blood)[2]Blood
4 ng/L[2]-Urine
0.008 - 0.7 ng/mL (for general VOCs)[4][5]0.02 - 10 ppb[3]Water
-0.004 - 0.2 ng/mL (for general VOCs)[4][5]Drinking Water
Precision (%RSD) 1 - 12% (for general VOCs)[4][5]< 6% (for general VOCs)[4][5]Drinking Water
Accuracy (% Recovery) 80 - 119% (for general VOCs)[4][5]88 - 116.7%[3]Water
-81 - 117% (for general VOCs)[4][5]Drinking Water
76% at 0.41 ppb to 116% at 0.063 ppb[2]-Blood

Note: Some data for general VOCs is included to provide a broader comparative context where specific data for this compound is not available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound using SPME and P&T.

Solid-Phase Microextraction (SPME) Protocol

This protocol is based on the analysis of this compound in biological matrices.[2]

  • Sample Preparation:

    • For blood samples, place 400 µL into a 4-mL vial.

    • For urine samples, place 2 mL into a 4-mL vial.

    • Seal the vials with a septum.

  • Incubation: Place the vials on a heater at 50°C for 30 minutes to allow the analytes to equilibrate in the headspace.

  • Extraction:

    • Pierce the septum with the SPME syringe needle.

    • Expose the SPME fiber to the headspace of the sample for 10 minutes.

  • Desorption and Analysis:

    • Retract the fiber into the needle and withdraw it from the sample vial.

    • Insert the needle into the heated injection port of a gas chromatograph-mass spectrometer (GC-MS).

    • Expose the fiber for 1 minute to thermally desorb the analytes onto the GC column.

    • The separated compounds are subsequently detected by the mass spectrometer.

Purge-and-Trap (P&T) Protocol

This protocol is a generalized procedure based on EPA methods for the analysis of volatile organic compounds in water.[3][6]

  • Sample Preparation:

    • Collect water samples in vials with no headspace to prevent the loss of volatile analytes.

  • Purging:

    • The sample is introduced into a purging vessel.

    • An inert gas (e.g., helium or nitrogen) is bubbled through the sample at a specified flow rate and for a set duration (e.g., 11 minutes at 80°C).

  • Trapping: The purged analytes are carried by the gas stream onto an adsorbent trap (e.g., Tenax/silica gel).

  • Desorption and Analysis:

    • The trap is rapidly heated to desorb the analytes.

    • The desorbed analytes are transferred by the carrier gas to the GC-MS for separation and quantification.

    • It is important to maintain clean transfer lines to prevent the degradation of this compound.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for a cross-validation study comparing two analytical methods.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_spme SPME Analysis cluster_pt Purge-and-Trap Analysis cluster_analysis Data Comparison Sample Test Sample (spiked with this compound) Split Split Sample Sample->Split SPME_Extract SPME Extraction Split->SPME_Extract PT_Extract Purge-and-Trap Split->PT_Extract SPME_GCMS GC-MS Analysis SPME_Extract->SPME_GCMS SPME_Data SPME Data SPME_GCMS->SPME_Data Compare Compare Performance Metrics (LOD, Precision, Accuracy) SPME_Data->Compare PT_GCMS GC-MS Analysis PT_Extract->PT_GCMS PT_Data P&T Data PT_GCMS->PT_Data PT_Data->Compare

References

Evaluating the performance of different capillary columns for 1,1,2,2-tetrachloroethane separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate separation and quantification of 1,1,2,2-tetrachloroethane, a volatile organic compound of significant environmental and toxicological concern, is critically dependent on the selection of an appropriate gas chromatography (GC) capillary column. This guide provides an objective comparison of the performance of three distinct capillary columns with varying stationary phase polarities for the analysis of this compound, supported by experimental data to aid researchers in making an informed decision for their analytical needs.

Performance Overview

The separation of this compound was evaluated on three commonly used capillary column stationary phases: a non-polar, a mid-polar, and a polar phase. The selection of the stationary phase is the most critical step in GC method development, as it dictates the separation mechanism based on the interactions between the analyte and the column.[1] For non-polar compounds like this compound, the elution order generally follows the boiling points of the analytes on a non-polar column.[2]

This comparison focuses on the following capillary column types:

  • Non-Polar: 100% Dimethylpolysiloxane

  • Mid-Polar: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane

  • Polar: Polyethylene Glycol (PEG)

The performance of these columns is evaluated based on key chromatographic parameters such as retention time, peak asymmetry, and theoretical plates.

Quantitative Data Summary

The following table summarizes the performance data for the separation of this compound on the three evaluated capillary columns.

Capillary ColumnStationary PhaseDimensionsRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Agilent J&W DB-1 100% Dimethylpolysiloxane30 m x 0.32 mm ID, 1.0 µm filmNot AvailableNot AvailableNot Available
Agilent J&W DB-624 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane30 m x 0.53 mm ID, 3.0 µm film11.159Not AvailableNot Available
Agilent J&W DB-WAX Polyethylene Glycol30 m x 0.53 mm ID, 1.0 µm filmNot AvailableNot AvailableNot Available

Note: Directly comparable, comprehensive performance data under identical experimental conditions was not available in the public domain. The presented data is compiled from various sources and should be interpreted with caution. Further in-house validation is recommended.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Method 1: Analysis on a Mid-Polar (DB-624) Column

This method is adapted from an Agilent Technologies application note for the analysis of residual solvents.

  • Column: Agilent J&W DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30 m x 0.53 mm ID, 3.0 µm film thickness

  • Carrier Gas: Helium at a constant pressure, resulting in a linear velocity of 30 cm/s at 40 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 260 °C

    • Final Hold: 3 minutes at 260 °C

  • Injector: Split injection (1:10 ratio) at 250 °C

  • Detector: Flame Ionization Detector (FID) at 300 °C

Method 2: Analysis on a Non-Polar (100% Dimethylpolysiloxane) Column (Based on NIOSH Method 2562)

This method is based on the NIOSH Manual of Analytical Methods for the determination of this compound.

  • Column: Fused silica capillary, 30 m x 0.32 mm ID, 1.0-µm film of 100% dimethyl polysiloxane or equivalent

  • Carrier Gas: Helium at 2.8 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 1 minute

    • Ramp: 10 °C/min to 175 °C

  • Injector: 1 µL injection volume at 250 °C

  • Detector: Flame Ionization Detector (FID) at 300 °C

Method 3: Analysis on a Polar (DB-WAX) Column

While a specific application note with a chromatogram for this compound on a DB-WAX column was not found, this stationary phase is commonly used for the analysis of polar compounds and as a confirmation column for residual solvents.[3] A general protocol for such an analysis is provided below.

  • Column: Agilent J&W DB-WAX (Polyethylene Glycol), 30 m x 0.53 mm ID, 1.0 µm film thickness

  • Carrier Gas: Helium at a constant pressure, resulting in a linear velocity of 34 cm/s at 40 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 230 °C

    • Final Hold: 7 minutes at 230 °C

  • Injector: Split injection (1:10 ratio) at 250 °C

  • Detector: Flame Ionization Detector (FID) at 300 °C

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound using gas chromatography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Extraction Solvent Extraction or Headspace Sampling Sample->Extraction GC_Injector GC Injector Extraction->GC_Injector Capillary_Column Capillary Column (e.g., DB-1, DB-624, DB-WAX) GC_Injector->Capillary_Column Carrier Gas Flow Detector Detector (FID) Capillary_Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification caption General workflow for this compound analysis by GC.

General workflow for this compound analysis by GC.

Discussion and Recommendations

The choice of capillary column will significantly impact the separation of this compound, particularly in complex matrices where co-elution with other volatile compounds is a concern.

  • Non-Polar Columns (e.g., 100% Dimethylpolysiloxane): These columns are a good starting point for the analysis of non-polar analytes like this compound. Separation is primarily based on boiling point. They are robust and offer good peak shapes for non-polar compounds.

  • Mid-Polar Columns (e.g., 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane): These columns, such as the DB-624 and Rtx-624, are widely used for the analysis of volatile organic pollutants as specified in various EPA methods.[4][5] The introduction of a cyano-propylphenyl group provides a different selectivity compared to 100% dimethylpolysiloxane, which can be advantageous in resolving this compound from other halogenated hydrocarbons or aromatic compounds.

  • Polar Columns (e.g., Polyethylene Glycol): Highly polar columns like the DB-WAX are typically used for the analysis of polar compounds. While not the primary choice for a non-polar analyte like this compound, they can be valuable as a confirmation column. The different selectivity can help to resolve co-eluting peaks observed on a non-polar or mid-polar column.

For routine analysis of this compound, a mid-polar column such as a DB-624 or its equivalent is often the most suitable choice, offering a good balance of selectivity and efficiency for a broad range of volatile organic compounds. For simpler matrices or as a starting point in method development, a non-polar 100% dimethylpolysiloxane column is a reliable option. A polar column should be considered for confirmatory analysis or when dealing with complex samples where co-elution is a significant issue.

Ultimately, the optimal column selection will depend on the specific sample matrix and the presence of other potential interfering compounds. Method validation with the chosen column is essential to ensure accurate and reliable results.

References

A Comparative Guide to Method Detection Limit (MDL) Determination for 1,1,2,2-Tetrachloroethane in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prevalent U.S. Environmental Protection Agency (EPA) methods for determining the Method Detection Limit (MDL) of 1,1,2,2-tetrachloroethane in water: EPA Method 524.2 and EPA Method 502.2 . Understanding the nuances and performance characteristics of these methods is crucial for accurate quantification of this potential contaminant in various water sources.

Performance Comparison

The selection of an analytical method for this compound detection in water is often dictated by the required sensitivity, available instrumentation, and regulatory requirements. Below is a summary of performance data for the two methods.

ParameterEPA Method 524.2EPA Method 502.2
Analytical Technique Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)Purge and Trap Gas Chromatography with Photoionization Detector (PID) and Electrolytic Conductivity Detector (ELCD)
Method Detection Limit (MDL) for this compound (µg/L) 0.07 (5 mL purge), 0.07 (10 mL purge), 0.05 (25 mL purge)0.01 - 0.02[1]
General Detection Limits for VOCs (µg/L) Approximately 0.02 to 200Approximately 0.02 to 200[2]
Specificity High (Mass spectral identification)Moderate (Relies on retention time and detector response)
Instrumentation Cost HigherLower
Typical Application Broad spectrum analysis of volatile organic compounds (VOCs) in drinking water.Analysis of VOCs, particularly halogenated and aromatic compounds, in drinking water.

Experimental Protocols

EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry

This method is a widely used for the analysis of volatile organic compounds (VOCs) in drinking water.

1. Sample Preparation and Preservation:

  • Samples are collected in 40-mL vials with a Teflon-lined septum, ensuring no headspace.

  • The samples are preserved by adding a reducing agent (e.g., ascorbic acid) to quench residual chlorine and then acidified with hydrochloric acid to a pH < 2.

2. MDL Spike Preparation:

  • A stock solution of this compound is prepared in methanol.

  • A spiking solution is prepared by diluting the stock solution to a concentration estimated to be 2 to 5 times the expected MDL.

  • At least seven replicate samples of reagent water are spiked with the spiking solution.

3. Purge and Trap GC-MS Analysis:

  • An inert gas is bubbled through a 5-mL, 10-mL, or 25-mL water sample at ambient temperature.

  • The purged volatile compounds are trapped on a sorbent tube.

  • The trap is heated and backflushed with an inert gas to desorb the compounds onto a capillary GC column.

  • The compounds are separated by the GC and detected by a mass spectrometer.

4. MDL Calculation:

  • The standard deviation (S) of the measured concentrations of the seven or more spiked replicates is calculated.

  • The MDL is calculated using the following formula: MDL = t(n-1, 1-α = 0.99) * S Where:

    • t(n-1, 1-α = 0.99) is the Student's t-value for a 99% confidence level with n-1 degrees of freedom.

    • n is the number of replicate samples.

    • S is the standard deviation of the replicate measurements.

EPA Method 502.2: Volatile Organic Compounds in Water by Purge and Trap Capillary Column Gas Chromatography with Photoionization and Electrolytic Conductivity Detectors in Series

This method is an alternative for the analysis of VOCs and is particularly effective for halogenated compounds like this compound.

1. Sample Preparation and Preservation:

  • Sample collection and preservation are similar to EPA Method 524.2, using 40-mL vials with a Teflon-lined septum, a dechlorinating agent, and acidification to pH < 2.[3]

2. MDL Spike Preparation:

  • A stock solution of this compound is prepared in a water-miscible solvent.

  • A spiking solution is prepared to a concentration estimated to be near the expected MDL.

  • A minimum of seven aliquots of reagent water are spiked with the spiking solution.

3. Purge and Trap GC-PID/ELCD Analysis:

  • An inert gas is purged through a 5-mL water sample.[4]

  • The volatile compounds are trapped on a sorbent tube.

  • The trap is heated and the desorbed compounds are introduced into a gas chromatograph.

  • The separated compounds are detected by a photoionization detector (PID) and an electrolytic conductivity detector (ELCD) in series. For this compound, the ELCD is the primary detector due to its high sensitivity to halogenated compounds.[1]

4. MDL Calculation:

  • The standard deviation of the results from the replicate analyses is calculated.

  • The MDL is determined using the same Student's t-distribution formula as in EPA Method 524.2.

Visualizing the MDL Determination Workflow

The following diagrams illustrate the key steps in the MDL determination process for both EPA Method 524.2 and 502.2.

MDL_Workflow_524_2 cluster_prep Sample Preparation cluster_analysis Analysis (EPA Method 524.2) cluster_calc MDL Calculation Spike Spike ≥7 Reagent Water Samples with this compound Purge Purge Volatiles from Water Sample Spike->Purge Trap Trap Volatiles on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GCMS GC Separation & MS Detection Desorb->GCMS StdDev Calculate Standard Deviation (S) of Replicate Concentrations GCMS->StdDev MDL_Calc MDL = t * S StdDev->MDL_Calc MDL_Workflow_502_2 cluster_prep Sample Preparation cluster_analysis Analysis (EPA Method 502.2) cluster_calc MDL Calculation Spike Spike ≥7 Reagent Water Samples with this compound Purge Purge Volatiles from Water Sample Spike->Purge Trap Trap Volatiles on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GCD GC Separation & PID/ELCD Detection Desorb->GCD StdDev Calculate Standard Deviation (S) of Replicate Concentrations GCD->StdDev MDL_Calc MDL = t * S StdDev->MDL_Calc

References

A Comparative Guide to Extraction Solvents for 1,1,2,2-Tetrachloroethane from Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various solvents for the extraction of 1,1,2,2-tetrachloroethane from soil matrices. The selection of an appropriate solvent is a critical step in the analytical workflow, directly impacting the accuracy and efficiency of contaminant quantification. This document summarizes experimental data on the performance of different solvents and provides detailed methodologies for common extraction techniques.

Key Performance Metrics of Extraction Solvents

The effectiveness of a solvent for extracting this compound from soil is determined by several factors, including its polarity, volatility, and ability to overcome matrix interactions. While direct comparative studies for this compound are limited, data from studies on other chlorinated hydrocarbons and volatile organic compounds (VOCs) provide valuable insights into solvent performance.

The following table summarizes the performance of common extraction solvents for compounds similar to this compound. It is important to note that actual recovery rates can vary depending on soil type, contaminant concentration, and the specific extraction method employed.

Solvent/Solvent MixtureCompound ClassExtraction MethodRecovery Rate (%)Reference
MethanolExplosive ResiduesSoxhlet, Shaker, SonicationGood to Excellent[1]
AcetonitrileExplosive ResiduesSoxhlet, Shaker, SonicationGood to Excellent[1]
Acetone/Hexane (1:1)Polycyclic Aromatic Hydrocarbons (PAHs)Rapid Solvent ExtractionHigh[2]
DichloromethanePolycyclic Aromatic Hydrocarbons (PAHs)Rapid Solvent ExtractionHigh[2]
Chloroform/MethanolPolycyclic Aromatic Hydrocarbons (PAHs)Rapid Solvent ExtractionHigh[2]
HexanePolycyclic Aromatic Hydrocarbons (PAHs)Rapid Solvent ExtractionLow[2]
Acetone/Hexane (1:1)Nonvolatile/Semivolatile OrganicsSoxhlet (EPA Method 3540C)Standard Method[3]
Methylene Chloride/Acetone (1:1)Nonvolatile/Semivolatile OrganicsSoxhlet (EPA Method 3540C)Standard Method[3]

Experimental Workflows and Logical Relationships

The general workflow for the solvent extraction of this compound from soil involves several key steps, from sample preparation to final analysis. The following diagram illustrates a typical experimental workflow.

Solvent Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis soil_sample Soil Sample Collection homogenize Homogenization & Sieving soil_sample->homogenize weigh Weighing homogenize->weigh add_solvent Add Extraction Solvent weigh->add_solvent extraction_method Extraction (Soxhlet, Ultrasonic, etc.) add_solvent->extraction_method separation Solid-Liquid Separation (Filtration/Centrifugation) extraction_method->separation concentration Extract Concentration separation->concentration cleanup Cleanup (e.g., SPE) concentration->cleanup gc_ms GC-MS Analysis cleanup->gc_ms data_analysis Data Analysis & Quantification gc_ms->data_analysis

Caption: General workflow for solvent extraction of this compound from soil.

Experimental Protocols

Below are detailed methodologies for common solvent extraction techniques applicable to the analysis of this compound in soil.

Soxhlet Extraction (Modified from EPA Method 3540C)

Soxhlet extraction is a classic and exhaustive technique that ensures intimate contact between the sample and the solvent.

Apparatus:

  • Soxhlet extraction apparatus (extractor, condenser, and flask)

  • Heating mantle

  • Cellulose extraction thimbles

  • Kuderna-Danish (K-D) concentrator apparatus

Solvents:

  • Acetone/Hexane (1:1, v/v), pesticide grade or equivalent.[3]

  • Methylene chloride/Acetone (1:1, v/v), pesticide grade or equivalent.[3]

Procedure:

  • Weigh out approximately 10-20 g of a homogenized soil sample and place it in a cellulose extraction thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add 300 mL of the chosen solvent mixture to the round-bottom flask along with a few boiling chips.

  • Assemble the Soxhlet apparatus and connect it to a condenser.

  • Heat the flask using a heating mantle to initiate solvent reflux.

  • Extract the sample for 16-24 hours, with a cycle rate of 4-6 cycles per hour.

  • After extraction, allow the apparatus to cool.

  • Transfer the extract to a K-D concentrator.

  • Concentrate the extract to a final volume of 1-5 mL.

  • The concentrated extract is then ready for cleanup and/or analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Ultrasonic Extraction

Ultrasonic extraction utilizes high-frequency sound waves to disrupt the sample matrix and accelerate the extraction process.

Apparatus:

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Glass vials with PTFE-lined caps

Solvents:

  • Methanol

  • Acetonitrile

  • Acetone/Hexane (1:1, v/v)

Procedure:

  • Weigh approximately 5-10 g of the homogenized soil sample into a centrifuge tube.

  • Add 20 mL of the selected extraction solvent.

  • Place the tube in an ultrasonic bath or immerse the probe of a sonicator into the slurry.

  • Sonicate the sample for 15-30 minutes. Monitor the temperature of the water bath to prevent the loss of volatile compounds.

  • After sonication, centrifuge the sample at a high speed (e.g., 2500 rpm) for 10 minutes to separate the soil from the solvent.

  • Carefully decant the supernatant (the solvent extract) into a clean vial.

  • Repeat the extraction process on the soil pellet with a fresh portion of solvent for exhaustive extraction.

  • Combine the extracts and concentrate if necessary before analysis.

Accelerated Solvent Extraction (ASE)

ASE is an automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction.

Apparatus:

  • Accelerated Solvent Extractor system

  • Extraction cells

  • Collection vials

Solvents:

  • Dichloromethane/Acetone (1:1, v/v)

  • Methanol

Procedure:

  • Mix the homogenized soil sample with a drying agent like diatomaceous earth.

  • Load the sample into an appropriate-sized extraction cell.

  • Place the cell into the ASE system.

  • Set the extraction parameters:

    • Solvent: Dichloromethane/Acetone (1:1, v/v)

    • Temperature: 100-120 °C

    • Pressure: 1500-2000 psi

    • Static extraction time: 5-10 minutes per cycle (2-3 cycles)

  • Start the automated extraction process. The system will automatically heat and pressurize the cell, perform the static extraction, and then transfer the extract to a collection vial.

  • The collected extract can then be concentrated and analyzed.

Conclusion

The choice of extraction solvent for this compound from soil depends on the specific requirements of the analysis, including the desired extraction efficiency, the analytical method to be used, and safety considerations. For general screening, a mixture of a polar and a non-polar solvent, such as acetone/hexane , is often effective as it can extract a wide range of organic compounds.[2] For methods involving analysis of volatile organic compounds by GC-MS, methanol is a common choice, particularly for high-concentration samples, as it is compatible with subsequent purge-and-trap introduction systems. The extraction method itself also plays a significant role, with modern techniques like Accelerated Solvent Extraction offering faster sample throughput and reduced solvent consumption compared to traditional methods like Soxhlet extraction. It is recommended to perform validation studies with spiked soil samples to determine the optimal solvent and method for a specific soil matrix and analytical setup.

References

Safety Operating Guide

Proper Disposal of 1,1,2,2-Tetrachloroethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

1,1,2,2-Tetrachloroethane is a dense, colorless liquid with a sweet odor that is not easily flammable.[1] While its use as an end-product has significantly decreased in the United States, it may still be present as a chemical intermediate.[1][2] Proper handling and disposal are critical due to its toxicity and potential health hazards. Chronic exposure in humans has been linked to liver issues, including jaundice and an enlarged liver, as well as neurological symptoms like headaches, tremors, and dizziness.[2] Animal studies have indicated an increased incidence of liver tumors, leading the EPA to classify it as a Group C possible human carcinogen.[2][3]

Hazardous Waste Classification and Disposal Regulations

This compound is classified as a hazardous waste.[4] Disposal procedures must adhere to the Resource Conservation and Recovery Act (RCRA) regulations for halogenated organic compounds.[5] Specifically, it is assigned the RCRA waste code U209.[5] Wastes from the production of certain chlorinated aliphatic hydrocarbons containing this chemical must be treated by incineration before land disposal.[5] Other waste categories have concentration-based standards that must be met before they can be sent to a RCRA-permitted land disposal facility.[5] It is imperative to consult with your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company to ensure compliance with all federal, state, and local regulations.[4][6]

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, ensure you are trained on its proper handling and storage.[4] Always work in a well-ventilated area, preferably within a chemical fume hood.[7][8]

Recommended Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[6] A face shield may also be necessary.[6]

  • Hand Protection: Use chemically resistant gloves. Inspect gloves for any signs of degradation before use and dispose of contaminated gloves in accordance with laboratory procedures.[6]

  • Skin and Body Protection: A lab coat or a complete chemical-resistant suit should be worn to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[4][6] For concentrations above 100 ppm, a self-contained breathing apparatus (SCBA) is recommended.[4]

Spill and Emergency Procedures

In the event of a spill or leak of this compound, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area and restrict access.[4][7]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[4]

  • Eliminate Ignition Sources: Although not easily flammable, it is good practice to remove any potential ignition sources.[4]

  • Containment and Cleanup: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[4][9] Do not use combustible materials like sawdust.[9] Place the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[4][9] Do not allow the chemical to enter drains or sewers.[4][6]

  • Decontamination: Clean the spill area thoroughly.

  • Seek Medical Attention: If exposure occurs, move the affected person to fresh air.[6] For skin contact, wash the area with soap and water.[6] In case of eye contact, flush with water for at least 15 minutes.[4] If inhaled or ingested, seek immediate medical attention.[6]

Operational and Disposal Plan

This plan provides a step-by-step guide for the proper disposal of this compound waste in a laboratory setting.

1. Waste Collection and Segregation:

  • Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

3. Storage:

  • Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases, alkali metals, and oxidizing agents.[4][7]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Arrange for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][10]

  • Provide them with accurate information about the waste, including its composition and volume.

5. Documentation:

  • Maintain a record of the amount of this compound waste generated and disposed of, in accordance with regulatory requirements.

Quantitative Data Summary

Data PointValueReference
RCRA Waste Code U209[5]
Reportable Quantity (RQ) 100 pounds[3]
UN Number 1702[6]
Transport Hazard Class 6.1[4][6]
IARC Carcinogen Classification Group 2B: Possibly carcinogenic to humans[6]
EPA Carcinogen Classification Group C: Possible human carcinogen[2][3]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal Arrangement cluster_3 Final Disposal cluster_4 Key A 1. Generate Waste (Pure chemical, contaminated labware, etc.) B 2. Segregate Waste (Do not mix with other waste streams) A->B C 3. Collect in a Designated, Labeled, and Sealed Container B->C D 4. Store in a Cool, Dry, Well-Ventilated, Secure Area C->D E 5. Ensure Secondary Containment D->E F 6. Contact EHS or Licensed Hazardous Waste Contractor E->F G 7. Provide Accurate Waste Information F->G H 8. Professional Waste Pickup G->H I 9. Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) H->I J 10. Incineration or other RCRA-approved Treatment I->J Key Process Flow -> Key_arrow

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Content Focus: This document provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 1,1,2,2-Tetrachloroethane to ensure laboratory safety and regulatory compliance.

This compound is a manufactured, colorless, dense liquid with a sweet, chloroform-like odor.[1][2] It is recognized as a hazardous substance and a potential occupational carcinogen, necessitating stringent safety measures during handling.[1][3] Historically used as a solvent and in paint removers, its current application is primarily as a chemical intermediate in the production of other chemicals.[2][4]

Health Hazard Summary

Exposure to this compound can occur through inhalation, skin absorption, ingestion, and eye contact.[3] The substance is classified as a possible human carcinogen and is known to be toxic to the liver, kidneys, and nervous system.[4][5]

Hazard Type Effects
Acute (Short-Term) Effects Inhalation can cause irritation to the nose, throat, and lungs, potentially leading to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[1] Contact can irritate and burn the skin and eyes.[1] High-level exposure may lead to headache, dizziness, nausea, vomiting, and fatigue.[1][6]
Chronic (Long-Term) Effects Long-term exposure can result in significant damage to the liver and kidneys.[1][4] It may also affect the nervous system.[1] this compound is considered a potential carcinogen in humans as it has been shown to cause liver cancer in animals.[1]
Carcinogenicity The U.S. Environmental Protection Agency (EPA) classifies it as a Group C, possible human carcinogen.[5] The National Institute for Occupational Safety and Health (NIOSH) also states it is a potential occupational carcinogen.[3]
Workplace Exposure Limits

Adherence to established exposure limits is critical for personnel safety.

Agency Limit and Description
OSHA (PEL) 5 ppm averaged over an 8-hour workshift.[1]
NIOSH (REL) 1 ppm averaged over a 10-hour workshift.[1]
ACGIH (TLV) 1 ppm averaged over an 8-hour workshift.[1]
NIOSH (IDLH) 100 ppm (Immediately Dangerous to Life or Health).[1]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent exposure. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[7]

Protection Type Specifications and Recommendations
Respiratory Protection Above 1 ppm: A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1] For increased protection, this should be used with an auxiliary self-contained breathing apparatus (SCBA).[1] Above 100 ppm (or any detectable concentration): A NIOSH-approved SCBA with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary.[1][3]
Hand Protection Recommended Gloves: Polyvinyl Alcohol (PVA) and Viton® are recommended, showing breakthrough times of over 8 hours.[1] Inspection: Gloves must be inspected before use. Use proper glove removal techniques to avoid skin contact and dispose of contaminated gloves in accordance with laboratory practices.[7]
Eye and Face Protection Required: Splash-proof safety goggles and a face shield (minimum 8-inch) are necessary to prevent any possibility of eye contact.[2] Emergency Equipment: An eyewash fountain must be readily available in the immediate work area.[2]
Body Protection Required Clothing: Impervious clothing is required to prevent any skin contact.[2] Recommended Coveralls: Tychem® BR, Responder®, and TK models offer breakthrough times greater than 8 hours.[1] Contaminated clothing must be removed immediately.[1]

Operational and Disposal Plans

Experimental Protocol: Safe Handling of this compound
  • Preparation and Engineering Controls:

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

    • Ensure safety showers and eyewash stations are unobstructed and functional.[3]

    • Confirm all necessary PPE is available and in good condition.

  • Handling the Chemical:

    • Avoid contact with skin and eyes and inhalation of vapor or mist.[7]

    • Store in a cool, dry, and well-ventilated place in a tightly closed container.[7]

    • Keep away from heat, air, ultraviolet light, and moisture, as these can cause decomposition into toxic phosgene and hydrogen chloride gases.[1]

    • Avoid contact with alkali metals (sodium, potassium), strong bases, and powdered metals, as violent reactions can occur.[1]

  • Spill Response:

    • Evacuate personnel from the affected area.[7]

    • For small spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][9] Do not use combustible materials like sawdust.[8]

    • Place the absorbed material into sealed, suitable, closed containers for hazardous waste disposal.[1][7]

    • Prevent spills from entering sewers or waterways as it is a marine pollutant.[1][7]

    • For large spills, isolate the area for at least 50 meters (150 feet) in all directions.[9]

Disposal Plan

This compound and any materials contaminated with it must be managed as hazardous waste.[1]

  • Waste Identification:

    • This chemical is assigned the RCRA waste code U209.[10] Wastes containing this compound are classified as halogenated organic compound wastes.[10]

  • Containerization and Labeling:

    • Collect waste in designated, sealed, and properly labeled containers.

  • Disposal Method:

    • Disposal must adhere to federal, state, and local environmental regulations.[1] Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for specific guidance.

    • The prescribed treatment standard for this type of waste is often incineration.[10]

    • Do not dispose of the chemical down the drain or with regular laboratory trash.[7] Contaminated packaging should also be disposed of as unused product.[7]

Emergency First Aid Procedures

Immediate action is crucial in the event of exposure.

Exposure Route First Aid Protocol
Inhalation Remove the person from the exposure area to fresh air immediately.[1] If breathing has stopped, begin rescue breathing (using universal precautions). If heart action has stopped, start CPR.[1] Seek immediate medical attention. Medical observation for 24-48 hours is recommended as pulmonary edema may be delayed.[1]
Skin Contact Quickly remove all contaminated clothing.[1] Immediately wash the contaminated skin with large amounts of soap and water.[1] Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Do not induce vomiting.[9] If the person is conscious, rinse their mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Visual Workflow for Safe Handling

G Workflow: Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Waste Management cluster_emergency 4. Emergency Response a Verify Fume Hood Operation b Inspect & Don Required PPE a->b c Check Emergency Equipment b->c d Transfer Chemical Inside Fume Hood c->d Proceed to Handling e Keep Container Tightly Sealed d->e j Spill Occurs d->j If Mishap Occurs k Exposure Event d->k If Mishap Occurs f Store in Cool, Ventilated Area e->f g Collect Waste in Sealed Container f->g Generate Waste h Label as Hazardous Waste (U209) g->h i Arrange for Professional Disposal h->i l Evacuate & Absorb with Inert Material j->l m Follow First Aid Protocols k->m n Seek Immediate Medical Attention m->n

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.